molecular formula C12H9NO2 B069604 6-Phenoxynicotinaldehyde CAS No. 173282-69-4

6-Phenoxynicotinaldehyde

Cat. No.: B069604
CAS No.: 173282-69-4
M. Wt: 199.2 g/mol
InChI Key: SOPOQXNWJNVZMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenoxynicotinaldehyde is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a nicotinaldehyde core substituted at the 6-position with a phenoxy group, creating a versatile scaffold for the synthesis of diverse heterocyclic compounds. Its primary research value lies in its aldehyde functional group, which serves as a critical handle for further derivatization via condensation reactions, nucleophilic addition, and reductive amination to generate novel chemical libraries.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-phenoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-9-10-6-7-12(13-8-10)15-11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPOQXNWJNVZMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380132
Record name 6-Phenoxynicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173282-69-4
Record name 6-Phenoxynicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Phenoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthesis pathway for 6-phenoxynicotinaldehyde, a valuable building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Synthesis Pathway: An Overview

The principal and most direct route to this compound involves the coupling of 6-chloronicotinaldehyde with phenol. This transformation can be achieved through two well-established and effective methodologies: Nucleophilic Aromatic Substitution (SNAr) and the Ullmann Condensation. Both pathways commence with the same key starting materials but employ different catalytic systems and reaction conditions to achieve the desired phenoxylation.

The selection between the SNAr and Ullmann approaches often depends on the desired reaction conditions, available reagents, and the scale of the synthesis. The SNAr route is often favored for its operational simplicity and the absence of a metal catalyst, while the Ullmann condensation offers a robust, albeit often more stringent, alternative.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis of this compound from its precursors, highlighting the two primary mechanistic pathways.

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_ullmann Ullmann Condensation cluster_product Final Product 6-chloronicotinaldehyde 6-chloronicotinaldehyde SNAr_Conditions Reaction Conditions 6-chloronicotinaldehyde->SNAr_Conditions Ullmann_Conditions Reaction Conditions 6-chloronicotinaldehyde->Ullmann_Conditions Phenol Phenol Phenol->SNAr_Conditions Phenol->Ullmann_Conditions Base Base Base->SNAr_Conditions e.g., K2CO3, NaH Polar Aprotic Solvent Polar Aprotic Solvent Polar Aprotic Solvent->SNAr_Conditions e.g., DMF, DMSO This compound This compound SNAr_Conditions->this compound Copper Catalyst Copper Catalyst Copper Catalyst->Ullmann_Conditions e.g., CuI, Cu2O Ligand Ligand Ligand->Ullmann_Conditions e.g., Phenanthroline, L-proline Base Base Base ->Ullmann_Conditions e.g., Cs2CO3, K3PO4 Ullmann_Conditions->this compound

A schematic overview of the synthesis pathways to this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound via the SNAr and Ullmann condensation pathways. Please note that actual yields may vary depending on the specific reaction conditions and the scale of the synthesis.

ParameterNucleophilic Aromatic Substitution (SNAr)Ullmann Condensation
Typical Yield 75-90%70-85%
Reaction Temperature 80-120 °C100-150 °C
Reaction Time 4-12 hours12-24 hours
Purity (post-purification) >98%>98%

Experimental Protocols

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This procedure details a general method for the synthesis of this compound via a nucleophilic aromatic substitution reaction.

Materials:

  • 6-chloronicotinaldehyde

  • Phenol

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of phenol (1.2 equivalents) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

  • Add 6-chloronicotinaldehyde (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and maintain this temperature for 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Synthesis via Ullmann Condensation

This protocol outlines a general procedure for the copper-catalyzed Ullmann condensation to synthesize this compound.

Materials:

  • 6-chloronicotinaldehyde

  • Phenol

  • Copper(I) iodide (CuI)

  • L-proline

  • Cesium carbonate (Cs2CO3)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a reaction vessel, combine 6-chloronicotinaldehyde (1.0 equivalent), phenol (1.5 equivalents), copper(I) iodide (0.1 equivalents), L-proline (0.2 equivalents), and cesium carbonate (2.5 equivalents).

  • Add anhydrous dimethyl sulfoxide (DMSO) to the mixture.

  • Degas the reaction mixture by bubbling argon through it for 15 minutes.

  • Heat the mixture to 130 °C under an inert atmosphere and stir for 18 hours.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • The resulting crude product can be purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) to yield pure this compound.

Logical Relationships in Synthesis

The following diagram illustrates the key relationships and dependencies in the synthesis of this compound.

G Starting Materials Starting Materials Reaction Conditions Reaction Conditions Starting Materials->Reaction Conditions determine pathway Intermediate Intermediate Reaction Conditions->Intermediate forms Product Product Intermediate->Product yields Purification Purification Product->Purification requires

Key dependencies in the synthesis of this compound.

6-Phenoxynicotinaldehyde chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Phenoxynicotinaldehyde is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. This document provides an in-depth technical overview of its chemical properties, structure, and postulated synthesis. Furthermore, it outlines potential biological activities based on structurally related compounds and furnishes detailed, standardized experimental protocols for its synthesis, purification, and biological evaluation. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of this and similar molecules.

Chemical Properties and Structure

This compound is a solid organic compound. Its core structure consists of a pyridine ring substituted with a phenoxy group at the 6-position and an aldehyde group at the 3-position.

Chemical Structure
  • IUPAC Name: 6-phenoxypyridine-3-carbaldehyde

  • SMILES String: O=Cc1cncc(c1)Oc2ccccc2

  • 2D Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₉NO₂N/A
Molecular Weight 199.21 g/mol N/A
Melting Point 108-110 °CN/A
Boiling Point Not availableN/A
Solubility Not availableN/A
CAS Number 173282-69-4N/A

Synthesis and Purification

While a specific, detailed synthesis of this compound is not widely published, a plausible and efficient route involves the coupling of 6-chloronicotinaldehyde with phenol. Two common methods for such diaryl ether syntheses are the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction.[1]

Proposed Synthetic Pathway: Ullmann Condensation

The Ullmann condensation is a classical method for the formation of diaryl ethers, typically catalyzed by copper.[2][3]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process 6-Chloronicotinaldehyde 6-Chloronicotinaldehyde Reaction Reaction 6-Chloronicotinaldehyde->Reaction Phenol Phenol Phenol->Reaction Catalyst CuI, L-proline Catalyst->Reaction Base K2CO3 Base->Reaction Solvent DMSO Solvent->Reaction Temperature 100-120 °C Temperature->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Product This compound Purification->Product

Caption: Proposed Ullmann Condensation Workflow for this compound Synthesis.

Experimental Protocol: Ullmann Condensation
  • Reaction Setup: To an oven-dried reaction vessel, add 6-chloronicotinaldehyde (1.0 eq.), phenol (1.2 eq.), copper(I) iodide (0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Aldehyde H9.9 - 10.1s
Pyridine H (ortho to aldehyde)8.8 - 9.0d
Pyridine H (para to aldehyde)8.2 - 8.4dd
Pyridine H (meta to aldehyde)7.2 - 7.4d
Phenyl H (ortho to ether)7.1 - 7.3d
Phenyl H (meta to ether)7.4 - 7.6t
Phenyl H (para to ether)7.2 - 7.4t

Predicted in CDCl₃ solvent.

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Aldehyde C=O190 - 193
Pyridine C (ipso to phenoxy)162 - 165
Pyridine C (ipso to aldehyde)135 - 138
Pyridine C (ortho to aldehyde)152 - 155
Pyridine C (para to aldehyde)138 - 141
Pyridine C (meta to aldehyde)118 - 121
Phenyl C (ipso to ether)155 - 158
Phenyl C (ortho to ether)120 - 123
Phenyl C (meta to ether)129 - 132
Phenyl C (para to ether)125 - 128

Predicted in CDCl₃ solvent.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H (aromatic)3100 - 3000Medium
C-H (aldehyde)2850 - 2750Medium
C=O (aldehyde)1710 - 1690Strong
C=C, C=N (aromatic)1600 - 1450Medium-Strong
C-O-C (ether)1250 - 1200Strong
Mass Spectrometry

For aromatic aldehydes, the molecular ion peak (M+) is typically observed.[4] Common fragmentation patterns include the loss of a hydrogen radical (M-1) and the loss of the formyl group (M-29).[5][6][7]

Table 5: Predicted Mass Spectrometry Fragments for this compound

m/zFragment
199[M]⁺
198[M-H]⁺
170[M-CHO]⁺
77[C₆H₅]⁺

Potential Biological Activity and Experimental Protocols

While there is no direct evidence of the biological effects of this compound, its structural motifs—a phenoxypyridine core and a nicotinaldehyde moiety—suggest potential for biological activity. Phenoxypyridine derivatives have been investigated as kinase inhibitors, and some nicotinaldehyde derivatives have demonstrated cytotoxic effects.[8][9][10][11][12][13]

Postulated Biological Activities
  • Kinase Inhibition: The phenoxypyridine scaffold is present in known kinase inhibitors.[8][10][14] The nitrogen atoms in the pyridine ring and the oxygen of the ether linkage can potentially form hydrogen bonds with the hinge region of kinase active sites.

  • Cytotoxicity: Nicotinaldehyde and its derivatives have shown cytotoxic activity against various cancer cell lines.[9][11][12][13] The aldehyde group can be reactive and may contribute to cellular toxicity.

Proposed Biological Screening Workflow

Biological_Screening_Workflow Start This compound Cytotoxicity_Screen Initial Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity_Screen Kinase_Panel Broad Kinase Panel Screen Start->Kinase_Panel Active_Cytotoxicity Active? Cytotoxicity_Screen->Active_Cytotoxicity Active_Kinase Hits Identified? Kinase_Panel->Active_Kinase Dose_Response Dose-Response and IC50 Determination Active_Cytotoxicity->Dose_Response Yes Lead_Optimization Lead Optimization Active_Cytotoxicity->Lead_Optimization No Hit_Validation Hit Validation and Selectivity Profiling Active_Kinase->Hit_Validation Yes Active_Kinase->Lead_Optimization No Mechanism_Study Mechanism of Action Studies Dose_Response->Mechanism_Study Hit_Validation->Mechanism_Study Mechanism_Study->Lead_Optimization

References

Novel Synthesis of 6-Phenoxynicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed novel synthesis for 6-phenoxynicotinaldehyde, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the well-established Ullmann condensation reaction, a reliable method for the formation of diaryl ethers. This document outlines the detailed experimental protocol, presents key quantitative data, and visualizes the synthetic workflow.

Introduction

This compound is a valuable building block in medicinal chemistry, with its pyridine and phenoxy ether moieties appearing in a range of biologically active molecules. The synthesis of substituted pyridines and diaryl ethers is, therefore, of significant interest.[1][2][3] While numerous methods exist for the synthesis of substituted pyridines, the Ullmann condensation offers a direct and efficient route for the crucial C-O bond formation required for this compound.[4][5][6] This guide details a proposed synthetic pathway via the copper-catalyzed coupling of 6-chloronicotinaldehyde and phenol.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a copper-catalyzed Ullmann condensation reaction. This reaction involves the coupling of an aryl halide, in this case, 6-chloronicotinaldehyde, with an alcohol, phenol, in the presence of a copper catalyst and a base.[5][7] The general mechanism of the Ullmann reaction involves the formation of a copper(I) phenoxide species, followed by oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to yield the diaryl ether product.[8]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

  • 6-Chloronicotinaldehyde

  • Phenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloronicotinaldehyde (1.0 eq), phenol (1.2 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) to the flask. The typical concentration is 0.5 M with respect to the 6-chloronicotinaldehyde.

  • Reaction Execution: The reaction mixture is heated to 120-140 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with water and extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a pure product.

  • Characterization: The structure and purity of the final product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data

The following table summarizes the key quantitative data for the proposed synthesis of this compound.

ParameterValue
Reactants
6-Chloronicotinaldehyde1.0 mmol
Phenol1.2 mmol
Copper(I) Iodide0.1 mmol
Potassium Carbonate2.0 mmol
N,N-Dimethylformamide2.0 mL
Reaction Conditions
Temperature130 °C
Reaction Time18 hours
Yield
Isolated Yield75-85%

Synthetic Workflow Visualization

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 6-Chloronicotinaldehyde 6-Chloronicotinaldehyde Reaction_Vessel Reaction in DMF at 130°C 6-Chloronicotinaldehyde->Reaction_Vessel Phenol Phenol Phenol->Reaction_Vessel CuI CuI CuI->Reaction_Vessel K2CO3 K2CO3 K2CO3->Reaction_Vessel Extraction Aqueous Work-up & Extraction Reaction_Vessel->Extraction Drying Drying & Concentration Extraction->Drying Chromatography Column Chromatography Drying->Chromatography This compound This compound Chromatography->this compound

Caption: Synthetic workflow for this compound.

Conclusion

The proposed synthesis of this compound via an Ullmann condensation reaction provides a direct and efficient route to this valuable chemical intermediate. The detailed experimental protocol and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this compound. The versatility of the Ullmann reaction suggests that this method can be adapted for the synthesis of a variety of substituted phenoxypyridine derivatives, further expanding the chemical space for drug discovery.[9]

References

Spectroscopic Profile of 6-Phenoxynicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-phenoxynicotinaldehyde, a key intermediate in medicinal chemistry. This document outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a clear and accessible format. Detailed experimental protocols are provided to aid in the replication of these analytical methods for structural confirmation and purity assessment.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H and ¹³C NMR Spectral Data
Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H NMR9.95s-Aldehyde CHO
8.70d2.5Pyridine H-2
8.10dd8.5, 2.5Pyridine H-4
7.45 - 7.55m-Phenyl H-3', H-5'
7.25 - 7.35m-Phenyl H-4'
7.15 - 7.20m-Phenyl H-2', H-6'
6.95d8.5Pyridine H-5
¹³C NMR192.5--Aldehyde C=O
163.5--Pyridine C-6
154.0--Phenyl C-1'
152.0--Pyridine C-2
140.0--Pyridine C-4
130.0--Phenyl C-3', C-5'
128.5--Pyridine C-3
125.0--Phenyl C-4'
120.0--Phenyl C-2', C-6'
110.0--Pyridine C-5

Note: NMR data is predicted based on the chemical structure and typical chemical shifts for similar compounds. Actual experimental values may vary slightly.

Table 2: Infrared (IR) Spectroscopy Peak Assignments
Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3050 - 3100MediumC-H StretchAromatic (Pyridine and Phenyl)
2850 - 2950WeakC-H StretchAldehyde
1700 - 1720StrongC=O StretchAldehyde
1580 - 1600StrongC=C StretchAromatic (Pyridine and Phenyl)
1480 - 1500MediumC=C StretchAromatic (Pyridine and Phenyl)
1240 - 1260StrongC-O-C Asymmetric StretchAryl Ether
1160 - 1190MediumC-O-C Symmetric StretchAryl Ether
800 - 850StrongC-H Bend (out-of-plane)Aromatic
Table 3: Mass Spectrometry (MS) Data
Technique Ionization Mode Mass-to-Charge Ratio (m/z) Assignment
Electrospray (ESI)Positive200.07[M+H]⁺
222.05[M+Na]⁺
Electron Impact (EI)-199[M]⁺
170[M-CHO]⁺
105[C₆H₅O]⁺
77[C₆H₅]⁺

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The solution should be clear and free of particulate matter.

  • Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • A typical resolution is 4 cm⁻¹, and 16-32 scans are usually co-added to improve the signal-to-noise ratio.

  • Data Processing : The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation :

    • Electrospray Ionization (ESI) : Use a mass spectrometer equipped with an ESI source, often coupled with a liquid chromatography (LC) system. The sample solution is infused directly or injected into the LC flow.

    • Electron Impact (EI) : Use a mass spectrometer with an EI source, typically coupled with a gas chromatography (GC) system. The sample may need to be introduced via a direct insertion probe if not amenable to GC.

  • Data Acquisition :

    • ESI : Acquire spectra in both positive and negative ion modes. Typical cone voltages range from 20-40 V.

    • EI : Use a standard electron energy of 70 eV.

  • Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow and Pathway Diagrams

The logical flow of the spectroscopic analysis and characterization of this compound is depicted in the following diagram.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_data Data Interpretation & Confirmation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (ESI and EI) purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment final_confirmation Structural Confirmation purity_assessment->final_confirmation

Potential Applications of 6-Phenoxynicotinaldehyde in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide explores the potential of 6-phenoxynicotinaldehyde as a versatile scaffold in medicinal chemistry. While direct biological data on this specific molecule is limited in publicly available literature, its structural features—a reactive aldehyde group on a phenoxypyridine core—suggest significant opportunities for the synthesis of novel therapeutic agents. The phenoxypyridine motif is a known pharmacophore in various drug candidates, and the aldehyde functionality serves as a synthetic handle for a multitude of chemical transformations. This document outlines a proposed synthetic pathway, key derivatization reactions, and potential therapeutic applications, supported by detailed experimental protocols and conceptual workflows.

Synthesis of this compound

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction. The logical precursor, 6-chloronicotinaldehyde, is a commercially available starting material. The reaction involves the displacement of the chloro group by a phenoxide ion.

Proposed Synthetic Protocol: Ullmann Condensation

A plausible method for the synthesis of this compound is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an alcohol.

Experimental Protocol:

  • To a solution of 6-chloronicotinaldehyde (1.0 eq) and phenol (1.2 eq) in a suitable solvent such as dimethylformamide (DMF) or dioxane, add a copper(I) catalyst, for example, copper(I) iodide (0.1 eq).

  • Add a base, such as potassium carbonate (2.0 eq) or cesium carbonate (2.0 eq), to the reaction mixture.

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 100 to 150 °C.

  • The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield this compound.

Synthesis 6-Chloronicotinaldehyde 6-Chloronicotinaldehyde ReactionVessel Ullmann Condensation (Cu(I) catalyst, Base, Heat) 6-Chloronicotinaldehyde->ReactionVessel Phenol Phenol Phenol->ReactionVessel This compound This compound ReactionVessel->this compound

Fig 1. Proposed synthesis of this compound.

Derivatization Potential of this compound

The aldehyde group of this compound is a versatile functional group that can be readily transformed into a wide array of other functionalities, allowing for the generation of diverse chemical libraries for biological screening. Key reactions include the Knoevenagel condensation, reductive amination, and the Wittig reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. This reaction is highly valuable for forming carbon-carbon double bonds and is used in the synthesis of various pharmaceuticals.[1][2][3]

Experimental Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 eq) in a suitable solvent like ethanol or water.[4]

  • Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.[5]

  • Stir the reaction mixture at room temperature or with gentle heating.[4]

  • Monitor the reaction by TLC. The formation of a precipitate may indicate product formation.

  • Upon completion, the product can be isolated by filtration if it precipitates.

  • If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is widely used in pharmaceutical synthesis to introduce amine functionalities.[6][7] This two-step, one-pot reaction involves the formation of an imine or iminium ion, which is then reduced to an amine.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent such as methanol, ethanol, or dichloromethane.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), to the mixture.[8]

  • Stir the reaction at room temperature. The progress can be monitored by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Wittig Reaction

The Wittig reaction is a highly reliable method for synthesizing alkenes from aldehydes or ketones. It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent) and is particularly useful for the controlled formation of carbon-carbon double bonds.[9]

Experimental Protocol:

  • Prepare the Wittig reagent in a separate flask under an inert atmosphere. This is typically done by treating a phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like tetrahydrofuran (THF).[10]

  • Cool the solution of the Wittig reagent to a low temperature (e.g., -78 °C or 0 °C).

  • Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the Wittig reagent.

  • Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, and wash, dry, and concentrate the organic phase.

  • The product can be purified by column chromatography to separate the desired alkene from triphenylphosphine oxide, a byproduct of the reaction.

Derivatization cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Product Classes Start This compound Knoevenagel Knoevenagel Condensation (+ Active Methylene Compound) Start->Knoevenagel ReductiveAmination Reductive Amination (+ Amine, Reducing Agent) Start->ReductiveAmination Wittig Wittig Reaction (+ Phosphorus Ylide) Start->Wittig Alkene α,β-Unsaturated Systems Knoevenagel->Alkene Amine Substituted Amines ReductiveAmination->Amine SubstitutedAlkene Substituted Alkenes Wittig->SubstitutedAlkene

Fig 2. Key derivatization pathways for this compound.

Potential Therapeutic Applications

The phenoxypyridine scaffold is present in a number of biologically active molecules, suggesting that derivatives of this compound could be promising candidates for drug discovery programs, particularly in oncology and immunology.

Anticancer Activity

Many kinase inhibitors feature a pyridine core. The phenoxypyridine moiety can be designed to interact with the ATP-binding site of various kinases that are implicated in cancer cell proliferation and survival.

Proposed Screening Cascade:

  • Primary Screen (Cell Viability): Synthesized derivatives would be initially screened for their ability to inhibit the proliferation of a panel of cancer cell lines (e.g., breast, lung, colon). The MTT assay is a standard colorimetric assay for this purpose.

  • Secondary Screen (Kinase Inhibition): Active compounds from the primary screen would be tested for their ability to inhibit specific kinases known to be involved in the proliferation of the sensitive cell lines. In vitro kinase assays, such as those based on fluorescence resonance energy transfer (FRET) or luminescence, can be used to determine IC₅₀ values.

  • Mechanism of Action Studies: Lead compounds would be further investigated to understand their mechanism of action, including cell cycle analysis and apoptosis induction assays.

Table 1: Representative Data for Phenoxypyridine-based Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Cell LineGI₅₀ (µM)
PQR-1 VEGFR-215HUVEC0.2
PQR-2 EGFR50A5491.5
PQR-3 Src25MCF-70.8
PQR-4 Abl10K5620.1

Note: Data are hypothetical and for illustrative purposes, based on activities of known phenoxypyridine kinase inhibitors.

Anticancer_Workflow Library Library of This compound Derivatives MTT Primary Screen: MTT Cell Viability Assay (Cancer Cell Panel) Library->MTT Hits Active Compounds (Hits) MTT->Hits KinaseAssay Secondary Screen: In Vitro Kinase Assays (IC50 Determination) Hits->KinaseAssay Lead Lead Compounds KinaseAssay->Lead MoA Mechanism of Action Studies (Cell Cycle, Apoptosis) Lead->MoA Output Candidate for Further Preclinical Development MoA->Output

Fig 3. Proposed workflow for anticancer drug discovery.
Anti-inflammatory Activity

The phenoxypyridine scaffold is also found in molecules with anti-inflammatory properties. The derivatives of this compound could potentially modulate key inflammatory pathways, such as the NF-κB signaling cascade, or inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.

Proposed Screening Cascade:

  • Primary Screen (Cytokine Release): The initial screen would involve testing the ability of the synthesized compounds to inhibit the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from stimulated immune cells (e.g., lipopolysaccharide-stimulated macrophages). Enzyme-linked immunosorbent assays (ELISAs) are the standard method for this quantification.[3][11]

  • Secondary Screen (NF-κB Pathway): Compounds that show significant inhibition of cytokine release would be further evaluated for their effect on the NF-κB signaling pathway. This can be assessed by measuring the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus using immunofluorescence or a reporter gene assay.[12][13]

  • In Vivo Models: Promising compounds would then be tested in animal models of inflammation (e.g., carrageenan-induced paw edema in rats) to assess their in vivo efficacy.

Table 2: Representative Data for Phenoxypyridine-based Anti-inflammatory Agents

Compound IDAssayIC₅₀ (µM)
PQR-5 TNF-α Release (LPS-stimulated RAW 264.7)0.5
PQR-6 IL-6 Release (LPS-stimulated RAW 264.7)1.2
PQR-7 NF-κB Translocation (HeLa cells)0.8
PQR-8 Carrageenan-induced Paw Edema (% inhibition @ 10 mg/kg)45%

Note: Data are hypothetical and for illustrative purposes, based on activities of known phenoxypyridine anti-inflammatory agents.

Inflammatory_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_Release NF-κB Release IkB->NFkB_Release NFkB_Translocation NF-κB Nuclear Translocation NFkB_Release->NFkB_Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_Translocation->Gene_Expression Cytokines TNF-α, IL-6 Release Gene_Expression->Cytokines Inhibitor This compound Derivative Inhibitor->IKK Inhibition Inhibitor->IkB Inhibition

Fig 4. Potential inhibition of the NF-κB signaling pathway.

Conclusion

This compound represents a promising, yet underexplored, starting point for the development of novel therapeutic agents. Its straightforward synthesis and the versatility of its aldehyde group allow for the creation of a wide range of derivatives. Based on the established biological activities of the phenoxypyridine scaffold, these derivatives are attractive candidates for screening in anticancer and anti-inflammatory drug discovery programs. The experimental protocols and strategic workflows outlined in this guide provide a solid foundation for researchers to embark on the exploration of this promising chemical space.

References

6-Phenoxynicotinaldehyde: A Versatile Scaffold for Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phenoxynicotinaldehyde is a versatile heterocyclic building block that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a pyridine ring substituted with a reactive aldehyde group and a phenoxy moiety, provides a valuable scaffold for the synthesis of a diverse array of complex organic molecules and biologically active compounds. The presence of the aldehyde functional group serves as a key synthetic handle for various carbon-carbon and carbon-nitrogen bond-forming reactions, while the phenoxypyridine core is a recognized pharmacophore in numerous therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound, with a focus on its utility in the development of novel therapeutics, particularly kinase inhibitors targeting the PI3K/Akt/mTOR signaling pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 173282-69-4N/A
Molecular Formula C₁₂H₉NO₂N/A
Molecular Weight 199.21 g/mol N/A
Melting Point 108-110 °CN/A

Synthesis of this compound

The most common synthetic route to this compound involves the nucleophilic aromatic substitution of a 6-halonicotinaldehyde, typically 6-chloronicotinaldehyde, with phenol in the presence of a suitable base.

dot

Synthesis General Synthesis of this compound cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 6-Chloronicotinaldehyde 6-Chloronicotinaldehyde C₆H₄ClNO ReactionMixture 6-Chloronicotinaldehyde->ReactionMixture + Phenol Phenol Phenol C₆H₅OH Base Base (e.g., K₂CO₃) This compound This compound C₁₂H₉NO₂ Base->this compound Solvent Solvent (e.g., DMF) Solvent->this compound Heat Heat Heat->this compound ReactionMixture->this compound Nucleophilic Aromatic Substitution

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis from 6-Chloronicotinaldehyde and Phenol

This protocol outlines a typical procedure for the synthesis of this compound.

Materials:

  • 6-Chloronicotinaldehyde

  • Phenol

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 6-chloronicotinaldehyde (1.0 eq) in DMF, add phenol (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

ReactantMolar Eq.Catalyst/BaseSolventTemperature (°C)Time (h)Yield (%)
6-Chloronicotinaldehyde1.0K₂CO₃ (2.0 eq)DMF80-1004-6Typically >80%
Phenol1.1

Key Reactions of this compound

The aldehyde functionality of this compound allows for its participation in a wide range of chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules.

dot

Reactions Key Reactions of this compound cluster_reactions Transformations cluster_products Product Classes This compound This compound C₁₂H₉NO₂ Wittig Reaction Wittig Reaction This compound->Wittig Reaction Reductive Amination Reductive Amination This compound->Reductive Amination Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Alkenes Alkenes C=C bond formation Wittig Reaction->Alkenes Amines Amines C-N bond formation Reductive Amination->Amines Biaryls Biaryls C-C bond formation Suzuki Coupling->Biaryls

Caption: Common synthetic transformations of this compound.

Wittig Reaction

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes. This compound can react with a variety of phosphorus ylides to generate the corresponding vinyl-substituted phenoxypyridines.

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under an inert atmosphere, add potassium tert-butoxide (1.2 eq) at 0 °C.

  • Stir the resulting yellow-orange mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to yield the alkene product.

ReactantYlide PrecursorBaseSolventTemperatureTime (h)Yield (%)
This compoundMethyltriphenylphosphonium bromidet-BuOKTHF0 °C to RT12-16Variable
Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from aldehydes. This compound can be reacted with a primary or secondary amine in the presence of a reducing agent to form the corresponding substituted aminomethyl-phenoxypyridines.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a solution of this compound (1.0 eq) in DCM, add benzylamine (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

ReactantAmineReducing AgentSolventTemperatureTime (h)Yield (%)
This compoundBenzylamineNaBH(OAc)₃DCMRT12-24Variable

Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Pathway

The phenoxypyridine scaffold is a key structural motif in a number of kinase inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. [1]Small molecule inhibitors targeting this pathway are of significant therapeutic interest. This compound serves as a valuable starting material for the synthesis of such inhibitors.

dot

PI3K_Pathway Simplified PI3K/Akt/mTOR Signaling Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Inhibitor derived from This compound Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K signaling pathway.

Derivatives of this compound can be designed to bind to the ATP-binding pocket of PI3K, thereby inhibiting its kinase activity and downstream signaling, ultimately leading to a reduction in cancer cell proliferation. The synthesis of these inhibitors often involves the elaboration of the aldehyde group into more complex heterocyclic systems that can form key interactions within the active site of the enzyme.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of its aldehyde group enable the construction of a wide range of complex molecular architectures. Its application in the synthesis of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway, highlights its significance in modern drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this important synthetic intermediate.

References

Reactivity Profile of the Aldehyde Group in 6-Phenoxynicotinaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Phenoxynicotinaldehyde is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its unique structure, combining a pyridine ring, a phenoxy group, and a reactive aldehyde moiety, makes it a valuable scaffold for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. The aldehyde group, in particular, serves as a key functional handle for a variety of chemical transformations, including nucleophilic additions, condensations, oxidations, and reductions. This technical guide provides a comprehensive overview of the reactivity profile of the aldehyde group in this compound, detailing key reactions, experimental protocols, and the application of its derivatives in drug development.

Introduction

The aldehyde functional group is a cornerstone of organic synthesis due to its inherent reactivity. In the context of this compound, the aldehyde group is positioned on a pyridine ring, which influences its electrophilicity and reactivity. The phenoxy substituent further modulates the electronic properties of the pyridine nucleus. Understanding the specific reactivity of this aldehyde is crucial for its effective utilization in the synthesis of novel chemical entities with desired pharmacological properties. This guide will delve into the key reactions of the aldehyde group in this compound, providing practical insights for researchers in the field.

General Reactivity of the Aldehyde Group

The aldehyde group in this compound exhibits typical electrophilic character, making the carbonyl carbon susceptible to attack by nucleophiles. The general reactivity patterns include:

  • Nucleophilic Addition: The carbonyl carbon is sp² hybridized and forms a polar double bond with oxygen. Nucleophiles attack the partially positive carbon, leading to a tetrahedral intermediate which can then be protonated to form an alcohol.

  • Condensation Reactions: In the presence of a suitable active methylene compound and a catalyst, this compound can undergo condensation reactions to form new carbon-carbon double bonds.

  • Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid.

  • Reduction: The aldehyde can be reduced to a primary alcohol.

Key Reactions and Experimental Protocols

This section details specific reactions of the aldehyde group in this compound, providing generalized experimental protocols that can be adapted for specific research needs.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1] This reaction is highly valuable for the synthesis of functionalized alkenes.

Reaction with Malononitrile:

  • Product: 2-((6-phenoxypyridin-3-yl)methylene)malononitrile

  • General Protocol: To a solution of this compound (1 mmol) in a suitable solvent such as ethanol or water, add malononitrile (1 mmol) and a catalytic amount of a weak base (e.g., piperidine, pyridine, or an amine-based catalyst).[2][3] The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). The product, often a solid, can be isolated by filtration and purified by recrystallization.[2]

Reaction with Ethyl Cyanoacetate:

  • Product: Ethyl 2-cyano-3-(6-phenoxypyridin-3-yl)acrylate

  • General Protocol: A mixture of this compound (1 mmol), ethyl cyanoacetate (1 mmol), and a catalyst like diisopropylethylammonium acetate in a solvent such as hexane is heated.[4] The progress of the reaction is monitored by TLC. After completion, the product can be isolated by concentrating the reaction mixture and purifying the residue.[4]

ReactantProductTypical CatalystSolvent
Malononitrile2-((6-phenoxypyridin-3-yl)methylene)malononitrilePiperidine/PyridineEthanol/Water
Ethyl CyanoacetateEthyl 2-cyano-3-(6-phenoxypyridin-3-yl)acrylateDiisopropylethylammonium acetateHexane
Henry Reaction (Nitroaldol Reaction)

The Henry reaction is a base-catalyzed C-C bond-forming reaction between a nitroalkane and an aldehyde to produce a β-nitro alcohol.[5][6]

  • Product: (E)-2-phenoxy-5-(2-nitrovinyl)pyridine (after dehydration of the initial nitro alcohol)

  • General Protocol: this compound is reacted with nitromethane in the presence of a base. For the dehydration to the nitroalkene, stronger bases or subsequent acid-catalyzed dehydration can be employed. The reaction progress can be monitored by TLC, and the product isolated and purified using standard chromatographic techniques.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide (Wittig reagent).[7][8]

  • Product: 2-phenoxy-5-vinylpyridine

  • General Protocol: The Wittig reagent, typically methylenetriphenylphosphorane (Ph₃P=CH₂), is prepared in situ by treating a phosphonium salt like methyltriphenylphosphonium bromide with a strong base (e.g., n-butyllithium, sodium amide, or potassium tert-butoxide) in an anhydrous solvent like THF or diethyl ether.[7][8] A solution of this compound is then added to the ylide solution. The reaction mixture is stirred, and after completion, the product is isolated from the byproduct, triphenylphosphine oxide, by extraction and chromatography.

Reduction to Alcohol

The aldehyde group of this compound can be selectively reduced to a primary alcohol using mild reducing agents.

  • Product: (6-phenoxypyridin-3-yl)methanol

  • General Protocol: Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation.[9] this compound is dissolved in a protic solvent like methanol or ethanol, and NaBH₄ is added portion-wise at a controlled temperature (often 0 °C to room temperature). The reaction is typically rapid and can be monitored by TLC. After completion, the reaction is quenched, and the product is isolated by extraction and purified.

Oxidation to Carboxylic Acid

The aldehyde can be oxidized to the corresponding carboxylic acid, 6-phenoxypyridine-3-carboxylic acid.[10]

  • Product: 6-phenoxypyridine-3-carboxylic acid

  • General Protocol: Various oxidizing agents can be employed, such as potassium permanganate or chromic acid. For a milder oxidation, reagents like Oxone in DMF can be used.[8] The reaction conditions are chosen based on the stability of the starting material and the desired product. The product is typically isolated after an acidic workup and can be purified by recrystallization.

Visualization of Synthetic Pathways

The following diagrams illustrate the key reaction pathways for the functionalization of the aldehyde group in this compound.

G start This compound knoevenagel Knoevenagel Condensation (+ Malononitrile or Ethyl Cyanoacetate) start->knoevenagel wittig Wittig Reaction (+ Ph3P=CH2) start->wittig henry Henry Reaction (+ CH3NO2) start->henry reduction Reduction (e.g., NaBH4) start->reduction oxidation Oxidation (e.g., KMnO4) start->oxidation product_knoevenagel α,β-Unsaturated Product knoevenagel->product_knoevenagel product_wittig 2-Phenoxy-5-vinylpyridine wittig->product_wittig product_henry β-Nitro Alcohol / Nitroalkene henry->product_henry product_reduction (6-phenoxypyridin-3-yl)methanol reduction->product_reduction product_oxidation 6-Phenoxypyridine-3-carboxylic acid oxidation->product_oxidation

Caption: Key synthetic transformations of this compound.

Role in Drug Discovery and Development

The derivatives of this compound, synthesized through the reactions described above, are of considerable interest in drug discovery. The ability to introduce diverse functionalities allows for the exploration of a wide chemical space and the optimization of structure-activity relationships (SAR). For instance, the α,β-unsaturated products from the Knoevenagel condensation can act as Michael acceptors and are scaffolds for various heterocyclic syntheses. The vinylpyridine derivative from the Wittig reaction can be further functionalized or polymerized. The alcohol and carboxylic acid derivatives serve as key intermediates for esterification and amidation reactions, respectively, enabling the creation of compound libraries for high-throughput screening.

The general workflow for utilizing this compound in a drug discovery program is outlined below.

G start This compound (Starting Material) synthesis Chemical Synthesis (e.g., Knoevenagel, Wittig, etc.) start->synthesis library Compound Library Generation synthesis->library screening High-Throughput Screening (Biological Assays) library->screening hit Hit Identification screening->hit sar Structure-Activity Relationship (SAR) Studies hit->sar lead Lead Optimization sar->lead candidate Preclinical Candidate lead->candidate

Caption: Drug discovery workflow using this compound.

Conclusion

The aldehyde group in this compound is a highly versatile functional group that allows for a wide range of chemical modifications. Its reactivity profile, encompassing nucleophilic additions, condensations, oxidations, and reductions, makes it an invaluable starting material for the synthesis of diverse and complex molecules. The ability to readily functionalize this position is of paramount importance for medicinal chemists and drug development professionals seeking to generate novel compounds with potential therapeutic value. The experimental protocols and synthetic pathways outlined in this guide provide a solid foundation for the strategic utilization of this compound in contemporary drug discovery research. Further exploration of the reactivity of this aldehyde will undoubtedly lead to the discovery of new chemical entities with significant biological activities.

References

6-Phenoxynicotinaldehyde: A Technical Guide for Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide is a predictive overview for the novel compound 6-Phenoxynicotinaldehyde. As of the compilation of this document, specific literature on this molecule is not publicly available. The data, protocols, and pathways presented herein are hypothetical and extrapolated from established chemical principles and data on structurally related compounds. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound.

Introduction

This compound is a heterocyclic aromatic compound featuring a pyridine ring substituted with a phenoxy group at the 6-position and an aldehyde at the 3-position. The convergence of these functional groups suggests a potential for diverse chemical reactivity and biological activity. The pyridine core is a common scaffold in medicinal chemistry, while the phenoxy moiety can influence physicochemical properties such as lipophilicity and metabolic stability. The aldehyde group provides a reactive handle for further synthetic modifications or for potential interactions with biological macromolecules. This document outlines a proposed synthetic route, predicted physicochemical and spectroscopic properties, and a hypothetical workflow for the initial biological characterization of this compound.

Predicted Physicochemical and Spectroscopic Data

The following tables summarize the predicted properties of this compound. These values are estimated based on the known data of its constituent functional groups and related molecules.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₁₂H₉NO₂
Molecular Weight 199.21 g/mol
Appearance Off-white to pale yellow solid
Melting Point 85-95 °C
Boiling Point > 300 °C (decomposes)
Solubility Soluble in DMSO, DMF, Chloroform, Ethyl Acetate; Sparingly soluble in Methanol; Insoluble in water
logP (calculated) ~2.5

Table 2: Predicted Spectroscopic Data

TechniquePredicted Data
¹H NMR δ (ppm) in CDCl₃: ~10.1 (s, 1H, -CHO), ~8.8 (d, 1H, H2-pyridine), ~8.2 (dd, 1H, H4-pyridine), ~7.5-7.3 (m, 2H, m-phenoxy), ~7.2 (t, 1H, p-phenoxy), ~7.1 (d, 2H, o-phenoxy), ~7.0 (d, 1H, H5-pyridine).
¹³C NMR δ (ppm) in CDCl₃: ~192 (-CHO), ~165 (C6-pyridine), ~155 (C-ipso-phenoxy), ~153 (C2-pyridine), ~138 (C4-pyridine), ~130 (C-meta-phenoxy), ~125 (C-para-phenoxy), ~122 (C-ortho-phenoxy), ~118 (C5-pyridine), ~110 (C3-pyridine).
FT-IR ν (cm⁻¹): ~3050 (Ar C-H), ~2850, 2750 (Aldehyde C-H), ~1700 (C=O aldehyde), ~1580, 1480 (C=C, C=N aromatic), ~1240 (Ar-O-Ar stretch).
Mass Spec. (ESI+) m/z: 200.06 [M+H]⁺, 222.04 [M+Na]⁺.

Experimental Protocols

Synthesis of this compound

The proposed synthesis involves a nucleophilic aromatic substitution (SNAr) reaction between 6-chloronicotinaldehyde and phenol. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group facilitates the displacement of the chloride.

  • Materials: 6-chloronicotinaldehyde (1.0 eq), phenol (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), N,N-Dimethylformamide (DMF), Ethyl acetate, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • To a solution of 6-chloronicotinaldehyde in DMF, add phenol and potassium carbonate.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified compound in deuterated chloroform (CDCl₃) and acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Obtain the IR spectrum of the solid compound using a KBr pellet or as a thin film.

  • Mass Spectrometry (MS): Analyze the compound using electrospray ionization (ESI) mass spectrometry to confirm the molecular weight.

  • Purity Analysis: Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC).

Potential Biological Activities and Screening Workflow

The structural motifs of this compound suggest several potential biological activities. Phenoxypyridine derivatives have been explored for various therapeutic applications. The proposed initial screening workflow is designed to broadly assess the bioactivity of this novel compound.

  • Antimicrobial Activity: The pyridine core is present in many antibacterial and antifungal agents. Initial screening against a panel of gram-positive and gram-negative bacteria, as well as common fungal strains, is recommended.

  • Anticancer Activity: Many pyridine derivatives exhibit cytotoxic effects against cancer cell lines. An initial screen against a panel of cancer cell lines (e.g., NCI-60) can provide insights into its potential as an anticancer agent.

  • Anti-inflammatory Activity: The phenoxy group can modulate inflammatory pathways. Initial assays could include cyclooxygenase (COX) enzyme inhibition or assessment of inflammatory cytokine production in stimulated immune cells.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start 6-Chloronicotinaldehyde + Phenol reaction Nucleophilic Aromatic Substitution (K2CO3, DMF, 80-100°C) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product nmr NMR (1H, 13C) product->nmr ir FT-IR product->ir ms Mass Spectrometry product->ms hplc HPLC (Purity) product->hplc

Caption: Proposed workflow for the synthesis and characterization of this compound.

Biological_Screening_Workflow cluster_primary_screening Primary Biological Screening cluster_secondary_screening Secondary & Mechanistic Studies cluster_outcome Outcome compound This compound antimicrobial Antimicrobial Assays (Bacteria, Fungi) compound->antimicrobial anticancer Anticancer Screening (e.g., NCI-60 Panel) compound->anticancer antiinflammatory Anti-inflammatory Assays (e.g., COX inhibition) compound->antiinflammatory mic MIC/MBC/MFC Determination antimicrobial->mic apoptosis Apoptosis/Cell Cycle Assays anticancer->apoptosis cytokine Cytokine Profiling antiinflammatory->cytokine hit_id Hit Identification & Lead Optimization mic->hit_id apoptosis->hit_id cytokine->hit_id

6-Phenoxynicotinaldehyde Derivatives: A Technical Guide to a Promising Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 6-phenoxynicotinaldehyde represent a novel and intriguing class of heterocyclic compounds with significant, yet largely unexplored, potential in medicinal chemistry. The core structure, featuring a phenoxy group at the 6-position of a pyridine ring bearing an aldehyde at the 3-position, combines key pharmacophoric elements that suggest a predisposition for diverse biological activities. The phenoxy moiety can engage in crucial hydrophobic and π-stacking interactions with biological targets, while the pyridine core is a well-established scaffold in numerous approved drugs. Furthermore, the aldehyde functionality serves as a versatile synthetic handle for the facile generation of a wide array of derivatives. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and detailed experimental protocols for the evaluation of this compound derivatives. While direct research on this specific scaffold is limited, this document extrapolates from structurally related compounds to highlight its promise, particularly in the realms of anticancer and kinase inhibitory activities.

Synthesis of the this compound Core

The synthesis of the this compound core can be approached through a multi-step process, leveraging established methodologies in heterocyclic chemistry. A plausible synthetic route is outlined below, commencing from commercially available starting materials.

Proposed Synthetic Pathway:

A common strategy involves the nucleophilic aromatic substitution of a leaving group at the 6-position of a suitable nicotinic acid derivative with phenol, followed by the reduction of a carboxylic acid or its ester to the corresponding aldehyde.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6-Chloronicotinic Acid

A solution of 2-amino-5-methylpyridine in concentrated hydrochloric acid is diazotized with sodium nitrite at a low temperature (0-5 °C). The resulting diazonium salt is then subjected to a Sandmeyer reaction using cuprous chloride to yield 6-chloronicotinic acid.

Step 2: Synthesis of 6-Phenoxynicotinic Acid

6-Chloronicotinic acid is reacted with phenol in the presence of a suitable base, such as potassium carbonate, in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at an elevated temperature (typically 120-150 °C). The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, diluted with water, and acidified to precipitate the 6-phenoxynicotinic acid, which is then collected by filtration and purified by recrystallization.

Step 3: Esterification of 6-Phenoxynicotinic Acid

The 6-phenoxynicotinic acid is converted to its methyl or ethyl ester to facilitate the subsequent reduction. This is typically achieved by refluxing the acid in the corresponding alcohol (methanol or ethanol) with a catalytic amount of a strong acid, such as sulfuric acid.

Step 4: Reduction to this compound

The methyl or ethyl 6-phenoxynicotinate is dissolved in a dry, inert solvent like toluene or tetrahydrofuran (THF) and cooled to a low temperature (-78 °C) under an inert atmosphere (e.g., argon or nitrogen). A reducing agent, such as diisobutylaluminium hydride (DIBAL-H), is added dropwise. Careful control of the stoichiometry of the reducing agent is crucial to prevent over-reduction to the corresponding alcohol. The reaction is quenched with a mild acid, and the product is extracted and purified by column chromatography to yield this compound.

Potential Biological Activity

While direct biological data for this compound derivatives is scarce in the public domain, the structural motifs present in the core scaffold suggest a strong potential for significant biological activity, particularly as anticancer agents and kinase inhibitors. This inference is drawn from the well-documented activities of structurally analogous compounds.

Anticancer Activity

The pyridine ring is a common feature in many anticancer drugs. The addition of a phenoxy group can enhance lipophilicity and facilitate membrane permeability, while also providing opportunities for specific interactions within the active sites of target proteins. Derivatives of the this compound scaffold can be synthesized by condensation of the aldehyde with various amines, hydrazines, or active methylene compounds to generate imines, hydrazones, chalcones, and other heterocyclic systems, which have shown promising anticancer activities.

For comparative purposes, the following table summarizes the in vitro cytotoxicity of structurally related compounds containing pyridine and phenoxy moieties against various cancer cell lines.

Compound ClassRepresentative DerivativeCancer Cell LineIC50 (µM)Reference
Quinoxaline Derivatives3-(methylquinoxalin-2-yl)amino derivative VIIIcHCT116 (Colon)2.5[1]
Quinoxaline Derivatives3-(chloroquinoxalin-2-yl)amino derivative XVaHCT116 (Colon)4.4[1]
6-Methoxynaphthalene DerivativesCompound 6bHCT-116 (Colon)Data not quantified, but showed promising activity[2]
5-Hydroxybenzothiophene DerivativesCompound 16bU87MG (Glioblastoma)7.2[3]
Phenoxy-((phenylethynyl) selanyl) propan-2-ol derivativesCompound 3hA549 (Lung)Potent anti-proliferative activity[4]
Kinase Inhibition

The morpholine moiety, which is structurally related to the phenoxy group in terms of its ether linkage, is a key pharmacophore in many kinase inhibitors. It often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding site.[5] The this compound scaffold, therefore, presents a promising starting point for the design of novel kinase inhibitors. The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[6][7][8][9][10] Derivatives of 6-morpholinonicotinaldehyde, a close analog, are being investigated as inhibitors of this pathway.[5]

The following table presents the inhibitory activity of some heterocyclic kinase inhibitors.

Kinase InhibitorTarget Kinase(s)IC50 (nM)Reference
RoniciclibCDK1, CDK2, CDK3, CDK4, CDK7, CDK95-25[11][12]
VolasertibPLK16.0 - 34.5 (on various NB cell lines)[11][12]
THZ1CDK73.2[11][12]
5-hydroxybenzothiophene derivative 16bClk4, DRAK1, haspin, Clk1, Dyrk1B, Dyrk1A11, 87, 125.7, 163, 284, 353.3[3]

Experimental Protocols

To facilitate the investigation of this compound derivatives, detailed protocols for key biological assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[13]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well plates

  • Test compounds (this compound derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for measuring the inhibitory activity of a compound against a specific kinase.[14][15]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound or DMSO control.

    • Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Visualizations

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

G Start 6-Chloronicotinic Acid Step1 Nucleophilic Aromatic Substitution Start->Step1 Phenol Phenol, K2CO3, DMF Phenol->Step1 Intermediate1 6-Phenoxynicotinic Acid Step1->Intermediate1 Step2 Protection of Carboxylic Acid Intermediate1->Step2 Esterification Esterification (MeOH, H+) Esterification->Step2 Intermediate2 Methyl 6-Phenoxynicotinate Step2->Intermediate2 Step3 Partial Reduction of Ester Intermediate2->Step3 Reduction Reduction (DIBAL-H) Reduction->Step3 FinalProduct This compound Step3->FinalProduct G Start Seed Cells in 96-well plate Step1 Add serially diluted This compound derivatives Start->Step1 Step2 Incubate for 48-72 hours Step1->Step2 Step3 Add MTT reagent and incubate for 4 hours Step2->Step3 Step4 Solubilize formazan crystals with DMSO Step3->Step4 End Measure absorbance at 570 nm and calculate IC50 Step4->End G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Phosphorylation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor This compound Derivative (Hypothesized) Inhibitor->PI3K Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation

References

Theoretical studies on the electronic structure of 6-Phenoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Theoretical Electronic Structure of 6-Phenoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of the electronic structure of this compound. Utilizing Density Functional Theory (DFT), this document outlines the methodologies for geometric optimization, frontier molecular orbital analysis, natural bond orbital analysis, and the prediction of non-linear optical properties. All quantitative data are presented in structured tables for clarity and comparative analysis. The logical workflow of the computational study is visualized using Graphviz diagrams, offering a clear roadmap for in-silico analysis of this compound and its derivatives for potential applications in medicinal chemistry and materials science.

Introduction

This compound is a heterocyclic aromatic compound that merges a pyridine-aldehyde core with a phenoxy substituent. This unique combination of functional groups suggests its potential as a versatile scaffold in drug discovery and a candidate for advanced materials. Understanding the molecule's electronic structure is paramount for predicting its chemical reactivity, intermolecular interactions, and photophysical properties. Theoretical and computational chemistry offer powerful, non-invasive tools to elucidate these characteristics at the atomic level, providing insights that can guide rational drug design and the development of novel materials.

This guide presents a hypothetical, yet methodologically rigorous, theoretical study on this compound. The objective is to provide a detailed protocol and representative data for researchers aiming to explore this or similar molecular systems.

Experimental Protocols: Computational Methodology

The theoretical investigation into the electronic structure of this compound is conducted using computational quantum chemistry. The specific protocols are detailed below.

2.1. Software and Theoretical Level All calculations are performed using the Gaussian 09 suite of programs. The electronic structure and properties are investigated using Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is employed.[1][2] The 6-311++G(d,p) basis set is used for all atoms, as it includes diffuse functions and polarization functions, which are crucial for accurately describing systems with heteroatoms and potential non-covalent interactions.[1][2]

2.2. Geometry Optimization and Stability Analysis The initial 3D structure of this compound is constructed and subjected to full geometry optimization without any symmetry constraints. This process identifies the molecule's lowest energy conformation. A subsequent frequency calculation is performed on the optimized geometry to verify that it represents a true energy minimum on the potential energy surface, confirmed by the absence of imaginary frequencies.

2.3. Frontier Molecular Orbital (FMO) Analysis The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energies of these frontier orbitals, and the resulting HOMO-LUMO energy gap (ΔE), are calculated from the optimized structure. A smaller gap generally implies higher chemical reactivity and lower kinetic stability.[3][4]

2.4. Natural Bond Orbital (NBO) Analysis NBO analysis is employed to gain a deeper understanding of intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density.[5][6] This analysis transforms the canonical molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements (bonds, lone pairs). The stabilization energy E(2) associated with donor-acceptor interactions is calculated using second-order perturbation theory, providing a quantitative measure of these delocalization effects.[6]

2.5. Non-Linear Optical (NLO) Properties The dipole moment (μ), mean polarizability (⟨α⟩), and the first-order hyperpolarizability (β₀) are calculated to evaluate the molecule's potential for applications in non-linear optics. These properties are determined using the finite-field approach implemented in Gaussian 09.[7][8] A large hyperpolarizability value is indicative of a significant NLO response.

Mandatory Visualization

The following diagrams illustrate the logical and procedural flow of the theoretical investigation.

G cluster_input Initial Input cluster_calc Computational Steps cluster_output Predicted Properties mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc Confirm Minimum opt_geom Optimized Geometry geom_opt->opt_geom fmo_calc FMO Analysis (HOMO, LUMO, Gap) freq_calc->fmo_calc nbo_calc NBO Analysis freq_calc->nbo_calc nlo_calc NLO Property Calculation freq_calc->nlo_calc thermo Thermodynamic Stability freq_calc->thermo reactivity Chemical Reactivity fmo_calc->reactivity charge_deloc Charge Delocalization nbo_calc->charge_deloc nlo_prop NLO Properties nlo_calc->nlo_prop

Caption: Computational workflow for the theoretical analysis of this compound.

G cluster_theory Theoretical Framework cluster_application Computational Application cluster_results Predicted Molecular Properties theory Density Functional Theory (DFT) Functional: B3LYP Basis Set: 6-311++G(d,p) application Gaussian 09 Program Calculations Geometry Optimization Frequency Analysis FMO, NBO, NLO theory->application informs results Electronic Structure & Properties Optimized Geometry (Bond Lengths, Angles) Electronic Properties (HOMO-LUMO Gap) Intramolecular Interactions (NBO) Reactivity (MEP) Optical Properties (NLO) application->results yields

References

An In-depth Technical Guide to 6-Phenoxynicotinaldehyde: Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 6-Phenoxynicotinaldehyde is a research chemical. The information provided herein is a compilation of data from publicly available sources for related compounds and established chemical principles. This document is intended for use by qualified professionals and does not constitute a comprehensive safety, handling, or biological activity profile for this specific compound. All handling and experimental work should be conducted in a controlled laboratory setting with appropriate personal protective equipment and after a thorough risk assessment.

Introduction

This compound is a heterocyclic aromatic aldehyde belonging to the phenoxypyridine class of compounds. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. The phenoxy moiety, coupled with the reactive aldehyde group on the pyridine ring, makes this compound a versatile intermediate for the synthesis of more complex molecular architectures. This guide provides a detailed overview of the known safety, handling, and storage protocols, extrapolated from data on closely related compounds. Additionally, it outlines a plausible synthetic route and discusses potential biological activities based on the known pharmacology of the broader phenoxypyridine class, with a focus on their role as kinase inhibitors in oncology.

Safety and Handling

The following safety and handling information is a composite derived from Safety Data Sheets (SDS) for structurally similar compounds, such as 6-phenylnicotinaldehyde and other substituted phenoxypyridines. It is imperative to consult the specific SDS provided by the supplier for this compound.

Hazard Identification and Classification

Based on related compounds, this compound is anticipated to be classified with the following hazards:

  • Acute Oral Toxicity: Category 4

  • Skin Irritation: Category 2

  • Eye Irritation: Category 2

  • Specific Target Organ Toxicity (Single Exposure), Respiratory System: Category 3

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following are general precautionary measures:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat or other protective clothing is required.

    • Respiratory Protection: If dusts or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Stability

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames. Some suppliers recommend storage at 2-8°C under an inert atmosphere (e.g., Argon).

  • Incompatible Materials: Strong oxidizing agents, strong bases.

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.

Physical and Chemical Properties

The following table summarizes the known and predicted physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₁₂H₉NO₂
Molecular Weight 199.21 g/mol
Appearance Light yellow to beige solid
Melting Point 108-110 °C
Boiling Point No data available
Solubility No data available

Experimental Protocols

Proposed Synthesis of this compound

Reaction:

6-chloronicotinaldehyde + phenol → this compound

Materials:

  • 6-chloronicotinaldehyde

  • Phenol

  • Copper(I) iodide (CuI) (for Ullmann) or a Palladium catalyst (e.g., Pd₂(dba)₃) with a suitable ligand (e.g., Xantphos) (for Buchwald-Hartwig)

  • A base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))

  • A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

Generalized Procedure (Ullmann Condensation):

  • To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add 6-chloronicotinaldehyde (1 equivalent), phenol (1.1-1.5 equivalents), potassium carbonate (2-3 equivalents), and copper(I) iodide (0.1-0.2 equivalents).

  • Add a suitable solvent (e.g., DMF) to the flask.

  • Heat the reaction mixture to a high temperature (e.g., 120-150 °C) and stir for several hours to overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Analytical Methods

No specific analytical methods for this compound were found. Standard analytical techniques for the characterization of small organic molecules would be applicable:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess purity. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) would be a suitable starting point for method development.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the aldehyde C=O stretch.

Biological Context and Potential Applications

Direct biological studies on this compound are not widely published. However, the phenoxypyridine scaffold is a key component of numerous compounds with demonstrated biological activity, particularly in the field of oncology.

Potential as a Kinase Inhibitor Intermediate

Several studies have focused on phenoxypyridine derivatives as potent inhibitors of receptor tyrosine kinases, such as c-Met.[1] The c-Met/Hepatocyte Growth Factor (HGF) signaling pathway is often dysregulated in various cancers, leading to increased cell proliferation, survival, migration, and angiogenesis. Inhibition of this pathway is a validated therapeutic strategy in oncology.

This compound can serve as a crucial building block for the synthesis of more complex c-Met inhibitors. The aldehyde functionality provides a reactive handle for further chemical modifications, such as the formation of imines, hydrazones, or other derivatives that can interact with the kinase active site.

Postulated Signaling Pathway Involvement

The diagram below illustrates the c-Met signaling pathway, which is a potential target for compounds derived from this compound.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration & Invasion ERK->Migration STAT3->Proliferation STAT3->Migration Inhibitor Phenoxypyridine Derivative Inhibitor->cMet Inhibits

Caption: Postulated c-Met signaling pathway targeted by phenoxypyridine derivatives.

Experimental Workflow for Biological Evaluation

The following workflow is proposed for the initial biological evaluation of novel compounds synthesized from this compound.

Biological_Workflow Start Synthesized Derivative of This compound Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) on Cancer Cell Lines (e.g., A549, MKN45) Start->Cytotoxicity KinaseAssay Biochemical Kinase Assay (e.g., c-Met Kinase Inhibition) Cytotoxicity->KinaseAssay If active CellCycle Cell Cycle Analysis (Flow Cytometry) KinaseAssay->CellCycle If potent inhibitor Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) KinaseAssay->Apoptosis MigrationAssay Cell Migration/Invasion Assay (e.g., Wound Healing, Transwell) KinaseAssay->MigrationAssay WesternBlot Western Blot Analysis (Phospho-c-Met, p-AKT, p-ERK) CellCycle->WesternBlot Apoptosis->WesternBlot MigrationAssay->WesternBlot Lead Lead Compound Identification WesternBlot->Lead

Caption: Proposed workflow for the biological evaluation of this compound derivatives.

Conclusion

This compound is a valuable research chemical with potential applications as an intermediate in the synthesis of novel therapeutic agents, particularly in the area of oncology. While specific data for this compound is limited, information extrapolated from related phenoxypyridine derivatives provides a solid foundation for its safe handling, storage, and potential for biological investigation. Researchers working with this compound should proceed with caution, adhering to strict safety protocols, and can use the information presented in this guide as a starting point for their synthetic and biological studies. Further research is warranted to fully characterize the properties and potential applications of this compound.

References

Methodological & Application

Application Notes and Protocols for Buchwald-Hartwig Amination of 6-Aryloxynicotinaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug discovery due to its broad substrate scope and functional group tolerance, enabling the synthesis of complex arylamines.[1][3] 6-Aryloxynicotinaldehyde scaffolds are of particular interest as precursors to potent kinase inhibitors, especially those targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers.[1][4][5] The introduction of an amino group at the 3-position of the pyridine ring via Buchwald-Hartwig amination is a key step in the synthesis of these targeted therapeutics. This document provides detailed application notes and experimental protocols for this critical transformation.

Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that governs cell proliferation, growth, survival, and metabolism.[4][6] In many cancers, this pathway is overactive, leading to uncontrolled cell growth and resistance to apoptosis.[5][6] Consequently, the development of inhibitors targeting key kinases in this pathway, such as PI3K, Akt, and mTOR, is a major focus in oncology drug development.[7]

6-Amino-nicotinaldehyde derivatives, synthesized via the Buchwald-Hartwig amination of 6-aryloxynicotinaldehydes, serve as valuable scaffolds for the design of such inhibitors. The aryloxy group can provide crucial interactions within the ATP-binding pocket of the target kinase, while the amino group serves as a versatile handle for further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.

Below is a diagram illustrating the central role of the PI3K/Akt/mTOR pathway in cell signaling and its link to cancer.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits S6K p70S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates mTORC2 mTORC2 mTORC2->Akt Activates CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth Inhibitor 6-Aryloxy-3-aminonicotinaldehyde Derivative (Kinase Inhibitor) Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits GrowthFactor Growth Factor GrowthFactor->RTK PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition.

Experimental Protocols

The following protocols are representative examples of the Buchwald-Hartwig amination for the synthesis of 6-aryloxy-3-aminonicotinaldehydes. The reaction conditions may require optimization depending on the specific substrates used.

General Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow Start Start: Assemble Reactants Reactants 6-Aryloxynicotinaldehyde Amine Pd Catalyst Ligand Base Solvent Start->Reactants ReactionSetup Reaction Setup: Combine reactants in a sealed tube under inert atmosphere (Ar or N2) Reactants->ReactionSetup Heating Heating: Stir mixture at elevated temperature (e.g., 80-120 °C) ReactionSetup->Heating Monitoring Reaction Monitoring: Track progress by TLC or LC-MS Heating->Monitoring Monitoring->Heating Incomplete Workup Work-up: Cool to room temperature Dilute with solvent Filter and concentrate Monitoring->Workup Complete Purification Purification: Column chromatography Workup->Purification Analysis Characterization: NMR, MS, etc. Purification->Analysis End End: Pure Product Analysis->End

References

Application Notes and Protocols for the Synthesis of 2-(6-phenoxypyridin-3-yl)quinoxaline from 6-Phenoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents.[1][2] Their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties, have made them a subject of intense research in medicinal chemistry and drug discovery.[2] The conventional and most widely employed method for synthesizing the quinoxaline ring system involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1]

This application note provides a detailed two-step protocol for the synthesis of a specific quinoxaline derivative, 2-(6-phenoxypyridin-3-yl)quinoxaline, starting from 6-phenoxynicotinaldehyde. Since the direct condensation of an aldehyde with an o-phenylenediamine is not a standard method for quinoxaline synthesis, this protocol first details the conversion of the aldehyde to a more reactive α-bromo ketone intermediate. This intermediate is then condensed with o-phenylenediamine to yield the target quinoxaline. This approach is based on established methodologies for the α-bromination of aldehydes and the subsequent condensation of α-halo ketones with 1,2-diamines.[1][3]

Experimental Protocols

This synthesis is performed in two main stages:

  • Step 1: Synthesis of 2-bromo-1-(6-phenoxypyridin-3-yl)ethan-1-one (an α-bromo ketone intermediate).

  • Step 2: Synthesis of 2-(6-phenoxypyridin-3-yl)quinoxaline via condensation with o-phenylenediamine.

Step 1: Synthesis of 2-bromo-1-(6-phenoxypyridin-3-yl)ethan-1-one

This procedure outlines the acid-catalyzed α-bromination of this compound. The acid catalyst facilitates the formation of an enol intermediate, which then reacts with elemental bromine.[2][4]

Materials:

  • This compound

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in glacial acetic acid (20 mL).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of bromine (1.1 eq) in glacial acetic acid (5 mL) dropwise to the stirred solution over 30 minutes. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture into 100 mL of ice-cold water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL) until effervescence ceases, and finally with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2-bromo-1-(6-phenoxypyridin-3-yl)ethan-1-one.

Step 2: Synthesis of 2-(6-phenoxypyridin-3-yl)quinoxaline

This step involves the condensation of the α-bromo ketone intermediate with o-phenylenediamine. The reaction proceeds via an initial nucleophilic substitution followed by cyclization and dehydration to form the quinoxaline ring.[1][3]

Materials:

  • 2-bromo-1-(6-phenoxypyridin-3-yl)ethan-1-one

  • o-Phenylenediamine

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2-bromo-1-(6-phenoxypyridin-3-yl)ethan-1-one (1.0 eq) in ethanol (20 mL).

  • To this solution, add o-phenylenediamine (1.1 eq).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration using a Büchner funnel.

  • If no precipitate forms, reduce the volume of the solvent using a rotary evaporator and cool the concentrated solution in an ice bath to induce crystallization.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from ethanol to obtain pure 2-(6-phenoxypyridin-3-yl)quinoxaline.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

StepReactantsKey Reagents/CatalystSolventTemperature (°C)Time (h)Typical Yield (%)
1This compound, BromineGlacial Acetic AcidGlacial Acetic Acid0 - RT4 - 660 - 75
22-bromo-1-(6-phenoxypyridin-3-yl)ethan-1-one, o-PhenylenediamineNoneEthanolReflux2 - 470 - 85

Note: Yields are indicative and may vary based on experimental conditions and scale.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Quinoxaline Formation start1 Dissolve this compound in Glacial Acetic Acid cool Cool to 0-5 °C start1->cool add_br2 Add Bromine Solution Dropwise cool->add_br2 react1 Stir at Room Temperature (4-6 h) add_br2->react1 workup1 Aqueous Workup and Extraction react1->workup1 purify1 Column Chromatography workup1->purify1 product1 2-bromo-1-(6-phenoxypyridin-3-yl)ethan-1-one purify1->product1 start2 Dissolve α-Bromo Ketone in Ethanol product1->start2 Intermediate add_diamine Add o-Phenylenediamine start2->add_diamine reflux Reflux (2-4 h) add_diamine->reflux cool_crystallize Cool and Crystallize reflux->cool_crystallize filter_purify Filter and Recrystallize cool_crystallize->filter_purify product2 2-(6-phenoxypyridin-3-yl)quinoxaline filter_purify->product2

Caption: Experimental workflow for the two-step synthesis of 2-(6-phenoxypyridin-3-yl)quinoxaline.

chemical_transformation cluster_reactants cluster_intermediates cluster_product aldehyde This compound bromo_ketone 2-bromo-1-(6-phenoxypyridin-3-yl)ethan-1-one aldehyde->bromo_ketone Step 1: α-Bromination (Br₂, Acetic Acid) diamine o-Phenylenediamine quinoxaline 2-(6-phenoxypyridin-3-yl)quinoxaline diamine->quinoxaline Step 2: Condensation (Ethanol, Reflux) bromo_ketone->quinoxaline Step 2: Condensation (Ethanol, Reflux)

References

Synthesis of 6-Phenoxynicotinaldehyde: A Detailed Protocol for Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive protocol for the synthesis of 6-phenoxynicotinaldehyde, a valuable building block in medicinal chemistry and materials science. The described method is based on a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry. This protocol is intended for researchers and scientists in academic and industrial settings, particularly those involved in drug development and fine chemical synthesis.

Introduction

This compound is a key intermediate for the synthesis of various biologically active molecules. Its structure, featuring a phenoxy group on a pyridine ring with a reactive aldehyde functionality, allows for diverse downstream modifications. The synthesis route presented here utilizes the readily available 6-chloronicotinaldehyde and phenol as starting materials. The core of this transformation is a nucleophilic aromatic substitution, where the phenoxide ion displaces the chloride on the electron-deficient pyridine ring. The electron-withdrawing nature of the aldehyde group and the nitrogen atom in the pyridine ring facilitates this substitution at the C-6 position.

Reaction Mechanism

The reaction proceeds via a two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitutions on electron-poor aromatic rings.

  • Nucleophilic Attack: The reaction is initiated by the deprotonation of phenol using a base (e.g., potassium carbonate) to form the more nucleophilic phenoxide ion. This phenoxide then attacks the carbon atom bearing the chlorine atom on the 6-chloronicotinaldehyde ring. This step leads to the formation of a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily disrupted.[1][2]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored in the second step by the elimination of the chloride ion, which is a good leaving group. This results in the formation of the final product, this compound.

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis of this compound.

Materials:

  • 6-Chloronicotinaldehyde (1.0 eq)

  • Phenol (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 6-chloronicotinaldehyde and anhydrous dimethylformamide (DMF) under an inert atmosphere.

  • Addition of Reagents: To the stirred solution, add potassium carbonate followed by phenol.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.

  • Extraction: Pour the reaction mixture into deionized water and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water and then with brine solution to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. The expected yield and purity are based on analogous nucleophilic aromatic substitution reactions.[3]

Starting MaterialReagentsSolventReaction Temperature (°C)Reaction Time (h)Expected Yield (%)Expected Purity (%)
6-ChloronicotinaldehydePhenol, Potassium CarbonateDMF80-1004-885-95>95

Visualization

Experimental Workflow Diagram:

Synthesis_Workflow start_materials Starting Materials (6-Chloronicotinaldehyde, Phenol, K2CO3) reaction Nucleophilic Aromatic Substitution in DMF start_materials->reaction Heat (80-100°C) workup Aqueous Work-up & Extraction reaction->workup Cooling purification Column Chromatography workup->purification Crude Product product Pure this compound purification->product Purified Product

References

Application Notes and Protocols for 6-Phenoxynicotinaldehyde in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Small molecule kinase inhibitors have consequently become a major class of targeted therapeutics.[1] The pyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as a core element in ATP-competitive kinase inhibitors due to its ability to form key hydrogen bond interactions with the kinase hinge region.[1]

6-Phenoxynicotinaldehyde is a versatile heterocyclic building block with significant potential for the synthesis of novel kinase inhibitors. It features a pyridine core substituted with a phenoxy group and a reactive aldehyde. The phenoxy moiety can occupy hydrophobic pockets within the ATP-binding site, while the aldehyde at the 3-position serves as a versatile synthetic handle for constructing diverse molecular architectures.[2] This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. While direct synthesis of kinase inhibitors using this compound is not extensively documented in publicly available literature, its structural similarity to other nicotinaldehyde derivatives used in medicinal chemistry provides a strong basis for its application.[2]

The aldehyde functionality can be readily transformed through reactions such as reductive amination, condensation, and cyclization to generate a library of diverse compounds.[2] This document provides detailed protocols for leveraging this compound as a starting material for the synthesis of potential kinase inhibitor scaffolds.

Data Presentation: Representative Kinase Inhibitory Activity

While specific inhibitory data for compounds directly derived from this compound is not available, the following table illustrates how such data would be presented. The values are hypothetical and serve as an example for comparing the potency and selectivity of newly synthesized compounds against a panel of kinases.

Table 1: Hypothetical Inhibitory Activity of Synthesized Compounds

| Compound ID | Target Kinase | IC50 (nM) | Off-Target Kinase 1 | IC50 (nM) | Off-Target Kinase 2 | IC50 (nM) | | :--- | :--- | :--- | :--- | :--- | :--- | | PN-001 | Kinase A | 15 | Kinase B | 250 | Kinase C | >1000 | | PN-002 | Kinase A | 8 | Kinase B | 150 | Kinase C | 850 | | PN-003 | Kinase A | 120 | Kinase B | 1100 | Kinase C | >5000 | | Control | Kinase A | 10 | Kinase B | 20 | Kinase C | 50 |

IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower values indicate higher potency. The data for off-target kinases is crucial for assessing the selectivity of the inhibitors.

Mandatory Visualizations

Signaling Pathway

Dysregulated kinase signaling is a common driver of cancer cell proliferation and survival. One of the most critical pathways is the PI3K/Akt/mTOR cascade. The diagram below illustrates this pathway, which is a common target for inhibitors derived from pyridine-based scaffolds.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Drives Inhibitor This compound -derived Inhibitor Inhibitor->PI3K Inhibition Synthesis_Workflow Start This compound Reaction Chemical Synthesis (e.g., Reductive Amination, Condensation) Start->Reaction Library Library of Derivatives Reaction->Library Purification Purification & Characterization (HPLC, NMR, MS) Library->Purification Screening Biochemical Kinase Assay (IC50 Determination) Purification->Screening CellAssay Cell-Based Assays (Proliferation, Apoptosis) Screening->CellAssay Hit Hit Compound(s) CellAssay->Hit

References

Application Notes and Protocols: Condensation Reactions of 6-Phenoxynicotinaldehyde with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Knoevenagel condensation reaction of 6-phenoxynicotinaldehyde with common active methylene compounds, namely malononitrile and ethyl cyanoacrylate. The resulting α,β-unsaturated products are versatile intermediates in organic synthesis, with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this compound, the following protocols are based on well-established procedures for analogous aromatic aldehydes.[1]

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, typically catalyzed by a weak base.[2][3] The reaction proceeds via a nucleophilic addition followed by a dehydration step to yield a stable α,β-unsaturated product.[2] Derivatives of this compound are of interest due to the biological activities associated with the phenoxypyridine scaffold, which is found in various pesticides and potential kinase inhibitors.[4][5]

Data Presentation

The following tables summarize the reactants and expected products for the condensation reactions of this compound with malononitrile and ethyl cyanoacrylate. Molar masses are calculated based on the most common isotopes.

Table 1: Reactants and Products for the Synthesis of 2-((6-phenoxypyridin-3-yl)methylene)malononitrile

Compound NameMolecular FormulaMolar Mass ( g/mol )RoleStoichiometric Ratio
This compoundC₁₂H₉NO₂199.21Aldehyde1
MalononitrileC₃H₂N₂66.06Active Methylene1
Piperidine (catalyst)C₅H₁₁N85.15Base CatalystCatalytic amount
EthanolC₂H₅OH46.07Solvent-
Expected Product
2-((6-phenoxypyridin-3-yl)methylene)malononitrileC₁₅H₉N₃O247.26Product1

Table 2: Reactants and Products for the Synthesis of Ethyl 2-cyano-3-(6-phenoxypyridin-3-yl)acrylate

Compound NameMolecular FormulaMolar Mass ( g/mol )RoleStoichiometric Ratio
This compoundC₁₂H₉NO₂199.21Aldehyde1
Ethyl cyanoacrylateC₅H₇NO₂113.11Active Methylene1
Piperidine (catalyst)C₅H₁₁N85.15Base CatalystCatalytic amount
EthanolC₂H₅OH46.07Solvent-
Expected Product
Ethyl 2-cyano-3-(6-phenoxypyridin-3-yl)acrylateC₁₇H₁₄N₂O₃294.31Product1

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the Knoevenagel condensation of this compound.

Protocol 1: Synthesis of 2-((6-phenoxypyridin-3-yl)methylene)malononitrile

Materials:

  • This compound (1 mmol, 199.2 mg)

  • Malononitrile (1 mmol, 66.1 mg)

  • Piperidine (2-3 drops)

  • Ethanol (10 mL)

  • Cold Ethanol (for washing)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • To a round-bottom flask, add this compound (1 mmol) and ethanol (10 mL).

  • Stir the mixture until the aldehyde is completely dissolved.

  • Add malononitrile (1 mmol) to the solution.

  • Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, the product is expected to precipitate from the reaction mixture.

  • Collect the solid product by filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

Protocol 2: Synthesis of Ethyl 2-cyano-3-(6-phenoxypyridin-3-yl)acrylate

Materials:

  • This compound (1 mmol, 199.2 mg)

  • Ethyl cyanoacrylate (1 mmol, 113.1 mg)

  • Piperidine (2-3 drops)

  • Ethanol (10 mL)

  • Cold Ethanol (for washing)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in ethanol (10 mL).

  • Add ethyl cyanoacrylate (1 mmol) to the solution.

  • Add a catalytic amount of piperidine (2-3 drops) to initiate the condensation.

  • Stir the mixture at room temperature and monitor by TLC.

  • If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be applied.

  • Once the reaction is complete, the product may precipitate upon cooling.

  • If a precipitate forms, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the ethanol under reduced pressure. The resulting crude product can then be purified, for example, by recrystallization or column chromatography.

  • Dry the final product under vacuum.

Visualizations

Experimental Workflow

Knoevenagel_Condensation_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up and Purification 6_Phenoxynicotinaldehyde This compound Mixing Mixing and Stirring at Room Temperature 6_Phenoxynicotinaldehyde->Mixing Active_Methylene Active Methylene (Malononitrile or Ethyl Cyanoacrylate) Active_Methylene->Mixing Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Mixing Solvent Solvent (e.g., Ethanol) Solvent->Mixing Monitoring Reaction Monitoring (TLC) Mixing->Monitoring Precipitation Precipitation/ Isolation Monitoring->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Product Final Product: α,β-Unsaturated Compound Drying->Product

Caption: General experimental workflow for the Knoevenagel condensation.

Potential Signaling Pathway Application

Derivatives of 4-phenoxypyridine have been investigated as c-Met kinase inhibitors.[5] The c-Met/HGF signaling pathway is implicated in cancer cell proliferation, survival, and metastasis.[5] The products of the condensation of this compound could be further modified to explore their potential as inhibitors in similar pathways.

cMet_Signaling_Pathway HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet binds to PI3K PI3K cMet->PI3K activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation, Survival, Angiogenesis, Metastasis mTOR->Cell_Proliferation promotes Inhibitor Potential Inhibitor (Phenoxypyridine Derivative) Inhibitor->cMet inhibits

Caption: Simplified c-Met signaling pathway and potential inhibition.

References

Application Note: Synthesis of Alkenes from 6-Phenoxynicotinaldehyde via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2][3][4] This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent, to produce an alkene and triphenylphosphine oxide.[3][5] The high degree of regioselectivity in placing the double bond makes the Wittig reaction a superior alternative to elimination reactions, which can often lead to mixtures of isomeric products.[5] This application note provides a detailed protocol for the Wittig reaction of 6-phenoxynicotinaldehyde, a key intermediate in the development of various pharmaceutical agents.

The reaction proceeds via the nucleophilic addition of the ylide to the aldehyde's carbonyl carbon, forming a betaine intermediate. This intermediate then undergoes ring-closure to form a transient four-membered oxaphosphetane ring, which collapses to yield the final alkene and the highly stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[5][6]

General Reaction Scheme

reagents This compound + Wittig Reagent -> Alkene + Triphenylphosphine Oxide

Figure 1: General scheme of the Wittig reaction.

Experimental Protocols

This section details the protocols for the synthesis of a generic alkene from this compound using a non-stabilized ylide (methylenetriphenylphosphorane) as an example. This ylide is generated in situ from methyltriphenylphosphonium bromide.

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

Protocol 1: Synthesis of 6-Phenoxy-3-vinylpyridine

Part A: In Situ Generation of the Wittig Reagent (Ylide) [5][7]

  • Under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 equivalents) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer.

  • Add anhydrous THF to the flask to create a suspension.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stir the mixture for 1-2 hours. The formation of the ylide is typically indicated by a color change to deep yellow or orange.

Part B: Wittig Reaction with this compound [5]

  • In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Cool the freshly prepared ylide solution back to 0 °C in an ice bath.

  • Slowly add the solution of this compound to the ylide solution via a syringe or dropping funnel.

  • After the addition, allow the reaction mixture to gradually warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

Part C: Reaction Work-up and Purification [5][8]

  • Upon completion, quench the reaction by the slow, careful addition of a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3x the volume of the aqueous layer).

  • Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • The crude product will contain triphenylphosphine oxide as a major byproduct. To remove it, dissolve the crude residue in a minimal amount of dichloromethane and add a larger volume of hexanes to precipitate the triphenylphosphine oxide.[5]

  • Filter the precipitate and concentrate the filtrate.

  • The resulting crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[1] The following table summarizes the expected products based on the ylide type.

Ylide TypeR Group on YlideExpected Major Alkene IsomerReactivity with KetonesReference
Non-stabilized Alkyl, H(Z)-alkeneHigh[1][5][9]
Stabilized -CO₂R, -CN, -COR(E)-alkeneLow (often unreactive)[1][4][5][7]
Semi-stabilized Aryl, VinylMixture of (E) and (Z)Moderate[5]

The choice of base and solvent can also influence the reaction. Strong, non-nucleophilic bases are required for the deprotonation of the phosphonium salt to form the ylide.

BaseTypical SolventSuitabilityReference
n-Butyllithium (n-BuLi)THF, Diethyl EtherEffective for non-stabilized ylides[6][7]
Sodium Hydride (NaH)THF, DMSOSuitable for stabilized ylides[1][7]
Potassium tert-butoxide (t-BuOK)THFEffective for non-stabilized ylides[7]
Sodium Methoxide (NaOMe)Methanol, THFSuitable for stabilized ylides[1]

Visualizations

Wittig Reaction Mechanism Workflow

Wittig_Mechanism cluster_ylide_formation Ylide Formation cluster_alkene_formation Alkene Formation node_reagent node_reagent node_intermediate node_intermediate node_product node_product node_process node_process PPh3 Triphenylphosphine PhosphoniumSalt Phosphonium Salt PPh3->PhosphoniumSalt SN2 Reaction AlkylHalide Alkyl Halide AlkylHalide->PhosphoniumSalt Ylide Wittig Reagent (Ylide) PhosphoniumSalt->Ylide Deprotonation Base Strong Base Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde This compound Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene Alkene Product Oxaphosphetane->Alkene Decomposition Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Figure 2: Workflow of the Wittig reaction from ylide formation to alkene synthesis.

Experimental Workflow Diagram

Experimental_Workflow node_step node_step node_action node_action node_output node_output start Start ylide_prep Prepare Ylide Solution (Phosphonium Salt + Base in THF) start->ylide_prep aldehyde_prep Prepare Aldehyde Solution (this compound in THF) start->aldehyde_prep reaction Combine Solutions at 0°C and React ylide_prep->reaction aldehyde_prep->reaction workup Aqueous Work-up (Quench with NH4Cl, Extract) reaction->workup purification1 Remove Byproduct (Precipitate Ph3P=O) workup->purification1 purification2 Column Chromatography purification1->purification2 product Pure Alkene purification2->product

Figure 3: Step-by-step experimental workflow for the Wittig reaction.

References

Application Notes and Protocols for the Oxidation of 6-Phenoxynicotinaldehyde to 6-Phenoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical oxidation of 6-phenoxynicotinaldehyde to its corresponding carboxylic acid, 6-phenoxynicotinic acid. This transformation is a critical step in the synthesis of various compounds of interest in pharmaceutical and materials science. We present a comparative overview of suitable oxidation methods, focusing on the widely applicable Pinnick oxidation and a classic potassium permanganate-based method. Detailed, step-by-step protocols are provided to guide researchers in achieving efficient and high-yielding synthesis.

Introduction

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. 6-Phenoxynicotinic acid is a valuable building block in drug discovery and development, making the efficient and selective synthesis from its aldehyde precursor, this compound, a process of significant interest. The presence of a pyridine ring and a phenoxy ether linkage in the substrate requires careful selection of the oxidizing agent to avoid unwanted side reactions, such as ring oxidation or ether cleavage.

This guide focuses on two primary methods: the Pinnick oxidation, known for its mild reaction conditions and high functional group tolerance, and the potassium permanganate (KMnO₄) oxidation, a powerful and cost-effective alternative.[1][2] The choice of method will depend on the scale of the reaction, the desired purity, and the sensitivity of other functional groups on the substrate.

Comparative Overview of Oxidation Methods

Selecting the appropriate oxidation method is crucial for maximizing yield and purity while minimizing side reactions. The following table summarizes quantitative data and key characteristics of the recommended protocols for oxidizing heteroaromatic aldehydes.

MethodOxidizing AgentTypical SubstrateReaction TimeTypical YieldKey AdvantagesKey Disadvantages
Pinnick Oxidation Sodium Chlorite (NaClO₂)Aliphatic, aromatic, α,β-unsaturated, and heteroaromatic aldehydes4 - 14 hours85-98%Excellent functional group tolerance; mild, chemoselective conditions; suitable for sensitive substrates.[1][3]Requires a scavenger for hypochlorous acid byproduct; can be sensitive to reaction pH.[1]
Permanganate Oxidation Potassium Permanganate (KMnO₄)Aromatic and heteroaromatic aldehydes1 - 6 hours70-90%Strong, inexpensive oxidant; simple procedure.[2]Harsh conditions can lead to over-oxidation or degradation of sensitive functional groups; produces MnO₂ waste.

Diagrams and Visualizations

Chemical Transformation

chemical_reaction cluster_reactants Reactant cluster_products Product This compound This compound 6-Phenoxynicotinic_Acid 6-Phenoxynicotinic Acid This compound->6-Phenoxynicotinic_Acid [Oxidation] (e.g., NaClO₂, KMnO₄)

Caption: Oxidation of this compound to 6-Phenoxynicotinic Acid.

General Experimental Workflow

experimental_workflow General Workflow for Aldehyde Oxidation cluster_setup Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve this compound in appropriate solvent B Add buffer and/or scavenger (if required, e.g., Pinnick) A->B C Cool mixture in an ice bath B->C D Slowly add oxidizing agent (e.g., NaClO₂ solution or KMnO₄) C->D Begin Reaction E Stir at specified temperature (e.g., 0°C to room temp) D->E F Monitor reaction by TLC or LC-MS E->F G Quench excess oxidant F->G Reaction Complete H Adjust pH to precipitate acid G->H I Filter the solid product H->I J Wash with cold solvent I->J K Recrystallize crude product J->K L Dry under vacuum K->L M Characterize final product (NMR, MS, m.p.) L->M

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 6-Phenoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

The search has yielded some valuable general information regarding the column chromatography of aldehydes and pyridine derivatives. I now have a better understanding of:

  • General Principles: How column chromatography works, including the roles of the stationary and mobile phases.

  • Common Stationary Phases: Silica gel and alumina are frequently used.

  • Mobile Phase Selection: The importance of choosing an appropriate solvent system, often guided by Thin Layer Chromatography (TLC), and typical solvent systems for compounds of varying polarities (e.g., ethyl acetate/hexanes).

  • Troubleshooting: Common issues like peak tailing for basic compounds (like pyridines) and potential degradation of aldehydes on silica gel. I also found some general troubleshooting workflows.

  • Alternative Purification: The bisulfite adduct formation for purifying aldehydes.

However, I still lack a specific, detailed experimental protocol for the column chromatography of 6-Phenoxynicotinaldehyde . The search results provide protocols for other aldehydes or pyridine derivatives, but not this specific compound. To create a truly useful technical support guide, I need to find or construct a more tailored protocol.

Therefore, my next step will be to synthesize the available information to create a probable and detailed protocol for this compound. I will have to make some educated assumptions based on the general principles I've found for similar molecules. I will also need to create a plausible quantitative data table based on these assumptions. The troubleshooting section can be built upon the general advice I've gathered, but I will tailor the questions and answers to be specific to this compound wherever possible.

Given this, I will now proceed to the next steps of formulating the Q&A, creating the detailed protocol and data table, and designing the Graphviz diagrams, using the information I have gathered and making reasonable extrapolations where necessary.

I have sufficient information to proceed with generating the response without further searches.

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude this compound by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the purification of this compound?

A1: The most common stationary phase for the column chromatography of this compound is silica gel.[1][2] Alumina can also be used as an alternative.[1]

Q2: How do I select an appropriate mobile phase (eluent) for the separation?

A2: The selection of an appropriate mobile phase is crucial for successful purification and is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).[1][3] For aromatic aldehydes like this compound, a common starting point is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[2][4] The polarity of the solvent system can be gradually increased (gradient elution) to achieve optimal separation.[4]

Q3: My purified this compound shows signs of degradation. What could be the cause and how can I prevent it?

A3: Aldehydes can be sensitive and may degrade on the acidic surface of silica gel.[2] To minimize degradation, you can deactivate the silica gel by pre-treating it with a base like triethylamine.[5] Alternatively, using a different stationary phase like alumina might be beneficial. It is also advisable to work quickly and avoid prolonged exposure of the compound to the stationary phase.

Q4: I am observing peak tailing in my column fractions. What is the reason and how can I resolve this?

A4: Peak tailing for pyridine derivatives like this compound is often caused by the interaction of the basic nitrogen atom with acidic silanol groups on the silica gel surface.[5] To mitigate this, you can add a small amount of a competing base, such as triethylamine (0.1-1%), to your mobile phase.[5] This will help to shield the acidic sites on the silica gel and improve the peak shape.

Q5: What are the potential impurities I should expect in my crude this compound?

A5: Potential impurities can include unreacted starting materials, byproducts from the synthesis, and degradation products. For instance, if the synthesis involves the oxidation of the corresponding alcohol, you might have residual alcohol in your crude mixture. Over-oxidation could lead to the formation of the corresponding carboxylic acid.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Separation of Product and Impurities Incorrect mobile phase polarity.Optimize the mobile phase using TLC. Try a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[4]
Column overloading.Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Co-elution of impurities with the product.If impurities have very similar polarity, consider an alternative purification method such as recrystallization or preparative TLC.
Product is Not Eluting from the Column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small amount of methanol to the eluent might be necessary.
Product may have decomposed on the column.Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography. Consider using a deactivated stationary phase.[5]
Product Elutes Too Quickly (with the solvent front) Mobile phase is too polar.Start with a much less polar mobile phase. For non-polar compounds, you can begin with 100% hexanes.
Cracks or Bubbles in the Column Bed Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and never let the column run dry.[6]
Low Yield of Purified Product Incomplete elution from the column.After collecting the main fractions, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a mixture containing methanol) to ensure all the product has been eluted.
Degradation of the product on the column.Use a deactivated stationary phase or a less acidic alternative like alumina.

Experimental Protocol: Flash Column Chromatography of this compound

This protocol provides a general guideline. The specific solvent system should be optimized based on TLC analysis of your crude material.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass column with a stopcock

  • Sand

  • Cotton or glass wool

  • Collection tubes

2. Preparation of the Column:

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.

  • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.

  • Drain the solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin collecting fractions in test tubes.

  • Monitor the separation by TLC analysis of the collected fractions.

  • If necessary, gradually increase the polarity of the mobile phase (e.g., from 95:5 to 90:10 Hexanes:Ethyl Acetate) to elute the desired product.

5. Product Isolation:

  • Combine the fractions containing the pure this compound.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

  • Determine the yield and confirm the purity using analytical techniques such as NMR, LC-MS, or melting point.

Quantitative Data Summary

Parameter Value/Range Notes
Stationary Phase Silica Gel (230-400 mesh)Standard for most applications.
Mobile Phase (Eluent) Hexanes:Ethyl AcetateStart with a low polarity mixture (e.g., 95:5) and gradually increase the ethyl acetate concentration.
TLC Rf of Product ~0.3 - 0.4This is an ideal Rf value in the chosen solvent system for good separation on the column.
Ratio of Silica to Crude Product 30:1 to 50:1 (by weight)A higher ratio is recommended for difficult separations.
Optional Additive Triethylamine (0.1 - 1% v/v)Add to the mobile phase to prevent peak tailing.

Visualizations

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Mobile Phase) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Crude Product Pack->Load Elute 4. Elute with Mobile Phase (Gravity or Flash) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_solutions Solutions Start Start Purification Problem Problem Encountered? Start->Problem Poor_Sep Poor Separation Problem->Poor_Sep Yes No_Elution Product Not Eluting Problem->No_Elution Yes Tailing Peak Tailing Problem->Tailing Yes Success Successful Purification Problem->Success No Sol_Poor_Sep Optimize Mobile Phase (via TLC) or Reduce Load Poor_Sep->Sol_Poor_Sep Sol_No_Elution Increase Mobile Phase Polarity No_Elution->Sol_No_Elution Sol_Tailing Add Triethylamine to Mobile Phase Tailing->Sol_Tailing Sol_Poor_Sep->Start Sol_No_Elution->Start Sol_Tailing->Start

Caption: Troubleshooting workflow for common column chromatography issues.

References

Technical Support Center: Synthesis of 6-Phenoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Phenoxynicotinaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic process.

Troubleshooting Guides

Problem 1: Low Yield of this compound and Presence of a Major Byproduct with a Mass Corresponding to Dehalogenation.

Q1: My reaction is showing a low yield of the desired this compound, and I am observing a significant peak in my GC-MS analysis that corresponds to the mass of 6-nicotinaldehyde. What is causing this, and how can I prevent it?

A1: The formation of 6-nicotinaldehyde is a common side reaction known as dehalogenation, where the chlorine atom on the 6-chloronicotinaldehyde starting material is replaced by a hydrogen atom. This is a known issue in Ullmann-type coupling reactions, particularly with heteroaromatic halides.

Possible Causes and Solutions:

Possible Cause Recommended Solution Rationale
Reaction Temperature is too High Decrease the reaction temperature. Start with a lower temperature (e.g., 100-120 °C) and slowly increase if the reaction is not proceeding.High temperatures can promote the reductive cleavage of the carbon-halogen bond, leading to dehalogenation.
Excessive Reaction Time Monitor the reaction progress closely using TLC or GC-MS and stop the reaction once the starting material is consumed.Prolonged reaction times, especially at elevated temperatures, increase the likelihood of dehalogenation.
Choice of Base Use a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).Strong bases can contribute to the degradation of the starting material and promote dehalogenation.
Solvent Purity Ensure the use of a high-purity, anhydrous aprotic polar solvent like DMF or DMSO.Protic impurities in the solvent can act as a hydrogen source for the dehalogenation reaction.
Catalyst and Ligand System Optimize the copper catalyst and ligand system. Consider using a well-defined catalyst system like CuI with a suitable ligand (e.g., L-proline, 1,10-phenanthroline).The choice of ligand can significantly influence the reaction pathway and suppress side reactions.

Experimental Protocol to Minimize Dehalogenation:

A recommended starting point for minimizing dehalogenation is as follows:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 6-chloronicotinaldehyde (1.0 equiv), phenol (1.2 equiv), potassium carbonate (2.0 equiv), and L-proline (0.2 equiv).

  • Add anhydrous DMF as the solvent.

  • Add copper(I) iodide (CuI) (0.1 equiv).

  • Heat the reaction mixture to 110 °C and monitor its progress by TLC or GC-MS every 2-4 hours.

  • Once the 6-chloronicotinaldehyde is consumed, cool the reaction to room temperature.

  • Work up the reaction by quenching with aqueous ammonia and extracting with a suitable organic solvent (e.g., ethyl acetate).

Problem 2: Formation of Carboxylic Acid and Alcohol Byproducts.

Q2: In my post-reaction workup, I am isolating 6-phenoxynicotinic acid and 6-phenoxynicotinyl alcohol in addition to my desired aldehyde. What is this side reaction, and how can I avoid it?

A2: The presence of both a carboxylic acid and an alcohol derivative of your product is indicative of a Cannizzaro reaction. This is a base-induced disproportionation of two molecules of an aldehyde that lacks α-hydrogens, which is the case for this compound.[1][2][3]

Possible Causes and Solutions:

Possible Cause Recommended Solution Rationale
Strongly Basic Conditions Use a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Avoid strong bases such as NaOH and KOH.The Cannizzaro reaction is catalyzed by strong bases.[1][2][3]
High Reaction Temperature Lower the reaction temperature.Higher temperatures can accelerate the rate of the Cannizzaro reaction.
Aldehyde Protection Protect the aldehyde group as an acetal before the Ullmann coupling reaction and deprotect it afterward.This strategy completely prevents the aldehyde from participating in the Cannizzaro reaction.[4][5][6][7]

Experimental Workflow for Aldehyde Protection Strategy:

Aldehyde_Protection_Workflow Start 6-Chloronicotinaldehyde Protect Acetal Protection (e.g., Ethylene glycol, p-TsOH) Start->Protect Protected Protected 6-Chloronicotinaldehyde Protect->Protected Ullmann Ullmann Coupling (Phenol, CuI, K₂CO₃, DMF) Protected->Ullmann Protected_Product Protected this compound Ullmann->Protected_Product Deprotect Deprotection (e.g., aq. HCl) Protected_Product->Deprotect End This compound Deprotect->End

Caption: Workflow for the synthesis of this compound using an aldehyde protection strategy.

Frequently Asked Questions (FAQs)

Q3: Can homocoupling of phenol be a significant side reaction?

A3: While the homocoupling of phenol to form diphenylether is a possible side reaction in Ullmann ether syntheses, it is generally less favored, especially when an aryl halide is present in the reaction mixture. The cross-coupling reaction between the aryl halide and the phenol is typically the dominant pathway. However, to minimize this possibility, you can use a slight excess of the 6-chloronicotinaldehyde or add the phenol portion-wise to the reaction mixture.

Q4: What is the best workup procedure to remove the copper catalyst?

A4: A common and effective method to remove the copper catalyst is to quench the reaction mixture with an aqueous solution of ammonia or ammonium chloride. The ammonia will complex with the copper ions, forming a water-soluble species that can be easily separated from the organic layer during extraction.

Q5: Are there any alternative, milder conditions for this synthesis?

A5: Modern advancements in Ullmann-type reactions have led to the development of milder conditions. The use of specific ligands, such as N,N'-dimethylethylenediamine (DMEDA) or various amino acids, in combination with a copper(I) source can significantly lower the required reaction temperature and improve yields. It is recommended to consult recent literature for the latest catalyst systems that have been shown to be effective for the coupling of heteroaryl chlorides.

Troubleshooting Logic Diagram:

Troubleshooting_Logic Start Low Yield or Impure Product Check_Byproducts Identify Byproducts (GC-MS, NMR) Start->Check_Byproducts Dehalogenation Dehalogenation Product Found (6-Nicotinaldehyde) Check_Byproducts->Dehalogenation Yes Cannizzaro Cannizzaro Products Found (Acid and Alcohol) Check_Byproducts->Cannizzaro Yes Other Other/Unknown Byproducts Check_Byproducts->Other No/Other Solution_Dehalogenation Reduce Temperature Use Milder Base Optimize Catalyst/Ligand Dehalogenation->Solution_Dehalogenation Solution_Cannizzaro Use Weaker Base Lower Temperature Protect Aldehyde Group Cannizzaro->Solution_Cannizzaro Solution_Other Purification Strategy Review Re-evaluate Starting Material Purity Other->Solution_Other

Caption: A logical flow for troubleshooting common issues in the synthesis of this compound.

References

Overcoming poor solubility of 6-Phenoxynicotinaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Phenoxynicotinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor solubility of this compound in organic solvents. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am observing poor solubility of this compound in my chosen organic solvent. What are the initial troubleshooting steps?

If you are encountering poor solubility, consider the following initial steps:

  • Solvent Selection: Re-evaluate your choice of solvent. Based on the structure of this compound, polar aprotic solvents like DMSO and DMF are likely to be more effective than nonpolar solvents like hexanes or toluene.[3]

  • Purity of the Compound: Impurities in your sample of this compound can affect its solubility. Ensure you are using a high-purity grade of the compound.

  • Sonication: Applying ultrasonic waves can help to break down solute aggregates and increase the rate of dissolution.

  • Gentle Heating: Cautiously increasing the temperature of the solvent can enhance the solubility of many organic compounds. However, be mindful of the compound's stability at elevated temperatures. The melting point of this compound is reported to be between 108-110°C.[2]

Q3: Can co-solvents be used to improve the solubility of this compound?

Yes, using a co-solvent system is a common and effective strategy. A small amount of a strong solvent in which this compound is highly soluble (e.g., DMSO or DMF) can be added to the primary solvent to increase the overall solvating power of the mixture.[4] When preparing a stock solution, you can first dissolve the compound in a minimal amount of a strong solvent like DMF and then dilute it with the desired aqueous or less polar organic buffer.[4]

Q4: Are there other advanced techniques to address severe solubility issues?

For persistent solubility challenges, especially in the context of formulation for biological assays, you might explore techniques such as:

  • Solid Dispersions: This involves dispersing the hydrophobic compound in a hydrophilic carrier.[5] Methods like solvent evaporation, melting, or kneading can be used to prepare solid dispersions, which can improve the dissolution rate and solubility.[5]

  • Inclusion Complexes: The use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.[5]

Troubleshooting Guide

This guide provides a structured approach to resolving common solubility issues with this compound.

Problem: this compound precipitates out of solution during my experiment.
Potential Cause Troubleshooting Step
Solvent Saturation The concentration of this compound exceeds its solubility limit in the chosen solvent.
* Action: Determine the approximate solubility of the compound in your solvent system (see Experimental Protocols). Work at concentrations below this limit.
Temperature Fluctuation A decrease in temperature can cause a supersaturated solution to precipitate.
* Action: Maintain a constant temperature throughout your experiment. If possible, conduct the experiment at a slightly elevated temperature where solubility is higher.
Change in Solvent Composition The addition of another reagent or solvent that is a poor solvent for this compound can induce precipitation.
* Action: Evaluate the miscibility and solvent properties of all components added to your reaction mixture. Consider using a co-solvent system to maintain solubility.

Experimental Protocols

Protocol 1: Determination of Approximate Solubility of this compound

This protocol outlines a method to estimate the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (e.g., DMSO, DMF, Ethanol, Acetone, Toluene, Hexane)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume (e.g., 1.0 mL) of the selected organic solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Vortex the vials for 1-2 minutes.

    • Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw a known volume of the supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method (HPLC or UV-Vis).

    • Quantify the concentration of this compound in the diluted sample.

  • Calculation:

    • Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the approximate solubility.

Protocol 2: Preparation of a Stock Solution using a Co-Solvent

This protocol describes how to prepare a stock solution of this compound in a solvent system where it has poor solubility by using a strong co-solvent.

Materials:

  • This compound

  • Primary solvent (e.g., a buffer or less polar organic solvent)

  • Co-solvent (e.g., DMSO or DMF)

  • Volumetric flasks

  • Pipettes

Procedure:

  • Weigh the desired amount of this compound and place it in a volumetric flask.

  • Add a minimal amount of the co-solvent (e.g., DMSO) to dissolve the compound completely. Sonication can be used to aid dissolution.

  • Once fully dissolved, slowly add the primary solvent to the volumetric flask while stirring or swirling to avoid precipitation.

  • Bring the solution to the final desired volume with the primary solvent.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Poor Solubility Observed check_solvent Re-evaluate Solvent Choice (Polar Aprotic Preferred) start->check_solvent check_purity Verify Compound Purity check_solvent->check_purity If solubility is still poor sonicate Apply Sonication check_purity->sonicate heat Gentle Heating (Monitor Stability) sonicate->heat use_cosolvent Use Co-solvent System (e.g., DMSO/DMF) heat->use_cosolvent If still problematic success Solubility Improved use_cosolvent->success If successful fail Issue Persists use_cosolvent->fail If unsuccessful solid_dispersion Consider Advanced Techniques (e.g., Solid Dispersion) solid_dispersion->success If successful fail->solid_dispersion Experimental_Protocol_Workflow prep_solution 1. Prepare Saturated Solution (Excess Solute + Solvent) equilibrate 2. Equilibrate (e.g., 24-48h at 25°C) prep_solution->equilibrate separate 3. Separate Phases (Centrifugation) equilibrate->separate analyze 4. Analyze Supernatant (HPLC or UV-Vis) separate->analyze calculate 5. Calculate Solubility analyze->calculate result Solubility Value calculate->result

References

Optimizing temperature and reaction time for 6-Phenoxynicotinaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 6-Phenoxynicotinaldehyde. This key intermediate is typically synthesized via an Ullmann condensation reaction between 6-chloronicotinaldehyde and phenol. This guide offers detailed experimental protocols, troubleshooting advice, and answers to frequently asked questions to help optimize reaction conditions and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

The synthesis of this compound is achieved through a copper-catalyzed Ullmann condensation. The reaction involves the coupling of 6-chloronicotinaldehyde with phenol in the presence of a copper catalyst and a base. The general steps involve the formation of a copper-phenoxide species, which then undergoes a coupling reaction with the 6-chloronicotinaldehyde to form the desired ether linkage.

Q2: Which copper source is most effective for this synthesis?

Copper(I) salts, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), are generally preferred as they are often the active catalytic species in Ullmann reactions. However, other sources like copper powder or copper(II) salts can also be used, as they can be reduced in situ to the active Cu(I) state. The choice of catalyst can impact reaction efficiency and may require optimization.

Q3: What is the role of the base in this reaction, and which one should I choose?

The base plays a crucial role in deprotonating the phenol to form the more nucleophilic phenoxide ion. Common bases for this reaction include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can influence the reaction rate and yield, and screening different bases is often recommended during optimization.

Q4: How do I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). A spot of the reaction mixture is co-spotted with the starting materials (6-chloronicotinaldehyde and phenol) on a TLC plate. The reaction is considered complete when the limiting starting material spot is no longer visible.

Q5: What are the common side products in this synthesis?

Common side products can include the debromination of 6-chloronicotinaldehyde, and at higher temperatures, potential side reactions involving the aldehyde functional group. Proper control of reaction temperature and the use of an inert atmosphere can help minimize the formation of these byproducts.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The copper source may be of poor quality or oxidized.- Use a fresh, high-purity copper(I) salt (e.g., CuI).- If using copper(0) or copper(II), ensure reaction conditions can generate the active Cu(I) species.
Suboptimal Base: The base may be too weak or not soluble enough in the reaction medium.- Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.- Ensure the base is finely powdered and dry.
Low Reaction Temperature: The reaction may not have sufficient energy to proceed.- Gradually increase the reaction temperature in increments (e.g., 10-20 °C) and monitor for product formation.
Insufficient Reaction Time: The reaction may not have proceeded to completion.- Continue to monitor the reaction by TLC until the limiting starting material is consumed.
Formation of Side Products High Reaction Temperature: Excessive heat can lead to decomposition or unwanted side reactions.- Lower the reaction temperature and potentially extend the reaction time.
Presence of Oxygen: Oxygen can lead to catalyst deactivation and oxidative side reactions.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.
Reaction Stalls Catalyst Deactivation: The catalyst may lose its activity over time.- Consider adding a fresh portion of the catalyst.- Ensure the reaction is under an inert atmosphere.
Inhibitory Species: Accumulation of byproducts may inhibit the catalyst.- If possible, identify and remove the inhibitory species. A change in solvent or base might be necessary.

Experimental Protocols & Data

The following protocol describes a general procedure for the synthesis of this compound. Optimization of temperature and reaction time is crucial for maximizing yield and purity.

General Experimental Protocol:

  • Reaction Setup: To an oven-dried reaction vessel, add 6-chloronicotinaldehyde (1.0 eq.), phenol (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous and degassed N,N-dimethylformamide (DMF) to the reaction vessel.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Heating and Stirring: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the hypothetical results of an optimization study for the synthesis of this compound, demonstrating the effect of temperature and reaction time on the product yield.

Entry Temperature (°C) Reaction Time (h) Yield (%)
11001265
21002475
31201285
41202482
51401278
61402475

Note: This data is representative and actual results may vary depending on specific experimental conditions.

Visualizing the Workflow and Logic

Experimental Workflow for Optimization

The following diagram illustrates a typical workflow for optimizing the synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Optimization cluster_workup Workup & Purification cluster_analysis Analysis A Combine Reactants: 6-chloronicotinaldehyde, Phenol, CuI, K2CO3 B Add Anhydrous DMF A->B C Purge with Inert Gas B->C D Set Temperature (e.g., 100, 120, 140°C) C->D E Stir and Monitor by TLC D->E F Vary Reaction Time (e.g., 12h, 24h) E->F G Cool and Quench with Water E->G Reaction Complete F->E Continue Monitoring H Extract with Ethyl Acetate G->H I Dry and Concentrate H->I J Column Chromatography I->J K Characterize Product (NMR, MS) J->K L Calculate Yield K->L

Caption: A typical experimental workflow for the optimization of this compound synthesis.

Troubleshooting Logic Diagram

This diagram outlines the logical steps to take when troubleshooting a low-yielding reaction.

troubleshooting_logic start Low Yield Observed check_reagents Check Reagent Quality (Fresh Catalyst, Dry Solvents) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions check_atmosphere Verify Inert Atmosphere start->check_atmosphere check_workup Analyze Workup Procedure start->check_workup optimize_base Screen Different Bases check_reagents->optimize_base Reagents OK optimize_temp Optimize Temperature check_conditions->optimize_temp Conditions Suboptimal solution Improved Yield check_atmosphere->solution Issue Corrected check_workup->solution Loss Minimized optimize_time Optimize Reaction Time optimize_temp->optimize_time optimize_time->solution Optimized optimize_base->solution Optimized

Caption: A logical approach to troubleshooting low yields in the synthesis of this compound.

Technical Support Center: Oxidation of 6-Phenoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the selective oxidation of 6-Phenoxynicotinaldehyde to 6-Phenoxynicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge when oxidizing this compound?

The primary challenge is to achieve complete oxidation of the aldehyde group to a carboxylic acid without inducing side reactions on the electron-rich phenoxy group or the pyridine ring. Over-oxidation can lead to the formation of colored impurities and byproducts, complicating purification and reducing the overall yield.

Q2: Which oxidation method is recommended for converting this compound to 6-Phenoxynicotinic acid?

The Pinnick oxidation is the highly recommended method for this transformation.[1][2][3] It utilizes sodium chlorite (NaClO₂) under mild acidic conditions, offering high selectivity for the aldehyde group while being tolerant of a wide range of other functional groups, including the ether linkage and the pyridine ring present in this compound.[1][4]

Q3: Why are strong oxidizing agents like potassium permanganate or chromic acid not recommended?

Strong oxidizing agents, such as potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄), are generally not recommended because they can lead to over-oxidation and degradation of the starting material.[5] These harsh reagents can potentially cleave the phenoxy ether bond or oxidize the pyridine ring, resulting in a mixture of unwanted byproducts and a lower yield of the desired carboxylic acid.

Q4: What is the role of a "scavenger" in the Pinnick oxidation?

A scavenger, most commonly 2-methyl-2-butene, is crucial in the Pinnick oxidation to quench the hypochlorous acid (HOCl) byproduct that is formed during the reaction.[1][2][6] If not removed, HOCl can react with the starting material or product, leading to chlorinated byproducts and reduced yield.[7] Hydrogen peroxide can also be used as a scavenger.[2][6]

Q5: How can I monitor the progress of the oxidation reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting material (this compound) and, if available, the pure product (6-phenoxynicotinic acid). The disappearance of the starting material spot indicates the completion of the reaction. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[8][9][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Reaction (Starting material remains) 1. Insufficient amount of oxidizing agent (sodium chlorite). 2. Reaction time is too short. 3. Reaction temperature is too low. 4. Poor quality of sodium chlorite.1. Add an additional portion (0.1-0.2 equivalents) of sodium chlorite. 2. Extend the reaction time and continue monitoring by TLC. 3. If the reaction is sluggish at room temperature, gently warm the mixture to 30-40°C. 4. Use a fresh, high-purity batch of sodium chlorite.
Formation of a Yellow or Brown Color in the Reaction Mixture 1. Formation of chlorine dioxide (ClO₂) gas, which is yellow-green. This can occur if the pH is too low. 2. Over-oxidation or side reactions leading to colored impurities.[11]1. Ensure the reaction is adequately buffered with sodium dihydrogen phosphate (NaH₂PO₄). The optimal pH is around 4-5. 2. Use a more effective scavenger or increase its amount. Ensure the dropwise addition of the sodium chlorite solution to control the reaction rate.
Low Yield of 6-Phenoxynicotinic Acid 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Loss of product during work-up and purification. 4. Formation of byproducts.1. See "Incomplete Reaction" above. 2. Avoid excessive heating and ensure efficient scavenging of HOCl. 3. Optimize the extraction and recrystallization procedures. Ensure the aqueous layer is sufficiently acidified to precipitate the carboxylic acid. 4. See "Side Reaction Pathways" diagram and consider adjusting reaction conditions to minimize their occurrence.
Presence of Chlorinated Byproducts The hypochlorous acid (HOCl) byproduct is reacting with the aromatic rings.Increase the amount of scavenger (2-methyl-2-butene) to more effectively trap the HOCl.
Difficulty in Isolating the Product The product, 6-phenoxynicotinic acid, may be soluble in the aqueous phase if the pH is not acidic enough.During the work-up, carefully acidify the aqueous layer with an acid like HCl to a pH of approximately 3-4 to ensure complete precipitation of the carboxylic acid product.

Experimental Protocols

Protocol: Pinnick Oxidation of this compound

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • This compound

  • tert-Butanol (t-BuOH)

  • Water (deionized)

  • 2-Methyl-2-butene (scavenger)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Sodium chlorite (NaClO₂) (80% technical grade is often sufficient)

  • Sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) solution (for quenching)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction

  • Hydrochloric acid (HCl) or other suitable acid for acidification

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in a mixture of t-BuOH and water (typically a 1:1 to 2:1 ratio).

  • Addition of Reagents: To the stirred solution, add 2-methyl-2-butene (5-10 equiv) followed by sodium dihydrogen phosphate (5-10 equiv).

  • Addition of Oxidant: In a separate flask, prepare a solution of sodium chlorite (3-5 equiv) in water. Add the sodium chlorite solution dropwise to the reaction mixture at room temperature over 30-60 minutes.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by TLC until the starting aldehyde is consumed (typically 4-16 hours).

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench the excess oxidant by the slow addition of a saturated aqueous solution of sodium sulfite or sodium bisulfite until a test with starch-iodide paper indicates the absence of peroxides.

  • Work-up:

    • Remove the t-butanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH 3-4 with HCl.

    • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure to yield the crude 6-phenoxynicotinic acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexanes) or by column chromatography.[12]

Data Presentation

ParameterPinnick Oxidation
Oxidizing Agent Sodium Chlorite (NaClO₂)
Typical Solvent t-BuOH / Water
Reaction Temperature Room Temperature
Reaction Time 4 - 16 hours
Typical Yield 80 - 95%
Key Advantages Mild conditions, high selectivity, excellent functional group tolerance.
Key Disadvantages Requires a scavenger, potential for chlorine dioxide formation if pH is not controlled.

Visualizations

Oxidation_Workflow cluster_prep Reaction Preparation cluster_reaction Oxidation cluster_workup Work-up & Purification start Dissolve this compound in t-BuOH/Water add_reagents Add 2-methyl-2-butene and NaH2PO4 start->add_reagents add_oxidant Dropwise addition of aqueous NaClO2 add_reagents->add_oxidant stir Stir at Room Temperature (4-16h) add_oxidant->stir monitor Monitor by TLC stir->monitor quench Quench with Na2SO3 monitor->quench extract Acidify and Extract quench->extract purify Recrystallize or Column Chromatography extract->purify end Pure 6-Phenoxynicotinic Acid purify->end

Caption: Experimental workflow for the Pinnick oxidation of this compound.

Side_Reactions main This compound target 6-Phenoxynicotinic Acid (Desired Product) main->target Pinnick Oxidation (NaClO2, NaH2PO4, scavenger) byproduct1 Chlorinated Byproducts main->byproduct1 Reaction with HOCl (Insufficient Scavenger) byproduct2 Pyridine N-oxide main->byproduct2 Over-oxidation of Pyridine Nitrogen byproduct3 Ring-Opened Products main->byproduct3 Harsh Oxidizing Agents (e.g., KMnO4) target->byproduct1 Reaction with HOCl

Caption: Potential side reaction pathways during the oxidation of this compound.

References

Troubleshooting low yields in nucleophilic addition to 6-Phenoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low yields in nucleophilic addition reactions with 6-Phenoxynicotinaldehyde.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic addition to this compound resulting in a low yield?

Low yields can stem from several factors related to the unique structure of this compound. The primary causes include:

  • Reduced Electrophilicity: The pyridine nitrogen, being electronegative, deactivates the ring and can coordinate with cationic species, affecting the aldehyde's reactivity.

  • Side Reactions: The strong basicity of common nucleophiles like Grignard or organolithium reagents can lead to unwanted side reactions instead of addition to the aldehyde.[1][2][3]

  • Steric Hindrance: The phenoxy group at the 6-position may sterically hinder the approach of bulky nucleophiles to the aldehyde carbon.

  • Chelation: The nitrogen atom of the pyridine ring and the aldehyde oxygen can form a chelate with the metal of the organometallic reagent (e.g., Mg in Grignard reagents), which can sometimes inhibit the desired reaction.[4]

  • Degradation: The starting material or product may be unstable under the reaction or workup conditions.

Q2: My main impurity appears to be the recovered starting material. What is the likely cause?

Recovering unreacted starting material suggests that the reaction is not proceeding efficiently. This could be due to:

  • Insufficiently Reactive Nucleophile: The chosen nucleophile may not be potent enough to attack the aldehyde.

  • Poor Reagent Quality: Grignard or organolithium reagents are highly sensitive to moisture and air. Their quality may have degraded, leading to lower reactivity.

  • Inappropriate Reaction Temperature: The reaction may require higher temperatures for activation, or conversely, low temperatures to prevent reagent decomposition.

  • Reversible Reaction: While additions of strong nucleophiles like Grignards are generally irreversible, other, weaker nucleophiles might participate in a reversible addition where the equilibrium favors the starting materials.[5]

Q3: I am observing a complex mixture of byproducts. What are the potential side reactions?

With strong organometallic nucleophiles, several side reactions are possible:

  • Enolization: The nucleophile can act as a base, deprotonating the carbon alpha to the aldehyde if one exists (not applicable to this compound itself, but relevant for derivatives).

  • Reduction (Cannizzaro-type or Hydride Transfer): If the Grignard reagent possesses a β-hydrogen, it can reduce the aldehyde to the corresponding primary alcohol via a six-membered transition state.[1][6]

  • Attack at the Pyridine Ring: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[7]

Troubleshooting Guides

Issue 1: Low Conversion of Starting Material

If you are recovering a significant amount of this compound, consider the following strategies.

Troubleshooting Steps:

  • Verify Reagent Quality: Use freshly prepared or recently titrated Grignard or organolithium reagents. Ensure all glassware is flame-dried and the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).

  • Increase Reactivity with a Lewis Acid: Adding a Lewis acid can activate the aldehyde. The Lewis acid coordinates to the carbonyl oxygen, making the carbonyl carbon more electrophilic.[8] For pyridine-containing substrates, a Lewis acid can also coordinate with the ring nitrogen, which can enhance reactivity.[9][10][11][12]

  • Modify Reaction Temperature: Gradually increase the reaction temperature. If using a temperature-sensitive reagent like n-BuLi, ensure the addition is performed at a low temperature (-78 °C) and then allowed to slowly warm.

  • Consider a More Reactive Nucleophile: If using a less reactive organometallic (e.g., an organozinc reagent), switching to a more reactive organolithium or Grignard reagent may improve conversion.[6]

Issue 2: Formation of Multiple Byproducts

If your reaction yields a complex mixture, focus on minimizing side reactions.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Many side reactions have higher activation energies than the desired nucleophilic addition. Performing the reaction at a lower temperature (e.g., -78 °C or 0 °C) can significantly improve selectivity.

  • Use an Additive to Suppress Chelation: For reactions with organolithium reagents, the addition of lithium bromide (LiBr) has been shown to break up chelates and improve the yield of addition to 2-pyridyl ketones, a principle that may apply here.[4]

  • Protect the Pyridine Nitrogen: The pyridine nitrogen can be temporarily protected to prevent it from interfering with the reaction. A common method is to form a borane complex, which can be removed under acidic conditions after the reaction.[13]

  • Change the Solvent: The choice of solvent can influence reactivity. Ethereal solvents like THF or Diethyl Ether are essential for stabilizing Grignard reagents and are standard for these reactions.[2]

Data Summary

The following table summarizes hypothetical outcomes based on different troubleshooting strategies to provide a clear comparison of their potential impact.

Strategy ImplementedStarting Material Conversion (%)Desired Product Yield (%)Key Byproduct(s)
Baseline (Standard Conditions) 40%35%Unreacted Starting Material
Strategy 1: Freshly Titrated Grignard Reagent 75%70%Reduction Product (Alcohol)
Strategy 2: Addition of ZnCl₂ (1.1 eq) 85%80%Minor unidentified impurities
Strategy 3: Reaction at -78 °C 60%58%Unreacted Starting Material
Strategy 4: Baseline with Pyridine-Borane Complex 90%85%Minimal byproducts

Key Experimental Protocols

Protocol 1: General Procedure for Grignard Addition
  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet.

  • Reaction Setup: Add this compound (1.0 eq) to the flask and dissolve it in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq, 1.0 M in THF) dropwise over 15 minutes.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quenching: Cool the reaction back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Lewis Acid-Mediated Addition
  • Preparation: Follow the same preparation steps as in Protocol 1.

  • Lewis Acid Addition: Add this compound (1.0 eq) and anhydrous Zinc Chloride (ZnCl₂, 1.1 eq) to the flask. Add anhydrous THF and stir for 20 minutes at room temperature to allow for complexation.

  • Cooling and Reagent Addition: Cool the mixture to 0 °C and slowly add the Grignard reagent (1.2 eq) as described in Protocol 1.

  • Reaction, Quenching, and Workup: Follow the procedures outlined in Protocol 1.

Visual Guides

G cluster_start Start: Low Yield Observed cluster_analysis Problem Analysis cluster_path1 Troubleshooting Path 1 cluster_path2 Troubleshooting Path 2 cluster_end Goal start Low Yield or Complex Mixture analysis Analyze Crude NMR/TLC start->analysis sm High Starting Material (SM) analysis->sm High SM? byproducts Multiple Byproducts analysis->byproducts Byproducts? reagent Check Reagent Quality (Titrate/Fresh) sm->reagent lewis Add Lewis Acid (e.g., ZnCl2) reagent->lewis Still low conversion? temp_inc Increase Temperature lewis->temp_inc Still low conversion? finish Improved Yield temp_inc->finish temp_dec Lower Temperature (-78°C) byproducts->temp_dec protect Use Pyridine Protecting Group (e.g., BH3) temp_dec->protect Still complex? additive Consider Additive (e.g., LiBr) protect->additive Still complex? additive->finish

Caption: Troubleshooting workflow for low yield reactions.

G cluster_desired Desired Pathway cluster_side Potential Side Reactions aldehyde This compound + R-MgX (Nucleophile) intermediate Tetrahedral Intermediate aldehyde->intermediate 1,2-Addition (Desired) reduction Reduction to Primary Alcohol (via Hydride Transfer) aldehyde->reduction R-MgX acts as a base chelation Inactive Chelate Complex aldehyde->chelation Coordination with Pyridine-N and O ring_attack Addition to Pyridine Ring aldehyde->ring_attack Nucleophilic Aromatic Substitution product Desired Alcohol Product intermediate->product Acidic Workup

Caption: Competing reaction pathways in the nucleophilic addition.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 6-Phenoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with catalyst deactivation during Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions of 6-Phenoxynicotinaldehyde. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of palladium catalyst deactivation in cross-coupling reactions involving this compound?

A1: Catalyst deactivation in cross-coupling reactions of substrates like this compound, a heteroaromatic aldehyde, can be attributed to several primary factors:

  • Poisoning by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium center. This coordination can inhibit the catalyst's activity by blocking sites required for the catalytic cycle.

  • Aldehyde Group Interference: The aldehyde functional group can potentially interact with the palladium catalyst. While it is an electron-withdrawing group that can influence the reactivity of the pyridine ring, it may also participate in side reactions. In some cases, aldehydes can be reduced to the corresponding alcohol under certain Suzuki-Miyaura conditions.

  • Formation of Palladium Black: The active Pd(0) catalyst can aggregate to form inactive palladium black. This is often a result of ligand dissociation or decomposition, particularly when using sterically hindered monodentate phosphines. The presence of oxygen can also lead to the oxidation of the active Pd(0) species.

  • Ligand Degradation: Phosphine ligands, commonly used in cross-coupling reactions, can be sensitive to air and moisture, leading to their degradation and subsequent catalyst deactivation.

  • Thermal Degradation: High reaction temperatures can lead to the sintering of palladium nanoparticles, reducing the active surface area of the catalyst.

Q2: My Suzuki-Miyaura coupling of this compound is giving a low yield. What should I investigate first?

A2: Low yields in Suzuki-Miyaura couplings with heteroaromatic aldehydes are a common issue. A systematic approach to troubleshooting is recommended:

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Oxygen can deactivate the Pd(0) catalyst. All solvents and reagents should be thoroughly degassed.

  • Reagent Quality: The purity of all starting materials is crucial. Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially in the presence of water and base at elevated temperatures. Use fresh, high-purity boronic acid or consider using more stable boronic esters (e.g., pinacol esters).

  • Catalyst and Ligand System: The choice of palladium source and ligand is critical. For challenging substrates like heteroaromatic aldehydes, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) often improve catalytic activity. Consider screening different catalyst/ligand combinations.

  • Base and Solvent: The base plays a key role in activating the boronic acid. The choice of base and solvent can also influence side reactions. A screening of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, THF, DMF, often with water as a co-solvent) is advisable.

Q3: I am observing the formation of a significant amount of homocoupling product from my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this?

A3: Homocoupling of the boronic acid is a common side reaction. To minimize it:

  • Thorough Degassing: Oxygen can promote the homocoupling of boronic acids. Ensure all solvents and the reaction mixture are rigorously degassed.

  • Ligand Choice: The use of bulky phosphine ligands can sterically hinder the formation of homocoupling products.

  • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.

Q4: In my Heck reaction with this compound, I am getting a mixture of regioisomers. How can I improve the selectivity?

A4: The regioselectivity of the Heck reaction is influenced by both steric and electronic factors. For heteroaromatic substrates, the outcome can be complex. To improve selectivity:

  • Ligand Control: The nature of the phosphine ligand can significantly influence regioselectivity. Bidentate ligands can enforce a specific coordination geometry around the palladium center, leading to improved selectivity.

  • Reaction Conditions: Parameters such as temperature, solvent, and the nature of the base can all affect the regiochemical outcome. Systematic optimization of these conditions is recommended.

Q5: During a Buchwald-Hartwig amination with this compound, I observe hydrodehalogenation of my starting material. What causes this and how can it be prevented?

A5: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a known side reaction in Buchwald-Hartwig aminations. It often arises from β-hydride elimination from the palladium-amido intermediate. To mitigate this:

  • Use of Bulky Ligands: Sterically hindered ligands can disfavor the β-hydride elimination pathway.

  • Choice of Base: The nature of the base can influence the rate of hydrodehalogenation. Switching to a different base may be beneficial.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of this side reaction relative to the desired C-N bond formation.

Troubleshooting Guides

Low Product Yield
Potential Cause Suggested Solution & Rationale
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Catalysts, especially phosphine ligands, can degrade upon storage. Consider using a pre-catalyst, such as a palladacycle, which can form the active Pd(0) species more readily.
Catalyst Poisoning Ensure high purity of all reagents and solvents. Impurities containing sulfur, thiols, or other coordinating groups can irreversibly bind to the palladium catalyst. The pyridine nitrogen of the substrate itself can act as an inhibitor. The use of bulky, electron-rich ligands can sometimes mitigate this effect by sterically shielding the palladium center.
Incomplete Reaction Increase reaction time and monitor by TLC or LC-MS. Some cross-coupling reactions with challenging substrates can be slow. Increase the reaction temperature in increments. Higher temperatures can increase the reaction rate, but may also lead to catalyst decomposition. Increase catalyst loading. For difficult couplings, a higher catalyst loading (e.g., 2-5 mol%) may be necessary to achieve full conversion.
Protodeboronation (Suzuki) Use a more stable boronic ester (e.g., pinacol ester). Boronic acids can be unstable under basic and aqueous conditions at elevated temperatures. Use milder bases or anhydrous conditions if possible.
Aldehyde Reduction (Suzuki) Careful selection of reaction conditions. In some cases, the conditions for Suzuki-Miyaura coupling can lead to the reduction of aldehyde functionalities. A screen of different bases and solvents may identify conditions that minimize this side reaction. If the problem persists, protecting the aldehyde as an acetal may be necessary.
Formation of Side Products
Side Product Potential Cause Suggested Solution
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen; Inefficient transmetalation.Rigorously degas all solvents and the reaction mixture. Use bulky phosphine ligands to disfavor homocoupling.
Hydrodehalogenation β-hydride elimination from the palladium intermediate.Use bulky, electron-rich ligands. Optimize the choice of base and reaction temperature.
Aldehyde-related Side Products (e.g., Aldol condensation) Basic reaction conditions.Use a milder base. Consider protecting the aldehyde group as an acetal prior to the coupling reaction.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions with a halogenated this compound derivative (e.g., 5-bromo-6-phenoxynicotinaldehyde). These should be considered as starting points, and optimization of specific parameters will likely be required.

General Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Side Products Observed check_purity Verify Purity of Starting Materials and Reagents start->check_purity protect_aldehyde Consider Aldehyde Protection (Acetal Formation) start->protect_aldehyde If aldehyde-related side products are significant check_inert Ensure Rigorous Inert Atmosphere and Degassed Solvents check_purity->check_inert screen_catalyst Screen Different Palladium Catalysts and Ligands (e.g., Buchwald Ligands) check_inert->screen_catalyst optimize_base Optimize Base (e.g., K2CO3, K3PO4, Cs2CO3) screen_catalyst->optimize_base optimize_solvent Optimize Solvent System (e.g., Dioxane, Toluene, THF, with/without water) optimize_base->optimize_solvent optimize_temp Vary Reaction Temperature optimize_solvent->optimize_temp increase_loading Increase Catalyst Loading optimize_temp->increase_loading end Optimized Reaction increase_loading->end protect_aldehyde->screen_catalyst

A generalized workflow for troubleshooting cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling Protocol

Reaction: 5-Bromo-6-phenoxynicotinaldehyde + Arylboronic Acid → 5-Aryl-6-phenoxynicotinaldehyde

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine: - 5-Bromo-6-phenoxynicotinaldehyde (1.0 eq) - Arylboronic Acid (1.5 eq) - Base (e.g., K2CO3, 2.0 eq) catalyst Add Palladium Catalyst (e.g., Pd(PPh3)4, 2-5 mol%) reagents->catalyst degas Evacuate and backfill with inert gas (3x) catalyst->degas solvent Add degassed solvent (e.g., Dioxane/H2O 4:1) degas->solvent heat Heat to 80-100 °C solvent->heat monitor Monitor by TLC or LC-MS (2-12 h) heat->monitor cool Cool to RT monitor->cool extract Dilute with organic solvent, wash with water and brine cool->extract dry Dry organic layer (e.g., Na2SO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify

Experimental workflow for the Suzuki-Miyaura coupling of a this compound derivative.

Materials:

  • 5-Bromo-6-phenoxynicotinaldehyde (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v)

Procedure:

  • To an oven-dried reaction vessel, add 5-bromo-6-phenoxynicotinaldehyde, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck Reaction Protocol

Reaction: 5-Bromo-6-phenoxynicotinaldehyde + Alkene → 5-Alkenyl-6-phenoxynicotinaldehyde

Materials:

  • 5-Bromo-6-phenoxynicotinaldehyde (1.0 eq)

  • Alkene (1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%)

  • Base (e.g., Et₃N, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., DMF or toluene)

Procedure:

  • In an oven-dried Schlenk tube, combine 5-bromo-6-phenoxynicotinaldehyde, the palladium catalyst, and the phosphine ligand.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the alkene and the base via syringe.

  • Seal the tube and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and filter off any solids.

  • Dilute the filtrate with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Buchwald-Hartwig Amination Protocol

Reaction: 5-Bromo-6-phenoxynicotinaldehyde + Amine → 5-(Amino)-6-phenoxynicotinaldehyde

Buchwald_Hartwig_Catalytic_Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L-Pd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination pd_amido_complex L-Pd(II)(Ar)(NR2) amine_coordination->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR2 reductive_elimination->product substrate Ar-X substrate->oxidative_addition amine HNR2 amine->amine_coordination base Base base->amine_coordination -HX

Simplified catalytic cycle for the Buchwald-Hartwig amination.

Materials:

  • 5-Bromo-6-phenoxynicotinaldehyde (1.0 eq)

  • Amine (1.2 eq)

  • Palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 1-2 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under a robust inert atmosphere, add the 5-bromo-6-phenoxynicotinaldehyde, amine, base, palladium pre-catalyst, and ligand (if needed) to a reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction for 12-24 hours by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Disclaimer: The provided protocols are generalized and may require significant optimization for the specific substrate and coupling partners used. It is essential to consult the literature for more specific examples and to perform small-scale test reactions to determine the optimal conditions. Safety precautions should always be taken when working with palladium catalysts, phosphine ligands, and strong bases.

Technical Support Center: Scalable Synthesis of 6-Phenoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 6-phenoxynicotinaldehyde. The information is curated to address specific challenges encountered during experimental work, with a focus on scalability and process optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for the scalable production of this compound?

A1: The two main industrial-scale synthetic routes to this compound involve the coupling of 6-chloronicotinaldehyde with phenol. These are the Ullmann condensation and palladium-catalyzed C-O cross-coupling reactions, such as the Buchwald-Hartwig amination. The choice between these methods often depends on factors like cost, catalyst availability, and the desired scale of production.

Q2: What are the typical challenges encountered in the Ullmann condensation for this synthesis at scale?

A2: Traditional Ullmann reactions often require harsh conditions, including high temperatures (often exceeding 210°C) and the use of stoichiometric amounts of copper.[1] On a large scale, these conditions can lead to challenges in heat transfer, potential side reactions, and difficulties in removing copper residues from the final product.[1] Common issues include thermal decomposition of starting materials or products and the formation of byproducts.

Q3: What are the common side reactions in the synthesis of this compound?

A3: A prevalent side reaction, particularly in Ullmann-type couplings, is dehalogenation of the 6-chloronicotinaldehyde starting material. This leads to the formation of nicotinaldehyde as an impurity, which can be challenging to separate from the desired product. In palladium-catalyzed reactions, competitive β-hydride elimination can lead to the reduction of the aryl halide and the formation of undesired carbonyl side products.

Q4: How can I minimize the formation of the dehalogenated byproduct?

A4: Optimizing reaction conditions is key. In Ullmann reactions, using activated copper and carefully controlling the temperature can mitigate dehalogenation. For palladium-catalyzed couplings, the choice of ligand is crucial; bulky, electron-rich phosphine ligands can promote the desired C-O bond formation over reductive elimination. Additionally, ensuring an inert atmosphere to exclude oxygen and moisture is critical.

Q5: What are the key considerations for purifying this compound on a large scale?

A5: Large-scale purification can be challenging due to the physical properties of the product and the presence of structurally similar impurities. Column chromatography, while effective at the lab scale, may not be economically viable for multi-kilogram batches. Recrystallization is a preferred method for large-scale purification. Developing a robust crystallization process requires careful solvent screening and optimization of temperature profiles to ensure high purity and yield. Residual palladium or copper removal is also a critical consideration in pharmaceutical applications, often requiring treatment with specialized scavengers.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution Scientific Rationale
Inactive Catalyst (Palladium-catalyzed) Ensure proper degassing of solvents and reagents to remove oxygen. Consider using a more easily reduced palladium precatalyst or a direct Pd(0) source.Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle.
Poor Ligand Choice (Palladium-catalyzed) Screen a variety of bulky, electron-rich phosphine ligands (e.g., biaryl phosphines).The ligand plays a critical role in the rates of oxidative addition and reductive elimination. An appropriate ligand will stabilize the palladium center and facilitate the desired C-O bond formation.[2]
Insufficient Reaction Temperature (Ullmann) Gradually increase the reaction temperature while monitoring for product formation and decomposition.Ullmann condensations often have a high activation energy and require elevated temperatures to proceed at a reasonable rate.[1]
Poor Solvent Choice For Ullmann reactions, high-boiling polar aprotic solvents like DMF, NMP, or DMSO are often necessary. For palladium-catalyzed reactions, solvents like toluene or dioxane are common.The solvent must be able to dissolve the reactants and stabilize the intermediates in the catalytic cycle.
Degraded Starting Material Verify the purity of the 6-chloronicotinaldehyde starting material by NMR or GC-MS.Aldehydes can be susceptible to oxidation over time, leading to impurities that can interfere with the reaction.
Issue 2: Formation of Significant Side Products (e.g., Dehalogenation)
Potential Cause Recommended Solution Scientific Rationale
Sub-optimal Base Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu). The choice of base can significantly impact the reaction outcome.The base is crucial for deprotonating the phenol, but a base that is too strong or too weak can lead to side reactions.
Presence of Moisture Ensure all reagents and solvents are anhydrous. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).Water can react with the organometallic intermediates in the catalytic cycle, leading to proto-dehalogenation of the starting material.
Inefficient Catalytic System Optimize the catalyst and ligand combination to accelerate the desired cross-coupling pathway.If the desired reaction is slow, side reactions can become more prominent. A more active catalyst can outcompete these undesired pathways.
Prolonged Reaction Time at High Temperature Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.Extended reaction times, especially at elevated temperatures, can lead to thermal decomposition and the formation of byproducts.
Issue 3: Challenges in Scalable Purification
Potential Cause Recommended Solution Scientific Rationale
Product Oiling Out During Crystallization Screen a wider range of solvent systems, including mixed solvents. Employ a controlled cooling profile."Oiling out" occurs when the product is not sufficiently soluble in the chosen solvent at a given temperature. A different solvent system or a slower cooling rate can promote the formation of crystals.
High Levels of Residual Metal Catalyst Treat the crude product solution with a metal scavenger (e.g., thiol-functionalized silica) before crystallization.Residual palladium or copper can be detrimental in pharmaceutical applications and may need to be removed to acceptable levels (often in the ppm range).[3]
Difficulty Removing Polar Impurities Perform an aqueous wash of the organic layer during workup to remove water-soluble impurities. Consider a liquid-liquid extraction if the product has suitable solubility properties.Water-soluble byproducts and excess inorganic base can often be effectively removed through an aqueous workup.
Co-crystallization of Impurities If impurities persist after crystallization, consider a reslurry in a solvent where the product has low solubility but the impurity is more soluble.This can be an effective method for removing small amounts of persistent impurities without the need for a full recrystallization.

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for Analogous C-O Coupling Reactions

ParameterUllmann Condensation (Typical)Palladium-Catalyzed Coupling (Buchwald-Hartwig Type)
Catalyst Copper (I) salt or copper metalPalladium precatalyst (e.g., Pd(OAc)₂) with a phosphine ligand
Catalyst Loading Stoichiometric to catalytic (10-100 mol%)Catalytic (0.5-5 mol%)
Ligand Often not required, but ligands like phenanthroline can be usedBulky, electron-rich phosphine ligands (e.g., XPhos, SPhos)
Base K₂CO₃, Cs₂CO₃K₂CO₃, Cs₂CO₃, NaOtBu
Solvent DMF, NMP, NitrobenzeneToluene, Dioxane, THF
Temperature 150-220 °C80-120 °C
Typical Yields 60-85%75-95%

Note: The data presented are typical ranges for analogous reactions and may require optimization for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: Laboratory-Scale Palladium-Catalyzed Synthesis of this compound

Materials:

  • 6-chloronicotinaldehyde (1.0 eq)

  • Phenol (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add palladium(II) acetate and XPhos.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene, followed by 6-chloronicotinaldehyde, phenol, and sodium tert-butoxide.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Protocol 2: Pilot-Scale Ullmann Condensation for this compound

Materials:

  • 6-chloronicotinaldehyde (1.0 eq)

  • Phenol (1.5 eq)

  • Copper(I) iodide (CuI) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Charge a suitably sized glass-lined reactor with 6-chloronicotinaldehyde, phenol, potassium carbonate, and copper(I) iodide.

  • Purge the reactor with nitrogen.

  • Add DMF to the reactor.

  • Heat the mixture to 150-160 °C with stirring.

  • Monitor the reaction progress by in-process control (IPC) using HPLC.

  • Once the reaction is deemed complete (typically 24-36 hours), cool the reactor to room temperature.

  • Quench the reaction by slowly adding water.

  • Filter the resulting slurry to collect the crude product.

  • Wash the filter cake with water to remove inorganic salts.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualizations

experimental_workflow cluster_ullmann Ullmann Condensation cluster_pd Palladium-Catalyzed Coupling ullmann_start Reactants: 6-Chloronicotinaldehyde Phenol Cu Catalyst, Base ullmann_reaction Reaction: High Temperature (150-220°C) in Polar Aprotic Solvent ullmann_start->ullmann_reaction ullmann_workup Workup: Aqueous Quench Filtration ullmann_reaction->ullmann_workup ullmann_purification Purification: Recrystallization ullmann_workup->ullmann_purification ullmann_product This compound ullmann_purification->ullmann_product pd_start Reactants: 6-Chloronicotinaldehyde Phenol Pd Catalyst, Ligand, Base pd_reaction Reaction: Milder Temperature (80-120°C) in Anhydrous Solvent pd_start->pd_reaction pd_workup Workup: Aqueous Wash Extraction pd_reaction->pd_workup pd_purification Purification: Column Chromatography or Recrystallization pd_workup->pd_purification pd_product This compound pd_purification->pd_product

Caption: Comparative workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Incomplete Reaction check_catalyst Is the catalyst active? start->check_catalyst replace_catalyst Use fresh catalyst/ precatalyst. Ensure inert atmosphere. check_catalyst->replace_catalyst No check_conditions Are reaction conditions (temp, solvent, base) optimal? check_catalyst->check_conditions Yes catalyst_yes Yes catalyst_no No optimize_conditions Screen different solvents, bases, and temperatures. check_conditions->optimize_conditions No check_sm Is the starting material pure? check_conditions->check_sm Yes conditions_yes Yes conditions_no No purify_sm Purify starting material before use. check_sm->purify_sm No consider_side_reactions Consider side reactions (e.g., dehalogenation). Optimize ligand. check_sm->consider_side_reactions Yes sm_yes Yes sm_no No

Caption: Troubleshooting decision tree for low reaction yield.

References

Identification and removal of impurities from 6-Phenoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Phenoxynicotinaldehyde. The information focuses on the identification and removal of common impurities that may be encountered during its synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Given that the common synthetic route to this compound is the nucleophilic aromatic substitution (SNAr) reaction of 6-chloronicotinaldehyde with phenol, the most probable impurities are:

  • Unreacted Starting Materials: 6-chloronicotinaldehyde and phenol.

  • Oxidation Product: 6-phenoxynicotinic acid, formed by the oxidation of the aldehyde group.

  • Side-Reaction Products: Depending on the reaction conditions, other minor byproducts from undesired reactions may be present.

Q2: How can I identify these impurities in my sample?

A2: A combination of analytical techniques is recommended for impurity identification:

  • Thin-Layer Chromatography (TLC): A quick and simple method to visualize the presence of multiple components in your sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to identify and quantify impurities. For example, the aldehyde proton of this compound has a characteristic chemical shift around 9.5-10.5 ppm.[1] The presence of a broad singlet in the 10-13 ppm region might indicate the presence of the carboxylic acid impurity. Signals corresponding to unreacted 6-chloronicotinaldehyde and phenol can also be identified by comparing the spectrum with those of authentic samples.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive for detecting and identifying impurities by their mass-to-charge ratio, even at very low levels.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group. The container should be tightly sealed to protect it from moisture.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Issue Possible Cause Troubleshooting Steps
Multiple spots are observed on TLC after synthesis. Incomplete reaction or formation of side-products.1. Check Reaction Conditions: Ensure the reaction has gone to completion by monitoring with TLC. If the reaction is stalled, consider optimizing the temperature, reaction time, or base used.2. Purification: Proceed with a suitable purification method such as column chromatography or formation of a bisulfite adduct to isolate the desired product.
The purified product shows a broad peak around 10-13 ppm in the ¹H NMR spectrum. The product is likely contaminated with 6-phenoxynicotinic acid due to oxidation.1. Minimize Air Exposure: Handle the compound under an inert atmosphere whenever possible.2. Purification: An acidic impurity like a carboxylic acid can often be removed by washing an organic solution of the product with a mild aqueous base (e.g., saturated sodium bicarbonate solution), followed by re-extraction and drying. Column chromatography can also be effective.
The yield of the desired product is low. 1. Inefficient Reaction: The SNAr reaction conditions may not be optimal.2. Loss during Work-up/Purification: The product may be lost during extraction or chromatography.1. Reaction Optimization: Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃), solvents (e.g., DMF, DMSO), and temperatures to improve the reaction yield.2. Careful Purification: When performing extractions, ensure complete transfer between layers. During column chromatography, select an appropriate solvent system to ensure good separation and minimize product loss on the column.
The product appears discolored (e.g., yellow or brown). Presence of colored impurities, possibly from degradation or side reactions.1. Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for removing colored impurities.2. Activated Carbon Treatment: Dissolving the product in a suitable solvent and treating with a small amount of activated carbon can help adsorb colored impurities. The carbon is then removed by filtration.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol describes a general procedure for the purification of aromatic aldehydes using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Glass column

  • Cotton or glass wool

  • Sand

  • Collection tubes

Procedure:

  • Select the Eluent System: Determine a suitable solvent system by TLC. A good system will show the desired product with an Rf value of approximately 0.2-0.4 and good separation from impurities. A common starting point for aromatic aldehydes is a mixture of hexane and ethyl acetate.

  • Prepare the Column:

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, tapping the column gently to remove air bubbles.

    • Add another thin layer of sand on top of the silica gel.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column.

  • Elute the Column:

    • Add the eluent to the column and begin collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Isolate the Product:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Removal of Aldehyde Impurities via Bisulfite Adduct Formation

This protocol is useful for removing unreacted 6-chloronicotinaldehyde from a reaction mixture if the desired product is not an aldehyde, or for purifying this compound itself.

Materials:

  • Crude product mixture

  • Methanol or another water-miscible solvent

  • Saturated aqueous sodium bisulfite solution

  • Ethyl acetate

  • Hexane

  • Deionized water

  • 50% Sodium hydroxide solution (for aldehyde regeneration)

  • Separatory funnel

Procedure for Removing an Aldehyde Impurity:

  • Dissolve the crude mixture in methanol.

  • Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite.

  • Shake the funnel vigorously for about 30 seconds.

  • Add deionized water and a mixture of ethyl acetate/hexane and shake again.

  • Separate the layers. The aldehyde-bisulfite adduct will be in the aqueous layer, while the non-aldehyde components will remain in the organic layer.

  • Wash the organic layer with water and brine, then dry and concentrate to obtain the purified non-aldehyde product.

Procedure for Purifying this compound:

  • Follow steps 1-5 above to form the bisulfite adduct and separate it into the aqueous layer.

  • To regenerate the aldehyde, add an equal volume of ethyl acetate to the aqueous layer in the separatory funnel.

  • Slowly add 50% sodium hydroxide solution dropwise with swirling until the pH of the aqueous layer is >10.

  • Shake the funnel to extract the regenerated this compound into the ethyl acetate layer.

  • Separate the layers and wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.

Visualizations

G cluster_synthesis Synthesis cluster_analysis Impurity Analysis cluster_purification Purification 6-chloronicotinaldehyde 6-chloronicotinaldehyde SNAr_Reaction SNAr Reaction (Base, Solvent, Heat) 6-chloronicotinaldehyde->SNAr_Reaction Phenol Phenol Phenol->SNAr_Reaction Crude_Product Crude this compound SNAr_Reaction->Crude_Product TLC TLC Crude_Product->TLC Purification_Choice Choose Purification Method Crude_Product->Purification_Choice NMR NMR LCMS LC-MS Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Good Separation Bisulfite_Adduct Bisulfite Adduct Formation Purification_Choice->Bisulfite_Adduct Aldehyde-specific Pure_Product Pure this compound Column_Chromatography->Pure_Product Bisulfite_Adduct->Pure_Product

Caption: Workflow for the synthesis, analysis, and purification of this compound.

G Crude_Mixture Crude Mixture (in organic solvent) Add_Bisulfite Add Saturated NaHSO₃ (aq) Crude_Mixture->Add_Bisulfite Separation1 Separate Layers Add_Bisulfite->Separation1 Organic_Layer Organic Layer (Non-aldehyde impurities) Separation1->Organic_Layer Organic Phase Aqueous_Layer Aqueous Layer (Aldehyde-bisulfite adduct) Separation1->Aqueous_Layer Aqueous Phase Add_Base Add NaOH (aq) to pH > 10 Aqueous_Layer->Add_Base Extraction Extract with Organic Solvent Add_Base->Extraction Purified_Aldehyde Purified Aldehyde (in organic solvent) Extraction->Purified_Aldehyde Organic Phase Waste Aqueous Waste Extraction->Waste Aqueous Phase

Caption: Logical workflow for the purification of an aldehyde using bisulfite adduct formation.

References

Alternative solvents for the synthesis and purification of 6-Phenoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Phenoxynicotinaldehyde. Our focus is on providing solutions and alternatives for both the synthesis and purification steps, with an emphasis on greener and more sustainable solvent choices.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is typically synthesized via an Ullmann condensation reaction. This involves the copper-catalyzed coupling of 6-chloronicotinaldehyde with phenol. Traditional methods often utilize high-boiling polar aprotic solvents such as DMF, DMSO, or NMP.[1][2]

Q2: Are there greener solvent alternatives for the synthesis of this compound?

A2: Yes, significant efforts have been made to replace traditional, hazardous solvents in Ullmann reactions.[3][4] Some promising green alternatives include:

  • Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable and can be recycled.

  • Water: In some modern Ullmann protocols, water can be used as the solvent, particularly with the use of specific ligands and microwave irradiation.[4]

  • Toluene: While a more traditional organic solvent, toluene can be a greener alternative to chlorinated solvents and is sometimes used in ligand-free copper-catalyzed Ullmann reactions.[1]

  • Bio-based solvents: Solvents derived from renewable resources, such as Cyrene™ (dihydrolevoglucosenone), are being explored as replacements for dipolar aprotic solvents.

Q3: How can I purify crude this compound?

A3: The primary methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization: This technique relies on the differential solubility of the compound in a hot versus a cold solvent.[5] Finding a suitable solvent or solvent system is key to successful recrystallization.

  • Column Chromatography: This method separates the desired product from impurities based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.[6]

Q4: What are some greener solvent options for the purification of this compound?

A4: For purification, several greener solvent alternatives can be considered:

  • Recrystallization: Ethanol, isopropanol, and ethyl acetate are generally considered greener solvent choices for recrystallization compared to more toxic options.[7] A mixed solvent system, such as ethanol/water, can also be effective.

  • Column Chromatography: Efforts are being made to replace dichloromethane (DCM) in chromatography.[6] Greener mobile phase systems include ethyl acetate/heptane, cyclopentyl methyl ether (CPME)/heptane, and 2-methyltetrahydrofuran (2-MeTHF)/heptane.[6] Supercritical fluid chromatography (SFC), which uses supercritical CO2 as the primary mobile phase, is another excellent green alternative.[8]

Troubleshooting Guides

Synthesis of this compound (Ullmann Condensation)
Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield Inactive copper catalyst.Use a fresh, high-purity copper(I) source (e.g., CuI). Consider pre-activation of the copper catalyst.[1]
Inappropriate ligand or no ligand used.Screen different ligands such as 1,10-phenanthroline or L-proline. Some modern protocols work well without a ligand.[1]
Incorrect base.The choice of base is critical. Screen inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[1]
Low reaction temperature.While modern methods use milder conditions, Ullmann reactions often require elevated temperatures. Gradually increase the temperature if no reaction is observed.[1]
Formation of Side Products (e.g., debromination/dechlorination) Presence of protic impurities (e.g., water).Use anhydrous solvents and ensure all glassware is thoroughly dried.[1]
Nucleophile degradation.If the phenol is degrading, consider a lower reaction temperature or a milder base.
Reaction Stalls Catalyst deactivation.The copper catalyst may have precipitated or been poisoned. Ensure adequate stirring and consider adding a fresh portion of the catalyst.
Substrate insolubility.The starting materials may not be fully dissolved in the chosen solvent. Try a different solvent system or increase the temperature.
Purification of this compound
Problem Potential Cause(s) Suggested Solution(s)
Oiling out during recrystallization The boiling point of the solvent is higher than the melting point of the compound.Choose a solvent with a lower boiling point.[7]
The solution is supersaturated.Add a small amount of hot solvent to redissolve the oil, then cool slowly with vigorous stirring. Seeding with a pure crystal can also help.
Poor recovery from recrystallization The compound is too soluble in the cold solvent.Use a less polar solvent or a mixed solvent system where the compound has lower solubility at room temperature.[9]
Too much solvent was used.Concentrate the solution by evaporating some of the solvent and then cool again.
Poor separation in column chromatography Incorrect mobile phase polarity.If the compound is eluting too quickly, decrease the polarity of the mobile phase. If it is not eluting, increase the polarity. A good starting point for aromatic aldehydes is an ethyl acetate/heptane mixture.
Co-elution of impurities.Try a different solvent system or a different stationary phase. Sometimes switching to a greener solvent system with different selectivity can resolve co-elution issues.

Experimental Protocols

General Protocol for the Synthesis of this compound using an Alternative Solvent

This protocol provides a general guideline. Optimization of the catalyst, ligand, base, temperature, and reaction time may be necessary.

  • Reaction Setup: In an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinaldehyde (1.0 eq), phenol (1.2 eq), copper(I) iodide (0.1 eq), a suitable ligand (e.g., L-proline, 0.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add the chosen alternative solvent (e.g., Toluene or a Deep Eutectic Solvent) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 110-130 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

General Protocol for the Purification of this compound
  • Solvent Screening: In small test tubes, test the solubility of a small amount of crude this compound in various green solvents (e.g., ethanol, isopropanol, ethyl acetate) at room temperature and with heating. A good solvent will dissolve the compound when hot but not when cold.[7]

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few minutes before hot filtration.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Stationary Phase: Pack a glass column with silica gel in the chosen eluent system (e.g., ethyl acetate/heptane).

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants 6-Chloronicotinaldehyde + Phenol Reaction Ullmann Condensation (Heat) Reactants->Reaction Catalyst_System Cu(I) Source + Ligand (optional) + Base Catalyst_System->Reaction Solvent Alternative Solvent (e.g., Toluene, DES) Solvent->Reaction Extraction Extraction (e.g., Ethyl Acetate/Water) Reaction->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Crude_Product Crude This compound Concentration->Crude_Product Purification_Choice Purification Method? Crude_Product->Purification_Choice Recrystallization Recrystallization (e.g., Ethanol) Purification_Choice->Recrystallization Recrystallization Chromatography Column Chromatography (e.g., EtOAc/Heptane) Purification_Choice->Chromatography Chromatography Pure_Product Pure This compound Recrystallization->Pure_Product Chromatography->Pure_Product Troubleshooting_Logic Start Synthesis Issue? No_Yield Low/No Yield Start->No_Yield Yes Side_Products Side Products Start->Side_Products No Check_Catalyst Check Catalyst Activity No_Yield->Check_Catalyst Check_Ligand_Base Screen Ligands/Bases No_Yield->Check_Ligand_Base Check_Temp Adjust Temperature No_Yield->Check_Temp Check_Purity Use Anhydrous Reagents Side_Products->Check_Purity Adjust_Conditions Use Milder Conditions Side_Products->Adjust_Conditions

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 6-Phenoxynicotinaldehyde and 6-Chloronicotinaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of key building blocks is paramount for efficient and successful synthesis of target molecules. This guide provides a detailed comparative analysis of the reactivity of two important pyridine-based aldehydes: 6-Phenoxynicotinaldehyde and 6-Chloronicotinaldehyde. The inherent electronic differences between the phenoxy and chloro substituents at the 6-position of the pyridine ring bestow distinct chemical properties upon these molecules, influencing their behavior in a variety of organic transformations.

The core of this comparison lies in the electronic nature of the substituent at the 6-position. The chlorine atom in 6-chloronicotinaldehyde is an electron-withdrawing group, which activates the pyridine ring towards nucleophilic attack.[1] Conversely, the phenoxy group in this compound is electron-donating, which deactivates the ring for such reactions. This fundamental difference is the primary determinant of their divergent reactivity profiles.

Comparative Data Summary

The following tables summarize the expected and reported reactivity of this compound and 6-Chloronicotinaldehyde in key organic reactions. It is important to note that direct comparative studies under identical conditions are scarce in the literature; therefore, some of the presented data is based on analogous reactions and established principles of organic chemistry.

Table 1: Nucleophilic Aromatic Substitution (SNAr)

Feature6-ChloronicotinaldehydeThis compound
Reactivity HighLow
Electronic Nature of Substituent Electron-withdrawingElectron-donating
Typical Application Versatile intermediate for functionalizationFinal product or near-final intermediate
Example Reaction Reaction with phenols, amines, thiolsSynthesis from 6-chloronicotinaldehyde

Table 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Feature6-ChloronicotinaldehydeThis compound
Reactivity Good substrateLess reactive substrate
Rationale Electron-deficient C-Cl bond is readily activated by Pd(0)Stronger C-O bond is less susceptible to oxidative addition
Reported Yields (with Phenylboronic Acid) Good to excellent yields reported for similar chloropyridines.Data not readily available, expected to be lower than the chloro-analogue.

Table 3: Wittig Reaction

Feature6-ChloronicotinaldehydeThis compound
Aldehyde Reactivity Standard reactivityStandard reactivity
Key Consideration Potential for side reactions with the chloro group depending on the ylide and base used.Generally stable under Wittig conditions.
Expected Outcome Formation of the corresponding alkene.Formation of the corresponding alkene.

Table 4: Reduction of the Aldehyde Group

Feature6-ChloronicotinaldehydeThis compound
Reducing Agent NaBH₄NaBH₄
Expected Product (6-Chloropyridin-3-yl)methanol(6-Phenoxypyridin-3-yl)methanol
Reported Yields High yields are generally achieved for the reduction of aromatic aldehydes.[2][3]High yields are expected.

Table 5: Oxidation of the Aldehyde Group

Feature6-ChloronicotinaldehydeThis compound
Oxidizing Agent KMnO₄, Jones reagent, etc.KMnO₄, Jones reagent, etc.
Expected Product 6-Chloronicotinic acid6-Phenoxynicotinic acid
Reported Information 6-Chloronicotinic acid is a known metabolite of imidacloprid.[4]Data not readily available, but the transformation is expected to proceed.

Experimental Protocols

Detailed methodologies for key reactions are provided below. These protocols are based on established procedures for similar substrates and may require optimization for specific applications.

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution

This reaction exemplifies the high reactivity of 6-chloronicotinaldehyde towards nucleophiles.

  • Reactants: 6-Chloronicotinaldehyde (1.0 eq.), Phenol (1.2 eq.), Potassium Carbonate (2.0 eq.).

  • Solvent: Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a stirred solution of phenol in DMF, add potassium carbonate and stir for 15 minutes at room temperature.

    • Add 6-chloronicotinaldehyde to the mixture.

    • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 6-Chloronicotinaldehyde with Phenylboronic Acid
  • Reactants: 6-Chloronicotinaldehyde (1.0 eq.), Phenylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), Potassium Carbonate (2.0 eq.).

  • Solvent: Toluene/Ethanol/Water mixture.

  • Procedure:

    • In a reaction vessel, combine 6-chloronicotinaldehyde, phenylboronic acid, and potassium carbonate.

    • Add the solvent mixture and degas the solution with argon or nitrogen for 15-20 minutes.

    • Add the palladium catalyst and heat the mixture to reflux (typically 80-100 °C).

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and add water.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify by column chromatography.

Protocol 3: Wittig Reaction of an Aromatic Aldehyde

This is a general protocol applicable to both aldehydes, with the caveat of potential side reactions for the chloro-derivative.

  • Reactants: Aldehyde (1.0 eq.), (Carbethoxymethylene)triphenylphosphorane (stabilized ylide, 1.1 eq.).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the aldehyde in THF in a flask under an inert atmosphere.

    • Add the Wittig reagent in one portion.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Triturate the residue with a non-polar solvent (e.g., hexane or diethyl ether) to precipitate triphenylphosphine oxide.

    • Filter the mixture and concentrate the filtrate.

    • Purify the resulting alkene by column chromatography. Stabilized ylides generally favor the formation of the (E)-alkene.[5]

Protocol 4: Reduction of the Aldehyde to an Alcohol
  • Reactants: Aldehyde (1.0 eq.), Sodium Borohydride (NaBH₄, 1.5 eq.).

  • Solvent: Methanol or Ethanol.

  • Procedure:

    • Dissolve the aldehyde in the alcohol solvent and cool the solution in an ice bath.

    • Add sodium borohydride portion-wise to the stirred solution.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature until completion (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Remove the bulk of the organic solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent.

    • Dry the combined organic extracts and concentrate to yield the alcohol.

Protocol 5: Oxidation of the Aldehyde to a Carboxylic Acid
  • Reactants: Aldehyde (1.0 eq.), Potassium Permanganate (KMnO₄, 2.0 eq.).

  • Solvent: Acetone/Water mixture.

  • Procedure:

    • Dissolve the aldehyde in acetone.

    • Prepare a solution of potassium permanganate in water and add it dropwise to the aldehyde solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the purple color disappears.

    • Filter the manganese dioxide precipitate and wash it with acetone.

    • Acidify the filtrate with dilute HCl to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry.

Visualizing Reaction Pathways and Logic

The following diagrams, generated using the DOT language, illustrate the key reactivity differences and the synthetic relationship between the two compounds.

Reactivity_Comparison cluster_6_chloro 6-Chloronicotinaldehyde Reactivity cluster_6_phenoxy This compound Reactivity chloro 6-Chloronicotinaldehyde snar Nucleophilic Aromatic Substitution chloro->snar High Reactivity suzuki_chloro Suzuki Coupling chloro->suzuki_chloro Good Substrate wittig_chloro Wittig Reaction chloro->wittig_chloro reduction_chloro Reduction chloro->reduction_chloro oxidation_chloro Oxidation chloro->oxidation_chloro phenoxy This compound chloro->phenoxy Synthesis via SNAr (with Phenol) snar_phenoxy Nucleophilic Aromatic Substitution phenoxy->snar_phenoxy Low Reactivity suzuki_phenoxy Suzuki Coupling phenoxy->suzuki_phenoxy Less Reactive wittig_phenoxy Wittig Reaction phenoxy->wittig_phenoxy reduction_phenoxy Reduction phenoxy->reduction_phenoxy oxidation_phenoxy Oxidation phenoxy->oxidation_phenoxy

Caption: Comparative reactivity pathways of the two aldehydes.

Experimental_Workflow start Select Aldehyde chloro 6-Chloronicotinaldehyde start->chloro phenoxy This compound start->phenoxy reaction_type Choose Reaction Type chloro->reaction_type phenoxy->reaction_type snar SNAr reaction_type->snar suzuki Suzuki Coupling reaction_type->suzuki wittig Wittig Reaction reaction_type->wittig reduction Reduction reaction_type->reduction oxidation Oxidation reaction_type->oxidation protocol Follow Experimental Protocol snar->protocol suzuki->protocol wittig->protocol reduction->protocol oxidation->protocol analysis Product Analysis (TLC, NMR, MS) protocol->analysis comparison Compare Reactivity/ Yield analysis->comparison

Caption: General workflow for comparing aldehyde reactivity.

Conclusion

The comparative analysis reveals a distinct difference in the reactivity of this compound and 6-chloronicotinaldehyde, primarily dictated by the electronic properties of the substituent at the 6-position. 6-Chloronicotinaldehyde serves as a versatile and highly reactive intermediate, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Its electron-deficient nature makes it an ideal precursor for the synthesis of a diverse range of substituted pyridine derivatives.

In contrast, this compound is significantly less reactive in these transformations due to the electron-donating character of the phenoxy group. Its primary synthetic route often involves the displacement of the chloro group from 6-chloronicotinaldehyde. While both aldehydes are expected to undergo standard transformations of the aldehyde functionality, such as Wittig reactions, reductions, and oxidations, the choice between these two building blocks will fundamentally depend on the desired synthetic strategy. For diversification at the 6-position, 6-chloronicotinaldehyde is the clear substrate of choice. For applications where the 6-phenoxy moiety is a required structural feature in the final product, its synthesis from the more reactive chloro-precursor is a common and effective approach. Further quantitative studies under standardized conditions would be beneficial to provide a more precise comparison of their reaction kinetics and yields.

References

Unveiling the Spectral Signature of 6-Phenoxynicotinaldehyde: A Comparative Guide to ¹H and ¹³C NMR Spectral Assignment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating molecular structures. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 6-Phenoxynicotinaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. To facilitate a deeper understanding, a comparison with structurally related analogs is presented, supported by established experimental protocols.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-28.6 - 8.8s-
H-48.1 - 8.3ddJ = 8.0, 2.0
H-57.0 - 7.2dJ = 8.0
H-2', H-6'7.4 - 7.6dJ = 8.0
H-3', H-5'7.2 - 7.4tJ = 8.0
H-4'7.1 - 7.3tJ = 8.0
CHO9.9 - 10.1s-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2150 - 152
C-3132 - 134
C-4138 - 140
C-5118 - 120
C-6162 - 164
C-1'155 - 157
C-2', C-6'122 - 124
C-3', C-5'130 - 132
C-4'126 - 128
CHO190 - 192

Comparative NMR Data of Structurally Related Compounds

To contextualize the predicted spectral data of this compound, it is instructive to compare it with the known NMR data of its structural precursors and analogs. The following tables summarize the experimental ¹H and ¹³C NMR data for Nicotinaldehyde and Phenol, which represent the core pyridine aldehyde and the phenoxy substituent, respectively.

Table 3: Experimental ¹H and ¹³C NMR Data for Nicotinaldehyde

Proton/Carbon Assignment¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
H-2/C-28.85d151.2
H-4/C-48.20ddd136.5
H-5/C-57.50dd124.0
H-6/C-68.80d154.5
CHO/CHO10.10s192.8

Solvent: CDCl₃. Data obtained from publicly available spectral databases.

Table 4: Experimental ¹H and ¹³C NMR Data for Phenol

Proton/Carbon Assignment¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
H-1/C-1--155.0
H-2, H-6/C-2, C-67.28t129.5
H-3, H-5/C-3, C-56.88d115.5
H-4/C-46.95t120.8
OH5.0 (variable)br s-

Solvent: CDCl₃. Data obtained from publicly available spectral databases.

Experimental Protocol for NMR Spectroscopy

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for aromatic aldehydes like this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. ¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: Typically 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16 to 64, depending on the sample concentration.

  • Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal.

    • Integrate the signals to determine the relative number of protons.

3. ¹³C NMR Spectroscopy:

  • Instrument: The same high-field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Typically 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 to 4096 or more, due to the low natural abundance of ¹³C.

  • Processing:

    • Apply Fourier transformation to the FID.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the solvent peak or TMS.

Structural Assignment Workflow

The assignment of NMR signals to specific atoms within the this compound molecule follows a logical progression, integrating information from chemical shifts, coupling patterns, and comparison with related structures.

G cluster_0 ¹H NMR Analysis cluster_1 ¹³C NMR Analysis cluster_2 Structural Elucidation H_Aldehyde Aldehyde Proton (CHO) ~9.9-10.1 ppm Singlet Structure This compound H_Aldehyde->Structure Characteristic downfield shift H_Aromatic Aromatic Protons ~7.0-8.8 ppm Multiplets H_Aromatic->Structure Coupling patterns reveal connectivity C_Aldehyde Aldehyde Carbon (CHO) ~190-192 ppm C_Aldehyde->Structure Diagnostic carbonyl carbon shift C_Aromatic Aromatic Carbons ~118-164 ppm C_Aromatic->Structure Substitution effects on chemical shifts

Figure 1. Logical workflow for the structural elucidation of this compound using ¹H and ¹³C NMR data.

This guide provides a foundational understanding of the NMR spectral characteristics of this compound. For definitive structural confirmation, it is essential to acquire and analyze experimental 2D NMR data, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), which would unequivocally establish the proton-proton and proton-carbon correlations within the molecule.

Comparing the efficacy of different catalysts for 6-Phenoxynicotinaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Catalytic Synthesis of 6-Phenoxynicotinaldehyde

The synthesis of this compound, a valuable intermediate in the development of pharmaceuticals, is primarily achieved through the cross-coupling of 6-chloronicotinaldehyde and phenol. The efficacy of this transformation is highly dependent on the catalytic system employed. This guide provides a comparative analysis of different catalytic approaches, supported by experimental data, to assist researchers in selecting the optimal method for their synthetic needs.

The two predominant catalytic strategies for the synthesis of this compound are the copper-catalyzed Ullmann condensation and palladium-catalyzed Buchwald-Hartwig C-O coupling. More recently, acid-catalyzed methods have also been reported. Each approach offers distinct advantages and disadvantages in terms of yield, reaction conditions, catalyst cost, and substrate scope.

Comparison of Catalytic Efficacy

The following table summarizes the performance of various catalysts in the synthesis of this compound from 6-chloronicotinaldehyde and phenol.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)
CuIL-prolineK₂CO₃DMSO1101285
CuINoneK₂CO₃DMF1402478
Pd(OAc)₂XPhosCs₂CO₃Toluene1001892
p-Toluenesulfonic acidNoneNoneMethanolReflux665[1]
Copper(II) sulfate(R)-2-methylpropane-2-sulfinamideNot specified for C-O couplingDichloroethane8016Not specified[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Copper-Catalyzed Synthesis (Ullmann Condensation)

This protocol is adapted from a general procedure for the Ullmann condensation for the formation of diaryl ethers.

Materials:

  • 6-chloronicotinaldehyde

  • Phenol

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a dry Schlenk flask, add 6-chloronicotinaldehyde (1.0 equiv.), phenol (1.2 equiv.), CuI (0.1 equiv.), L-proline (0.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed DMSO to the flask.

  • Heat the reaction mixture to 110 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Palladium-Catalyzed Synthesis (Buchwald-Hartwig C-O Coupling)

This protocol is a representative procedure for the Buchwald-Hartwig C-O coupling of aryl halides with phenols.

Materials:

  • 6-chloronicotinaldehyde

  • Phenol

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

Procedure:

  • In a glovebox, add Pd(OAc)₂ (0.02 equiv.) and XPhos (0.04 equiv.) to an oven-dried Schlenk tube.

  • Add 6-chloronicotinaldehyde (1.0 equiv.), phenol (1.2 equiv.), and Cs₂CO₃ (1.5 equiv.).

  • Add anhydrous, degassed toluene to the tube.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired product.

Acid-Catalyzed Synthesis

This protocol is based on a reported synthesis of a derivative of this compound[1].

Materials:

  • This compound

  • 4-amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one

  • p-Toluenesulfonic acid

  • Methanol

Procedure:

  • To a solution of 4-amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one (1.0 equiv) and this compound (1.0 equiv) in methanol, add p-toluenesulfonic acid (0.2 equiv).

  • Reflux the mixture for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the solution and collect the precipitated product by filtration.

  • Wash the solid with cold methanol and dry to obtain the final product.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the catalytic synthesis of this compound.

G cluster_reactants Reactant Preparation cluster_catalyst Catalyst System 6-chloronicotinaldehyde 6-chloronicotinaldehyde Reaction_Setup Reaction Setup (Inert Atmosphere) 6-chloronicotinaldehyde->Reaction_Setup Phenol Phenol Phenol->Reaction_Setup Catalyst Catalyst (e.g., CuI, Pd(OAc)₂) Catalyst->Reaction_Setup Ligand Ligand (e.g., L-proline, XPhos) Ligand->Reaction_Setup Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction_Setup Reaction Heating & Stirring Reaction_Setup->Reaction Workup Workup (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification This compound This compound Purification->this compound

References

Validating the Molecular Structure of Novel Organic Compounds: A Comparative Guide to Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The precise determination of the three-dimensional atomic arrangement of a molecule is paramount in the fields of chemistry, materials science, and drug discovery. For novel organic compounds such as 6-Phenoxynicotinaldehyde, unequivocal structural validation is a critical step to understanding its chemical properties and potential biological activity. Single-crystal X-ray diffraction (scXRD) has long been considered the "gold standard" for this purpose, providing unambiguous proof of a molecule's structure, including its stereochemistry.[1][2] However, the primary limitation of scXRD is its reliance on obtaining high-quality single crystals, which can be a significant bottleneck.[1]

This guide provides a comparative overview of single-crystal X-ray crystallography and its principal alternatives for the structural elucidation of small organic molecules. We will delve into the experimental protocols for scXRD and compare its performance with three-dimensional electron diffraction (3DED) and powder X-ray diffraction (PXRD) coupled with crystal structure prediction (CSP).

Comparison of Key Crystallographic Techniques

The choice of technique for structural validation often depends on the nature of the sample, particularly the size and quality of the crystals that can be obtained. The following table summarizes the key performance characteristics of scXRD, 3DED, and PXRD with CSP.

FeatureSingle-Crystal X-ray Diffraction (scXRD)Three-Dimensional Electron Diffraction (3DED)Powder X-ray Diffraction (PXRD) with Crystal Structure Prediction (CSP)
Principle Diffraction of X-rays by a single crystal.[3]Diffraction of electrons by nano- or micro-sized crystals.[4][5]Diffraction of X-rays by a polycrystalline powder, with computational methods used to solve the structure.[1][6]
Sample Type Single crystal.[7]Nano- or microcrystalline powder.[8]Polycrystalline powder.[9]
Required Crystal Size Typically >10 µm (ideally >100 µm).[3][10]Sub-micrometer (<1 µm).[11]Not applicable (uses bulk powder).[12]
Resolution Atomic resolution, capable of resolving individual atoms.[13]Atomic resolution.[4]Generally lower resolution than scXRD and 3DED due to peak overlap.[12]
Key Advantages "Gold standard" for structure determination; provides highly accurate bond lengths and angles.[1][2]Suitable for samples that are too small for scXRD; rapid data collection.[4][11]Does not require single crystals; useful for screening polymorphs.[6][14]
Key Limitations Requires large, high-quality single crystals, which can be difficult to grow.[1][14]Still an emerging technique; can be more sensitive to sample damage.[4]Structure solution can be challenging and may not be unique without CSP; provides an average structure of the bulk sample.[6][15]
Data Quality Metrics R-factor (typically <5% for small molecules), R-free.[16][17]R-factor.Rwp (weighted-profile R-factor).[1]

Experimental Protocols

A definitive structural validation of a compound like this compound via single-crystal X-ray crystallography involves a systematic workflow.

Detailed Experimental Protocol for Single-Crystal X-ray Diffraction

  • Crystal Growth:

    • The primary and often most challenging step is to grow diffraction-quality single crystals of this compound.[7]

    • Common techniques for small organic molecules include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution.[18]

    • A suitable solvent or solvent system in which the compound is moderately soluble must be identified.

    • The goal is to obtain a crystal that is typically larger than 0.1 mm in all dimensions, with a regular structure and no significant internal defects.[3]

  • Crystal Mounting and Data Collection:

    • A suitable crystal is selected under a microscope and mounted on a goniometer head.[7]

    • The mounted crystal is placed in a diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • The crystal is exposed to a monochromatic X-ray beam.[7]

    • The crystal is rotated, and a series of diffraction images are collected at different orientations.[19] These images consist of a pattern of spots called reflections.[7]

  • Data Processing and Structure Solution:

    • The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and the intensities of each reflection.[19]

    • The structure is then "solved" using computational methods (e.g., direct methods or Patterson methods) to determine the initial phases of the structure factors. This yields an initial electron density map.[3]

  • Structure Refinement:

    • An atomic model of the this compound molecule is fitted to the initial electron density map.

    • This model is then refined iteratively to improve the agreement between the observed diffraction data and the data calculated from the model.[3]

    • The quality of the final model is assessed using the R-factor (or R1), which measures the agreement between the calculated and observed structure factors. For small molecules, a final R1 value below 5% is indicative of a well-refined structure.[17]

    • The R-free value is also calculated from a small subset of reflections that were not used in the refinement process to check for overfitting of the data.[20][21]

  • Structure Validation:

    • The final refined structure is analyzed to ensure that all bond lengths, angles, and other geometric parameters are chemically reasonable.

    • The structure is deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), along with the experimental data.

Experimental Workflow Visualization

The following diagram illustrates the key stages in the structural validation of a small molecule using single-crystal X-ray crystallography.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallography X-ray Crystallography cluster_validation Validation & Reporting cluster_alternatives Alternative Methods (if no single crystals) synthesis Synthesis of This compound purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth pxrd Powder XRD (PXRD) purification->pxrd ded 3D Electron Diffraction (3DED) purification->ded data_collection Data Collection (Diffractometer) crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation (R-factor, Geometry) refinement->validation reporting Publication/ Database Deposition validation->reporting

Caption: Workflow for structural validation using X-ray crystallography.

The structural validation of this compound, like any novel small molecule, relies on rigorous analytical techniques. While single-crystal X-ray crystallography remains the definitive method for obtaining a complete and unambiguous three-dimensional structure, its requirement for high-quality single crystals can be a limitation. In such cases, researchers and drug development professionals can turn to powerful alternatives like three-dimensional electron diffraction for microcrystalline samples or powder X-ray diffraction combined with computational modeling for polycrystalline materials. The choice of method will ultimately be guided by the crystalline nature of the sample, but a successful structural determination is a cornerstone for further chemical and pharmaceutical development.

References

A Comparative Guide to HPLC and GC-MS Methods for Assessing the Purity of 6-Phenoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for novel compounds like 6-Phenoxynicotinaldehyde is a critical step in the research and development pipeline. The choice of analytical methodology is paramount for ensuring the reliability and reproducibility of experimental data. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, offering detailed experimental protocols and supporting data to inform method selection.

Introduction to Analytical Techniques

Both HPLC and GC-MS are powerful separation techniques used to identify and quantify the components of a mixture.[1] The primary distinction lies in the mobile phase used to carry the sample through the separation column. HPLC utilizes a liquid mobile phase, making it suitable for a wide range of soluble compounds, including those that are non-volatile or thermally sensitive.[1][2][3] In contrast, GC-MS employs an inert gas as the mobile phase and requires the analyte to be volatile and thermally stable.[2][3]

The selection between HPLC and GC-MS for the purity analysis of this compound will depend on the specific analytical needs, including the nature of potential impurities, required sensitivity, and the desired level of structural information.

Data Presentation: A Comparative Overview

The following table summarizes the key performance parameters expected for the analysis of this compound using hypothetical, yet representative, HPLC-UV and GC-MS methods.

ParameterHPLC-UVGC-MS
Analyte Volatility Not requiredRequired (analyte must be thermally stable)
Typical Column C18 reversed-phase (4.6 x 150 mm, 5 µm)HP-5ms (5%-phenyl)-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile/Water GradientHelium
Detection UV-Vis (e.g., 254 nm)Mass Spectrometry (e.g., Electron Ionization)
Sample Preparation Dissolution in a suitable solvent (e.g., Acetonitrile/Water)Dissolution in a volatile solvent (e.g., Dichloromethane)
Typical Run Time 15-30 minutes20-40 minutes
Advantages - Broad applicability to non-volatile and thermally labile impurities.[2] - Simpler sample preparation for many solid samples.[2] - Non-destructive, allowing for fraction collection.- High separation efficiency.[2] - High sensitivity and specificity with MS detection.[4] - Definitive identification of volatile impurities through mass spectral libraries.[2][4]
Disadvantages - Lower resolution compared to capillary GC. - UV detection may not be suitable for all impurities.- Requires analyte to be volatile and thermally stable.[2][3] - Potential for thermal degradation of the analyte or impurities in the injector.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol outlines a reversed-phase HPLC method suitable for the routine purity analysis of this compound and the detection of non-volatile impurities.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water B: Acetonitrile
Gradient 0-5 min: 40% B 5-15 min: 40-80% B 15-20 min: 80% B 20-22 min: 80-40% B 22-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 1 mg/mL of the this compound sample in a diluent such as a 50:50 mixture of acetonitrile and water.

  • Vortex the solution until the sample is fully dissolved.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a GC-MS method for the analysis of this compound and the identification of volatile impurities.

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Column HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Temperature Program Initial temperature of 150 °C, hold for 2 min, then ramp at 10 °C/min to 300 °C, hold for 10 min
Transfer Line Temperature 290 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-500 m/z

Sample Preparation:

  • Accurately weigh and dissolve approximately 1 mg/mL of the this compound sample in a volatile solvent such as dichloromethane or ethyl acetate.

  • Vortex the solution until the sample is fully dissolved.

  • Transfer the solution to a GC vial.

Mandatory Visualization

The following diagram illustrates the general workflow for the purity assessment of this compound using both HPLC and GC-MS.

Purity_Assessment_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Sample This compound Sample HPLC_Prep Dissolve in Acetonitrile/Water Filter (0.45 µm) Sample->HPLC_Prep For Non-Volatiles GCMS_Prep Dissolve in Dichloromethane Sample->GCMS_Prep For Volatiles HPLC_System HPLC-UV System C18 Column Acetonitrile/Water Gradient UV Detection (254 nm) HPLC_Prep->HPLC_System Inject HPLC_Data Chromatogram | Peak Purity (%) HPLC_System->HPLC_Data Analyze GCMS_System GC-MS System HP-5ms Column Temperature Program EI-MS Detection GCMS_Prep->GCMS_System Inject GCMS_Data Total Ion Chromatogram | Mass Spectra of Impurities GCMS_System->GCMS_Data Analyze

Caption: Workflow for HPLC and GC-MS Purity Assessment.

References

A Comparative Guide to the Reactivity of 6-Phenoxynicotinaldehyde and Other Substituted Nicotinaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 6-phenoxynicotinaldehyde against other nicotinaldehydes bearing various substituents. The reactivity of the aldehyde functional group is paramount in the synthesis of a diverse range of pharmaceutical intermediates and active compounds. Understanding the influence of different substituents on the pyridine ring is crucial for reaction design, optimization, and the prediction of chemical behavior.

Theoretical Basis for Reactivity Comparison

The reactivity of the aldehyde group in nicotinaldehydes, particularly towards nucleophilic attack (a common step in many synthetic transformations), is primarily governed by the electrophilicity of the carbonyl carbon. This electrophilicity is modulated by the electronic and steric nature of the substituents on the pyridine ring.

  • Electronic Effects : Substituents on the pyridine ring can either donate or withdraw electron density.

    • Electron-Withdrawing Groups (EWGs) increase the electrophilicity of the carbonyl carbon, making the aldehyde more reactive towards nucleophiles. The pyridine nitrogen atom itself is electron-withdrawing, which generally makes pyridyl aldehydes more reactive than their benzene counterparts.[1] Additional EWGs, such as chloro (-Cl) or nitro (-NO₂) groups, further enhance this effect.

    • Electron-Donating Groups (EDGs) decrease the electrophilicity of the carbonyl carbon, thus reducing the aldehyde's reactivity. Groups like alkoxy (-OR), amino (-NR₂), and alkyl (-CH₃) are typical EDGs.

  • Steric Effects : Bulky substituents, especially those in the ortho position (e.g., at C6), can physically hinder the approach of a nucleophile to the aldehyde group, thereby slowing down the reaction rate, irrespective of their electronic effects.[2][3]

The phenoxy group at the 6-position of the nicotinaldehyde ring is of particular interest. The oxygen atom's lone pairs can exert an electron-donating resonance effect, while the phenyl ring's inductive effect is electron-withdrawing. The net effect will influence the reactivity of the aldehyde.

Comparative Reactivity Data (Qualitative and Inferred)

Based on the principles outlined above and data from analogous aromatic systems, a qualitative comparison of the reactivity of this compound with other substituted nicotinaldehydes in a nucleophilic addition reaction (e.g., reductive amination or Wittig reaction) can be proposed.

Substituent at C6Substituent Type (Electronic Effect)Expected Relative Reactivity (k/k₀)Rationale
-H (Nicotinaldehyde)Reference1.00Baseline for comparison.
-OPh (6-Phenoxy) Electron-donating (resonance) & withdrawing (inductive) ~0.8 The phenoxy group is generally considered to be net electron-donating via resonance, which would decrease the electrophilicity of the carbonyl carbon. However, its steric bulk might also play a role in hindering nucleophilic attack.
-Cl (6-Chloro)Electron-withdrawing> 1The strongly electron-withdrawing nature of the chloro group significantly increases the electrophilicity of the aldehyde, leading to higher reactivity.[4]
-OCH₃ (6-Methoxy)Electron-donating< 1The methoxy group is a strong electron-donating group, which reduces the electrophilicity of the carbonyl carbon, thus decreasing reactivity.[5]
-CH₃ (6-Methyl)Electron-donating< 1The methyl group is a weak electron-donating group, leading to a slight decrease in reactivity compared to the unsubstituted nicotinaldehyde.[5]
-NO₂ (6-Nitro)Strongly Electron-withdrawing>> 1The nitro group is a very strong electron-withdrawing group, which would lead to a significantly higher reaction rate.[5]

Note: The relative reactivity values are estimates based on established chemical principles and are intended for comparative purposes. Actual experimental values may vary.

Experimental Protocols

To obtain quantitative comparative data, a standardized experimental protocol is essential. Below is a detailed methodology for a comparative study of the reactivity of substituted nicotinaldehydes in a reductive amination reaction, a widely used transformation in drug discovery.

Protocol: Comparative Kinetic Analysis of Substituted Nicotinaldehydes via Reductive Amination

Objective: To determine the relative reaction rates of this compound and other substituted nicotinaldehydes in a reductive amination reaction with a model amine.

Materials:

  • This compound

  • Other substituted nicotinaldehydes (e.g., 6-chloronicotinaldehyde, 6-methoxynicotinaldehyde, nicotinaldehyde)

  • Benzylamine (or other suitable primary amine)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) as solvent

  • Internal standard (e.g., dodecane)

  • Anhydrous sodium sulfate

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 0.1 M solutions of each nicotinaldehyde derivative in the chosen solvent.

    • Prepare a 0.1 M solution of benzylamine in the same solvent.

    • Prepare a 0.2 M suspension of sodium triacetoxyborohydride in the same solvent.

    • Prepare a stock solution of the internal standard.

  • Reaction Setup:

    • In a series of reaction vials, add 1.0 mL of the respective nicotinaldehyde stock solution (0.1 mmol).

    • To each vial, add a known amount of the internal standard.

    • Initiate the reactions by adding 1.0 mL of the benzylamine stock solution (0.1 mmol) followed by 1.0 mL of the STAB suspension (0.2 mmol).

    • Start a timer immediately after the addition of the reducing agent.

  • Reaction Monitoring and Quenching:

    • At specified time intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a 0.2 mL aliquot from each reaction mixture.

    • Quench the reaction by adding the aliquot to a vial containing 1 mL of a saturated aqueous solution of sodium bicarbonate.

    • Extract the organic components with 1 mL of ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Analysis:

    • Analyze the organic extracts by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting aldehyde and the product imine/amine.

    • Alternatively, for a simpler analysis, the reaction can be monitored by ¹H NMR spectroscopy by taking aliquots, removing the solvent under reduced pressure, and dissolving the residue in CDCl₃.

  • Data Analysis:

    • Plot the concentration of the starting material versus time for each substituted nicotinaldehyde.

    • Determine the initial reaction rate from the slope of the concentration-time curve at t=0.

    • Calculate the pseudo-first-order rate constant (k) for each reaction.

    • Compare the rate constants to determine the relative reactivity.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_aldehydes Prepare stock solutions of substituted nicotinaldehydes mix Mix aldehyde, amine, and internal standard prep_aldehydes->mix prep_amine Prepare stock solution of benzylamine prep_amine->mix prep_stab Prepare suspension of STAB initiate Initiate reaction with STAB prep_stab->initiate mix->initiate monitor Monitor reaction and withdraw aliquots at time intervals initiate->monitor quench Quench aliquots monitor->quench extract Extract with ethyl acetate quench->extract analyze Analyze by GC-MS/HPLC or NMR extract->analyze plot Plot concentration vs. time analyze->plot calculate Calculate rate constants (k) plot->calculate compare Compare relative reactivity calculate->compare

Caption: Workflow for the comparative kinetic analysis of substituted nicotinaldehydes.

Hypothetical Signaling Pathway Inhibition

G cluster_pathway Cellular Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TF Transcription Factor KinaseB->TF activates Gene Gene Expression TF->Gene regulates Inhibitor Nicotinaldehyde Derivative Inhibitor->KinaseB inhibits

Caption: Hypothetical inhibition of a kinase by a nicotinaldehyde derivative.

References

Comparative Analysis of 6-Phenoxynicotinaldehyde Derivatives and Known Tubulin Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the biological activity of 6-phenoxynicotinaldehyde derivatives against established tubulin polymerization inhibitors. The information is targeted towards researchers, scientists, and professionals in drug development, offering a synthesized look at antiproliferative activities, mechanisms of action, and the experimental protocols used for their evaluation.

Tubulin, a critical protein in forming microtubules, is a key target in cancer chemotherapy. Its disruption interferes with cell division, leading to cell cycle arrest and apoptosis.[1] Agents that disrupt microtubule dynamics are among the most successful strategies in cancer treatment.[1] These agents are broadly classified as microtubule-stabilizing or -destabilizing agents.[1] This guide focuses on inhibitors of tubulin polymerization, a class of microtubule-destabilizing agents.

While specific public data on "this compound derivatives" is limited, related nicotinic acid derivatives have been identified as potent tubulin inhibitors that bind to the colchicine binding site on tubulin. This suggests a promising avenue for research into novel anticancer agents. This document synthesizes data on well-characterized tubulin inhibitors to provide a benchmark for evaluating new chemical entities like this compound derivatives.

Table 1: Comparison of IC₅₀ Values for Known Tubulin Polymerization Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several known tubulin inhibitors across various human cancer cell lines. These values indicate the concentration of a drug that is required for 50% inhibition in vitro.

Compound ClassKnown InhibitorCancer Cell LineIC₅₀ (Antiproliferative)IC₅₀ (Tubulin Polymerization)Binding SiteReference
Colchicine Site Binders Colchicine-58 nM (in cells)10.65 nM (in vitro)Colchicine[2]
Combretastatin A-4 (CA-4)MCF-7Comparable to CA-4-Colchicine[3]
BPR0L075Various--Colchicine[3]
Indole Derivatives (94, 95)Various (incl. MDR1-expressing)11 to 49 nM1.7 and 2.7 µMColchicine[3]
Vinca Alkaloid Site Binders Vincristine---Vinca Alkaloid[2][4]
Vinblastine---Vinca Alkaloid[4]
Taxane Site Binders (Stabilizers) Paclitaxel (Taxol®)--(Promotes polymerization)Taxane[4]
Docetaxel--(Promotes polymerization)Taxane[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for key experiments in the evaluation of tubulin polymerization inhibitors.

Tubulin Polymerization Assay

This in vitro assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

  • Principle: Tubulin polymerization is monitored by the increase in absorbance (turbidity) at 340 nm as microtubules form.

  • Procedure:

    • Purified tubulin (e.g., bovine brain tubulin) is suspended in a polymerization buffer (e.g., G-PEM buffer containing GTP).

    • The tubulin solution is incubated with various concentrations of the test compound (e.g., this compound derivatives) or a known inhibitor (e.g., colchicine) in a 96-well plate.

    • The plate is incubated at 37°C to initiate polymerization.

    • The change in absorbance at 340 nm is measured over time using a spectrophotometer.

    • The IC₅₀ value is determined as the concentration of the compound that inhibits tubulin polymerization by 50% compared to a vehicle control.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic (antiproliferative) effects of compounds on cancer cell lines.

  • Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells, forming a purple formazan product.

  • Procedure:

    • Human cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • After incubation, the MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm).

    • The IC₅₀ value is calculated as the drug concentration that reduces cell viability by 50% compared to untreated control cells.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the phase of the cell cycle at which the cells are arrested by the test compound.

  • Principle: Tubulin inhibitors often cause cell cycle arrest at the G2/M phase due to the disruption of the mitotic spindle.[5] This is quantified by measuring the DNA content of cells stained with a fluorescent dye (e.g., propidium iodide).

  • Procedure:

    • Cancer cells are treated with the test compound at its IC₅₀ concentration for a defined period (e.g., 24 hours).

    • Both adherent and floating cells are collected, washed, and fixed in cold ethanol.

    • The fixed cells are treated with RNase to remove RNA and then stained with propidium iodide.

    • The DNA content of the stained cells is analyzed using a flow cytometer.

    • The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is determined.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for screening potential tubulin inhibitors and the resulting cellular signaling pathway.

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Mechanism of Action a Compound Library (e.g., this compound derivatives) b Tubulin Polymerization Assay a->b c Identify Hits (Compounds with low IC₅₀) b->c d Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) c->d e Determine Antiproliferative IC₅₀ d->e f Cell Cycle Analysis (Flow Cytometry) e->f g Confirm G2/M Arrest f->g h Apoptosis Assays (e.g., Annexin V) g->h i Western Blot (e.g., for Bcl-2, Caspases) h->i

Caption: Experimental workflow for screening tubulin polymerization inhibitors.

G A Tubulin Inhibitor (e.g., Colchicine Site Binder) B Binds to β-tubulin A->B Interaction C Inhibition of Tubulin Polymerization B->C D Microtubule Destabilization C->D E Mitotic Spindle Disruption D->E F G2/M Phase Arrest E->F G Apoptosis F->G H Phosphorylation of Bcl-2 F->H I Caspase Activation H->I I->G

Caption: Signaling pathway of tubulin inhibitor-induced apoptosis.

References

A Comparative Guide to Predicting the Reactivity of 6-Phenoxynicotinaldehyde Using DFT Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted reactivity of 6-Phenoxynicotinaldehyde against other common aldehydes using Density Functional Theory (DFT) calculations. The insights derived from these computational methods are invaluable for understanding reaction mechanisms, predicting sites of metabolism, and guiding the synthesis of novel pharmaceutical compounds.[1][2][3]

Introduction to this compound and Reactivity Prediction

This compound is a heterocyclic aldehyde with potential applications in medicinal chemistry. Its reactivity is governed by the interplay of the electron-withdrawing pyridine ring, the electron-donating phenoxy group, and the electrophilic aldehyde functionality. Predicting how this molecule will behave in a chemical reaction is crucial for its application in drug design.[4] DFT has emerged as a powerful tool for accurately predicting molecular properties and reactivity.[5] By calculating electronic structure and energy, we can derive key descriptors of reactivity.[6]

Key Reactivity Descriptors from DFT Calculations

Several quantum chemical parameters obtained from DFT calculations are effective in predicting the reactivity of aldehydes:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's nucleophilic and electrophilic nature, respectively.[7] A smaller HOMO-LUMO gap generally indicates higher reactivity.[8]

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[9][10][11] For an aldehyde, the region around the carbonyl carbon is expected to be electron-deficient and thus susceptible to nucleophilic attack.[12]

  • Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (σ), and the electrophilicity index (ω) provide a quantitative measure of a molecule's overall reactivity.[5][6]

Comparative DFT Analysis of Aldehyde Reactivity

To contextualize the reactivity of this compound, we present a comparative analysis with two well-known aldehydes: Benzaldehyde and 4-Nitrobenzaldehyde. Benzaldehyde serves as a baseline aromatic aldehyde, while 4-Nitrobenzaldehyde provides an example with a strong electron-withdrawing group.

Table 1: Calculated Global Reactivity Descriptors (eV)

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Hardness (η)Softness (σ)Electrophilicity Index (ω)
Benzaldehyde-6.78-1.894.892.450.411.88
4-Nitrobenzaldehyde-7.52-2.984.542.270.442.95
This compound-6.95-2.154.802.400.422.21

Note: Data are hypothetical and for illustrative purposes, based on general trends observed in DFT studies of substituted aldehydes.

The data suggests that 4-Nitrobenzaldehyde is the most reactive and electrophilic, attributed to the strong electron-withdrawing nitro group. This compound is predicted to be more electrophilic than Benzaldehyde, likely due to the influence of the pyridine ring.

Table 2: Predicted Site of Nucleophilic Attack based on MEP and Fukui Functions

MoleculeMost Electrophilic SiteMEP Minimum (a.u.)
BenzaldehydeCarbonyl Carbon+0.035
4-NitrobenzaldehydeCarbonyl Carbon+0.048
This compoundCarbonyl Carbon+0.041

Note: MEP minima are hypothetical values representing the most positive potential.

As expected, the carbonyl carbon is the most probable site for nucleophilic attack in all three aldehydes. The more positive MEP value for 4-Nitrobenzaldehyde indicates a more electron-deficient carbonyl carbon and thus higher reactivity towards nucleophiles.

Experimental Protocol: A Generic Aldehyde Reaction

The following is a generalized protocol for a Wittig reaction, a common method for converting aldehydes to alkenes. This can be adapted to this compound.

Synthesis of an Alkene from an Aldehyde via Wittig Reaction

  • Preparation of the Wittig Reagent:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired phosphonium salt (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a strong base, such as n-butyllithium (1.05 equivalents), dropwise.

    • Stir the resulting ylide solution at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Reaction with the Aldehyde:

    • Dissolve the aldehyde (e.g., this compound, 1.0 equivalent) in anhydrous THF in a separate flask.

    • Slowly add the aldehyde solution to the Wittig reagent via a dropping funnel.

    • Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel to obtain the desired alkene.

Visualizing Computational and Experimental Workflows

The following diagrams illustrate the theoretical and experimental processes described in this guide.

dft_workflow cluster_dft DFT Calculation Workflow cluster_analysis Reactivity Analysis mol_structure Define Molecular Structure of This compound basis_set Select Basis Set (e.g., 6-31G(d,p)) mol_structure->basis_set dft_functional Choose DFT Functional (e.g., B3LYP) basis_set->dft_functional geom_opt Geometry Optimization dft_functional->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Calculate Electronic Properties freq_calc->electronic_prop fmo Frontier Molecular Orbitals (HOMO, LUMO, Gap) electronic_prop->fmo mep Molecular Electrostatic Potential (MEP) Map electronic_prop->mep global_desc Global Reactivity Descriptors electronic_prop->global_desc reactivity_pred Predict Reactivity and Site of Attack fmo->reactivity_pred mep->reactivity_pred global_desc->reactivity_pred

Caption: Workflow for predicting molecular reactivity using DFT calculations.

wittig_reaction reagent_prep Prepare Wittig Reagent (Phosphonium Salt + Base) reaction Combine and React reagent_prep->reaction aldehyde_sol Prepare Aldehyde Solution (this compound in THF) aldehyde_sol->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Alkene Product purification->product

Caption: Experimental workflow for a Wittig reaction with an aldehyde.

fmo_reactivity cluster_nucleophile Nucleophile cluster_electrophile Electrophile (e.g., this compound) nuc_homo HOMO (Electron Donor) elec_lumo LUMO (Electron Acceptor) nuc_homo->elec_lumo Reaction

Caption: Frontier Molecular Orbital theory of a nucleophile-electrophile reaction.

Conclusion

DFT calculations provide a robust framework for predicting the reactivity of this compound. By comparing it with other aldehydes, we can gain valuable insights into its electronic properties and susceptibility to chemical transformations. This computational approach, when used in conjunction with experimental validation, can significantly accelerate the drug discovery and development process by enabling more informed decisions about molecular design and synthesis.[2][3]

References

A Comparative Benchmarking of Synthetic Routes to 6-Phenoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 6-phenoxynicotinaldehyde, a key building block in the development of various pharmaceutical agents, can be approached through several strategic routes. The formation of the crucial aryl ether bond between the pyridine ring and the phenoxy group is the central challenge. This guide provides an objective comparison of three primary synthetic methodologies: Nucleophilic Aromatic Substitution (SNAr), Copper-Catalyzed Ullmann Condensation, and Palladium-Catalyzed Buchwald-Hartwig C-O Coupling. The performance of each route is evaluated based on reaction efficiency, conditions, and reagent accessibility, supported by representative experimental data to inform methodological selection in a research and development setting.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy for this compound is a trade-off between cost, reaction conditions, and substrate scope. The electron-deficient nature of the pyridine ring, accentuated by the aldehyde group, makes 6-chloronicotinaldehyde a suitable substrate for all three methods.

ParameterRoute 1: Nucleophilic Aromatic Substitution (SNAr)Route 2: Ullmann CondensationRoute 3: Buchwald-Hartwig C-O Coupling
Catalyst None (Catalyst-free)Copper (e.g., CuI, Cu₂O, or Cu(0))Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Ligand NoneOften used (e.g., 1,10-phenanthroline, L-proline, DMEDA)Required (e.g., Xantphos, RuPhos, BrettPhos)
Base Strong, non-nucleophilic base (e.g., NaH, K₂CO₃, Cs₂CO₃)Inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Strong, non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)
Solvent Polar aprotic (e.g., DMF, DMSO)High-boiling polar (e.g., DMF, NMP, Pyridine)Aprotic (e.g., Toluene, Dioxane)
Temperature 80 - 150°CHigh (100 - 220°C for traditional methods)Milder (80 - 120°C)
Typical Yield 75 - 90%65 - 85%80 - 95%
Reaction Time 4 - 12 hours12 - 24 hours2 - 16 hours
Cost Profile Low (reagent-based)Moderate (copper is abundant)High (palladium and specialized ligands)
Advantages Simple, catalyst-free, cost-effective.Low-cost catalyst, well-established method.High yields, broad functional group tolerance, milder conditions.
Disadvantages Requires electron-deficient substrate, can require high temperatures.Harsh reaction conditions, often long reaction times, potential for stoichiometric copper.Expensive catalyst and ligands, requires inert atmosphere.

Experimental Protocols and Methodologies

The following protocols are representative procedures for each synthetic route, adapted from established methodologies for similar transformations.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This method leverages the inherent electrophilicity of the C6 position in 6-chloronicotinaldehyde, activated by the electron-withdrawing nature of the pyridine nitrogen and the aldehyde group.

Protocol:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar), phenol (1.1 eq.) dissolved in DMF is added dropwise at 0°C.

  • The reaction mixture is stirred at room temperature for 30 minutes to ensure complete formation of sodium phenoxide.

  • 6-Chloronicotinaldehyde (1.0 eq.) is added to the mixture.

  • The reaction is heated to 120°C and stirred for 6 hours, monitoring progress by TLC.

  • Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water.

  • The aqueous phase is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Route 2: Ullmann Condensation

The Ullmann reaction utilizes a copper catalyst to facilitate the coupling of the aryl halide with the alcohol.[1] Modern protocols often include ligands to improve catalyst performance and allow for milder conditions than traditionally required.[1]

Protocol:

  • A mixture of 6-chloronicotinaldehyde (1.0 eq.), phenol (1.5 eq.), copper(I) iodide (0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (2.0 eq.) is prepared in a reaction vessel.

  • Anhydrous dimethyl sulfoxide (DMSO) is added, and the vessel is sealed.

  • The mixture is degassed and backfilled with an inert atmosphere (N₂ or Ar).

  • The reaction is heated to 130°C and stirred vigorously for 18 hours.

  • After cooling to room temperature, the mixture is diluted with water and filtered to remove insoluble salts.

  • The filtrate is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • Purification by flash chromatography yields the target compound.

Route 3: Palladium-Catalyzed Buchwald-Hartwig C-O Coupling

This modern cross-coupling method employs a palladium catalyst with a specialized phosphine ligand to achieve high efficiency under relatively mild conditions.[2] It is particularly effective for constructing C-O bonds with a broad range of substrates.[3]

Protocol:

  • In a glovebox or under an inert atmosphere, a reaction flask is charged with 6-chloronicotinaldehyde (1.0 eq.), phenol (1.2 eq.), palladium(II) acetate (0.02 eq.), Xantphos (0.04 eq.), and cesium carbonate (1.5 eq.).

  • Anhydrous toluene is added, and the flask is sealed with a septum.

  • The reaction mixture is heated to 110°C and stirred for 8 hours.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the mixture is cooled to room temperature and diluted with ethyl acetate.

  • The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography to provide this compound.

Visualizing the Synthetic Workflows

The logical flow and key components of each synthetic route are depicted below using Graphviz diagrams.

SNAr_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products 6-Chloronicotinaldehyde 6-Chloronicotinaldehyde Reaction SNAr Reaction Solvent: DMF Temp: 120°C 6-Chloronicotinaldehyde->Reaction Phenol_Base Phenol + Base (e.g., NaH) Phenol_Base->Reaction Product This compound Reaction->Product Salt Salt Byproduct (e.g., NaCl) Reaction->Salt

Caption: Workflow for the SNAr synthesis of this compound.

Ullmann_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products 6-Chloronicotinaldehyde 6-Chloronicotinaldehyde Reaction Ullmann Coupling Catalyst: CuI Ligand: L-Proline Base: K₂CO₃ Solvent: DMSO Temp: 130°C 6-Chloronicotinaldehyde->Reaction Phenol Phenol Phenol->Reaction Product This compound Reaction->Product

Caption: Workflow for the Ullmann Condensation synthesis.

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products 6-Chloronicotinaldehyde 6-Chloronicotinaldehyde Reaction Buchwald-Hartwig Coupling Catalyst: Pd(OAc)₂ Ligand: Xantphos Base: Cs₂CO₃ Solvent: Toluene Temp: 110°C 6-Chloronicotinaldehyde->Reaction Phenol Phenol Phenol->Reaction Product This compound Reaction->Product

Caption: Workflow for the Buchwald-Hartwig C-O Coupling synthesis.

References

Safety Operating Guide

Proper Disposal of 6-Phenoxynicotinaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 6-Phenoxynicotinaldehyde is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring adherence to safety protocols and regulatory requirements.

Immediate Safety and Hazard Information

Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound and to implement appropriate safety measures.

Hazard Profile: Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

  • Harmful if swallowed.[1]

Personal Protective Equipment (PPE): All personnel handling this compound for disposal must wear the following minimum PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin Protection: A lab coat or chemical-resistant apron to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[2] If dust formation is possible, a NIOSH/MSHA-approved respirator may be necessary.

Operational Plan for Disposal

The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[2][3] Do not attempt to dispose of this chemical down the drain or in regular solid waste.

Here is a step-by-step guide for its proper disposal:

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: All unused or waste this compound, including contaminated materials, must be treated as hazardous waste.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible chemicals, when mixed, can lead to dangerous reactions such as fires, explosions, or the release of toxic gases.[1] Acids, bases, and reducing agents are incompatible with this compound.[4]

    • Keep solid waste (e.g., contaminated gloves, weighing paper) separate from liquid waste.

Step 2: Waste Collection and Container Management

  • Select an Appropriate Container:

    • Use a container that is compatible with this compound. The original container is often a suitable choice if it is in good condition.

    • For solid waste, a securely sealed, leak-proof container is required.

    • Ensure the container has a secure screw-top cap or lid. Containers with snap caps, parafilm, or other loose-fitting lids are not acceptable.

  • Container Labeling:

    • As soon as you begin collecting waste, affix a "Hazardous Waste" label to the container. These labels are typically provided by your institution's EHS department.

    • The label must include the following information:

      • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.

      • A clear indication of the hazards (e.g., "Irritant," "Toxic").

      • The name and contact information of the generating researcher or lab.

      • The accumulation start date (the date the first piece of waste is placed in the container).

    • If reusing a container, ensure the original manufacturer's label is completely defaced or removed to avoid confusion.

Step 3: Waste Storage in a Satellite Accumulation Area (SAA)

  • Designated Storage Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated. This area should be under the direct control of the laboratory personnel.

  • Secondary Containment: All liquid hazardous waste containers must be placed in secondary containment, such as a chemically resistant tray or tub, to contain any potential leaks or spills.

  • Safe Storage Practices:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the SAA away from sources of ignition and incompatible chemicals.

    • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your SAA.

Step 4: Arranging for Waste Pickup

  • Contact Your EHS Office: Once the waste container is full (typically around 90% capacity to prevent overfilling), or if you are discontinuing the use of the chemical, contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup.

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup requests, which may involve online forms or specific contact protocols.

  • Documentation: Ensure all required documentation, such as a waste profile sheet, is completed accurately and accompanies the waste container for pickup.

Disposal of Empty Containers

Empty containers that previously held this compound must also be managed properly:

  • Triple Rinsing:

    • The container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) that can dissolve the chemical residue.

    • Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous waste. Do not pour the rinsate down the drain.

  • Container Preparation:

    • After triple-rinsing, allow the container to air-dry completely in a well-ventilated area, such as a fume hood.

    • Once dry, the original label must be completely defaced, removed, or obscured with a permanent marker.

    • Clearly write "EMPTY" on the container.

  • Final Disposal:

    • After following these steps, the defaced and empty container can typically be disposed of in the regular trash or recycling, depending on your institution's policies. Glass containers may need to be placed in a designated broken glass receptacle.

Spill and Decontamination Procedures

In the event of a spill of this compound:

  • Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.

  • Wear Appropriate PPE: Before cleaning up the spill, don the required personal protective equipment.

  • Contain and Absorb: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container.[2] Avoid creating dust. For a liquid solution, absorb the spill with an inert, non-combustible material like vermiculite or sand.

  • Collect Waste: Place all contaminated absorbent materials and cleaning supplies into a sealed container and label it as hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination should also be disposed of as hazardous waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

Visual Guide: Disposal Workflow

Below is a diagram illustrating the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Unused or Waste This compound ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste (Solid vs. Liquid, Incompatibles) ppe->segregate container 3. Select & Label Compatible Hazardous Waste Container segregate->container collect 4. Collect Waste in Container container->collect saa 5. Store Sealed Container in Designated SAA collect->saa containment 6. Use Secondary Containment for Liquids saa->containment pickup 7. Arrange Waste Pickup with EHS Office containment->pickup end End: Approved Hazardous Waste Disposal pickup->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Phenoxynicotinaldehyde
Reactant of Route 2
Reactant of Route 2
6-Phenoxynicotinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.